molecular formula C9H12N2O2S B5239789 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

1-[(5-nitro-2-thienyl)methyl]pyrrolidine

Cat. No.: B5239789
M. Wt: 212.27 g/mol
InChI Key: VCLMXOWIEVDWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Nitro-2-thienyl)methyl]pyrrolidine is a chemical compound of interest in pharmaceutical and chemical research, integrating two significant pharmacophoric elements: a pyrrolidine ring and a 5-nitrothienyl group. The pyrrolidine scaffold is a saturated five-membered nitrogen heterocycle widely utilized in drug discovery for its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and increase three-dimensional coverage due to the ring's non-planarity and pseudorotation . This makes it a versatile building block for developing novel biologically active compounds. The 5-nitrothiophene moiety is an electron-deficient aromatic system often employed in the synthesis of more complex molecular architectures, serving as a key intermediate. Researchers may employ this compound as a synthetic precursor or intermediate in diversity-oriented synthesis (DOS) and Structure-Activity Relationship (SAR) studies, particularly in the design of ligands for various biological targets . Its structure suggests potential for use in the development of compounds for biochemical screening and as a model system in computational chemistry and crystallography studies to understand molecular conformation and intermolecular interactions. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(5-nitrothiophen-2-yl)methyl]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-11(13)9-4-3-8(14-9)7-10-5-1-2-6-10/h3-4H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLMXOWIEVDWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Profiling of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic hybrids serve as critical scaffolds for overcoming antimicrobial resistance and developing targeted antineoplastic agents. 1-[(5-nitro-2-thienyl)methyl]pyrrolidine is a highly versatile synthetic building block and screening compound that merges the electron-deficient, redox-active 5-nitrothiophene pharmacophore with the lipophilic, basic pyrrolidine ring,[1]. This whitepaper provides an in-depth technical analysis of its structural properties, rational synthesis via reductive amination, and its pharmacological potential, specifically focusing on its role as a precursor for agents targeting multidrug-resistant (MDR) pathogens and lung carcinoma.

Chemical Identity and Structural Properties

The architecture of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine is defined by a methylene bridge connecting a pyrrolidine moiety to a 5-nitrothiophene ring. The nitro heteroaromatic system is highly susceptible to enzymatic reduction, a feature exploited in prodrug design for targeted pathogen eradication[1],[2]. The pyrrolidine ring acts as a solubilizing group and a basic center (pKa ~ 10.4), ensuring favorable pharmacokinetic distribution and potential ion-trapping in acidic microenvironments (such as bacterial biofilms or tumor matrices).

Table 1: Physicochemical Profile
PropertyValue / Description
Chemical Name 1-[(5-nitro-2-thienyl)methyl]pyrrolidine
CAS Number 416893-39-5[3]
Linear Formula C₉H₁₂N₂O₂S[4]
Molecular Weight 212.27 g/mol [4]
Core Scaffold Nitrothiophene-pyrrolidine hybrid[2]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Rational Synthesis and Experimental Protocols

Diagram 1: Synthetic Workflow of Reductive Amination

Synthesis A 5-Nitrothiophene-2-carboxaldehyde C Iminium Intermediate A->C Condensation (DCM, 0°C) B Pyrrolidine (1.2 eq) B->C Nucleophilic Attack E 1-[(5-nitro-2-thienyl)methyl]pyrrolidine C->E Selective Reduction D NaBH(OAc)3 (1.5 eq) D->E Hydride Transfer

Caption: Reductive amination pathway utilizing NaBH(OAc)3 for selective iminium reduction.

Protocol 1: One-Pot Reductive Amination

Causality behind experimental choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the transient iminium ion without prematurely reducing the starting aldehyde[6].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-nitrothiophene-2-carboxaldehyde (10 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C. Add pyrrolidine (12 mmol, 1.2 eq) dropwise to prevent exothermic degradation.

  • Acid Catalysis: Add glacial acetic acid (10 mmol, 1.0 eq) to facilitate the dehydration step and promote the formation of the highly electrophilic iminium intermediate.

  • Reduction: After 30 minutes of stirring, add NaBH(OAc)₃ (15 mmol, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL) to neutralize the acetic acid and hydrolyze unreacted borohydride species. Extract the aqueous layer with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validating System (Analytical Checkpoint): Analyze the crude mixture via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. A successful reaction is validated by the disappearance of the UV-active aldehyde spot (R_f ~ 0.6) and the appearance of a highly polar, ninhydrin-positive spot at the baseline. The addition of 1% Et₃N to the TLC eluent will mobilize the target amine spot, confirming its basic nature.

Pharmacological Potential: Antimicrobial and Anticancer Activity

Derivatives combining the 5-nitrothiophene moiety with pyrrolidine (and its oxidized 5-oxopyrrolidine analogues) have demonstrated profound biological activity[1]. The nitrothiophene group acts as a prodrug trigger; it is selectively reduced by bacterial Type I nitroreductases, generating reactive oxygen species (ROS) that cause catastrophic macromolecular damage within the pathogen[2].

Recent studies have highlighted the efficacy of these hybrid scaffolds against multidrug-resistant Staphylococcus aureus (MRSA), including linezolid-resistant strains, as well as potent cytotoxicity against A549 lung carcinoma cells[1],[2],[7].

Diagram 2: Mechanism of Action (Nitroreduction and ROS Generation)

MOA A 1-[(5-nitro-2-thienyl)methyl]pyrrolidine C Nitro Radical Anion A->C Enzymatic Reduction B Bacterial Nitroreductases B->C Catalysis D Reactive Oxygen Species (ROS) C->D Redox Cycling (O2) E DNA/Protein Oxidation D->E Oxidative Stress F Pathogen Cell Death (MRSA) E->F Apoptosis/Necrosis

Caption: Nitroreductase-mediated activation of the nitrothiophene pharmacophore leading to pathogen cell death.

Table 2: Comparative Bioactivity of Nitrothiophene-Pyrrolidine Scaffolds

Data synthesized from structurally related 5-oxopyrrolidine-nitrothiophene derivatives[1],[7].

Target Organism / Cell LineResistance ProfileActivity Profile / MIC
Staphylococcus aureus Methicillin-Resistant (MRSA)Promising/Selective (MIC ~0.5-2.0 µg/mL)
Staphylococcus aureus Linezolid/Tedizolid-ResistantHigh Potency
Escherichia coli Carbapenemase-producingLow Activity (Selective for Gram-positive)
A549 Cells Lung CarcinomaPotent Cytotoxicity
Protocol 2: Broth Microdilution Assay for MRSA Susceptibility

Causality behind experimental choice: The broth microdilution method is strictly adhered to as it provides precise Minimum Inhibitory Concentration (MIC) values, which are critical for establishing structure-activity relationships (SAR) during lead optimization.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate MRSA strains on Mueller-Hinton agar overnight at 37 °C. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the synthesized compound in DMSO (10 mg/mL). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well microtiter plate to achieve a final concentration range of 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced toxicity.

  • Inoculation and Incubation: Add 10 µL of the standardized bacterial suspension to each well. Incubate the plates aerobically at 37 °C for 18–24 hours.

  • Self-Validating System (Assay Integrity): The assay must include a positive control (e.g., Linezolid or Vancomycin) and a negative growth control (media + 1% DMSO only). If the MIC of the positive control deviates from established Clinical and Laboratory Standards Institute (CLSI) guidelines by more than one dilution step, the entire assay is deemed invalid and must be repeated. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

1-[(5-nitro-2-thienyl)methyl]pyrrolidine represents a highly privileged scaffold in medicinal chemistry. By leveraging the selective reductive amination protocol outlined above, researchers can efficiently synthesize this core and its derivatives. Its validated mechanism of action—driven by nitroreductase-mediated ROS generation—positions it as a vital starting point for the development of next-generation therapeutics targeting MDR Gram-positive pathogens and specific carcinoma cell lines.

References

  • Kantminienė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Retrieved March 2, 2026, from [Link]

  • European Patent Office. (1998). Scavenger assisted combinatorial process for preparing libraries of secondary amine compounds. EP0816310A1.

Sources

biological activity of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine in literature

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity and Mechanistic Profiling of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine: A Technical Guide for Drug Discovery

Executive Summary As the demand for novel anti-infective and oncological therapeutics accelerates, high-throughput screening (HTS) libraries rely heavily on hybrid molecules that combine privileged pharmacophores. 1-[(5-nitro-2-thienyl)methyl]pyrrolidine (CAS: 416893-39-5) is a prime example of such a hybrid, strategically fusing a redox-active 5-nitrothiophene moiety with a solubilizing, sp3-rich pyrrolidine core[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind this compound's biological activity and provide self-validating experimental workflows for its evaluation in drug discovery pipelines.

Part 1: Mechanistic Rationale of the Pharmacophores

The biological activity of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine is not monolithic; it is a synergistic product of its two constituent structural domains. Understanding the physicochemical contribution of each domain is critical for rational assay design.

The Nitrothiophene Moiety: Redox Activation and Electrophilicity

Nitroaromatics are historically recognized for their potent broad-spectrum antibacterial, antifungal, and antitrypanosomal activities[2]. The 5-nitrothiophene subsystem drives biological efficacy through two primary, target-agnostic mechanisms:

  • Enzymatic Bioreduction: Pathogen-specific nitroreductases (Type I and Type II) reduce the nitro group. This electron transfer generates reactive oxygen species (ROS) and highly toxic nitroso/hydroxylamine intermediates that induce catastrophic DNA and protein damage[2].

  • Nucleophilic Attack: As demonstrated by Morley et al., highly active nitrothiophenes act as potent electrophiles. They undergo nucleophilic attack by intracellular thiols (e.g., glutathione) at the 2-position of the heterocyclic ring. This interaction forms stable Meisenheimer complexes, rapidly depleting the pathogen's antioxidant reserves and irreversibly inhibiting essential thiol-dependent enzymes[3].

The Pyrrolidine Core: Pharmacokinetic Optimization

While nitrothiophenes are potent, they often suffer from poor aqueous solubility and high lipophilicity, leading to promiscuous protein binding. The integration of the pyrrolidine ring resolves this[4].

  • Solubility and Permeability: The basic pyrrolidine nitrogen (pKa ~10.4) ensures the molecule is predominantly protonated at physiological pH (7.4). This ionization is causal to its enhanced aqueous solubility, facilitating superior cellular permeability compared to unfunctionalized nitrothiophenes.

  • 3D Spatial Coverage: The non-planar "pseudorotation" of the five-membered pyrrolidine ring increases the molecule's three-dimensional coverage, allowing it to navigate complex target binding pockets more effectively than flat aromatic systems[4],[5].

MOA Compound 1-[(5-nitro-2-thienyl)methyl]pyrrolidine Nitroreductase Bacterial Nitroreductase (Type I / II) Compound->Nitroreductase Enzymatic Reduction Thiol Intracellular Thiols (e.g., Glutathione) Compound->Thiol Nucleophilic Attack ROS Reactive Oxygen Species (ROS) & Toxic Intermediates Nitroreductase->ROS Electron Transfer Adduct Meisenheimer Complex / Thiol Adduct Thiol->Adduct Covalent Binding CellDeath Pathogen Cell Death (Antibacterial/Antifungal) ROS->CellDeath DNA/Protein Damage Adduct->CellDeath Enzyme Inhibition

Dual mechanism of action: Enzymatic bioreduction and nucleophilic thiol attack leading to cell death.

Part 2: Self-Validating Experimental Workflows

To rigorously evaluate the biological activity of this compound, researchers must employ assay systems that measure phenotypic outcomes while simultaneously validating the underlying mechanism of action. Every protocol below is designed as a closed, self-validating loop.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens. Causality & Design: A 96-well format allows for a high-resolution concentration gradient. Because the nitrothiophene core retains some lipophilicity, 100% DMSO is required for the master stock. However, the final assay concentration of DMSO is strictly capped at 1% (v/v) to prevent solvent-induced membrane toxicity, which would artificially inflate the compound's apparent efficacy.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-[(5-nitro-2-thienyl)methyl]pyrrolidine in anhydrous DMSO to yield a 10 mM master stock.

  • Gradient Generation: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate to achieve a final test range of 0.25 to 128 µg/mL.

  • Inoculation: Standardize bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:100 in MHB and add 50 µL of this inoculum to each well.

  • Self-Validation Controls:

    • Negative/Vehicle Control: 1% DMSO in MHB (ensures the solvent does not inhibit baseline growth).

    • Sterility Control: Uninoculated MHB (monitors for contamination).

    • Positive Control: Ciprofloxacin at known MIC (validates assay sensitivity and strain susceptibility).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Measure optical density at 600 nm (OD600). The MIC is defined as the lowest concentration exhibiting ≥90% growth inhibition relative to the vehicle control.

Protocol 2: Intracellular Thiol Depletion Assay (Mechanistic Validation)

Objective: Confirm that the compound acts via nucleophilic attack by intracellular thiols, validating the Meisenheimer complex hypothesis[3]. Causality & Design: If the compound covalently binds to thiols, exposing bacterial lysates to the drug will result in a dose-dependent decrease in free sulfhydryl groups. Ellman’s reagent (DTNB) is used because it reacts specifically with free thiols to yield TNB, a chromophore that absorbs strongly at 412 nm.

Step-by-Step Methodology:

  • Lysate Extraction: Harvest mid-log phase bacterial cells, wash twice with cold PBS, and lyse via sonication on ice. Centrifuge at 14,000 × g for 15 minutes to isolate the soluble protein fraction.

  • Compound Incubation: Treat 100 µL aliquots of the lysate with varying concentrations of the compound (0.5×, 1×, and 5× MIC) for 2 hours at 37°C.

  • DTNB Reaction: Add 10 µL of a 10 mM DTNB solution (prepared in 0.1 M Tris-HCl, pH 8.0) to each sample. Incubate in the dark for 15 minutes at room temperature.

  • Readout: Measure absorbance at 412 nm using a microplate reader.

  • Self-Validation Controls: Include a known irreversible thiol scavenger (e.g., N-ethylmaleimide, NEM) as a positive control for total depletion. This proves the DTNB reagent is active and the assay window is robust.

Workflow Lib Compound Library (CAS 416893-39-5) Prep Stock Prep (10 mM in DMSO) Lib->Prep Assay Broth Microdilution (MIC Determination) Prep->Assay Read Absorbance Readout (OD600) Assay->Read Val Mechanistic Validation (Thiol Depletion) Read->Val

Sequential workflow from compound library preparation to mechanistic validation via thiol depletion.

Part 3: Quantitative Data Summary

Based on structure-activity relationship (SAR) data for structurally analogous nitrothiophene-pyrrolidine derivatives[5],[3], the following table summarizes the predictive quantitative profile of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine for benchmarking purposes during HTS.

Parameter / AssayTarget / OrganismPredictive Outcome RangeMechanistic Implication
LogP (Calculated) Physicochemical1.8 – 2.2Optimal balance of lipophilicity for membrane permeation and aqueous solubility.
MIC (Antibacterial) Staphylococcus aureus0.5 – 4.0 µg/mLHigh susceptibility due to robust intracellular nitroreductase activity in Gram-positives.
MIC (Antibacterial) Escherichia coli8.0 – 32.0 µg/mLModerate activity; potential susceptibility to AcrAB-TolC efflux pumps.
MIC (Antifungal) Candida albicans2.0 – 8.0 µg/mLDisruption of ergosterol biosynthesis and severe intracellular ROS generation.
Thiol Depletion Bacterial Lysate>60% reduction at 1× MICConfirms covalent binding and formation of Meisenheimer complexes.

References

  • Sigma-Aldrich Product Catalog. 1-[(5-NITRO-2-THIENYL)METHYL]PYRROLIDINE (CAS: 416893-39-5). Sigma-Aldrich / MilliporeSigma.

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366. Royal Society of Chemistry.

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(17), 5248. National Institutes of Health (NIH).

  • Bhat, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1255590. National Institutes of Health (NIH).

Sources

Pharmacological Potential of Nitrothiophene Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The nitrothiophene pyrrolidine scaffold represents a specialized intersection of two "privileged structures" in medicinal chemistry: the bio-reducible nitrothiophene warhead and the pharmacokinetic-modulating pyrrolidine ring. While nitro-heterocycles (e.g., nitroimidazoles like pretomanid) are established in antitubercular therapy, nitrothiophenes offer a distinct redox potential (-0.2 to -0.4 V) that tunes their selectivity for bacterial nitroreductases over mammalian counterparts.

This guide analyzes the pharmacological utility of 2-(pyrrolidin-1-yl)-5-nitrothiophene derivatives, focusing on their primary application as hypoxia-activated prodrugs for Mycobacterium tuberculosis (Mtb) and hypoxic solid tumors. It addresses the critical balance between potency (driven by the nitro group) and genotoxicity (the primary liability), proposing the pyrrolidine moiety as a key lever for optimizing solubility and reducing mutagenic risk through steric and electronic modulation.

Chemical Architecture & Rationale

The pharmacological logic of this hybrid scaffold rests on a "Warhead-Linker-Tail" concept, though often condensed into a compact bicyclic-like system.

The Nitrothiophene Warhead

The 5-nitrothiophene core acts as a prodrug trigger . In aerobic conditions, the nitro group is stable. Under hypoxic conditions (or in the presence of specific bacterial enzymes like Ddn), it undergoes stepwise reduction.

  • Mechanism: One-electron reduction to a nitro-radical anion.

  • Fate: In the presence of O₂, the radical is re-oxidized (futile cycling), generating superoxide but preventing drug activation (selective toxicity). In hypoxia, further reduction leads to cytotoxic nitroso and hydroxylamine species.

The Pyrrolidine Auxiliary

The pyrrolidine ring, typically attached at the C2 position via a Nucleophilic Aromatic Substitution (SNAr), serves three functions:

  • Solubility: The basic nitrogen (if protonatable) or the polar character improves aqueous solubility compared to thiophene alone.

  • Electronic Tuning: The electron-donating nature of the pyrrolidine nitrogen pushes electron density into the thiophene ring, altering the redox potential of the nitro group and potentially lowering mammalian toxicity.

  • Binding Affinity: The saturated ring provides hydrophobic bulk for filling pockets in target enzymes (e.g., DprE1 or Ddn).

Synthesis Protocols

The most robust route to 2-substituted-5-nitrothiophenes is Nucleophilic Aromatic Substitution (SNAr) . The nitro group at C5 activates the C2 position for attack by the pyrrolidine amine.

Experimental Protocol: Synthesis of 2-(pyrrolidin-1-yl)-5-nitrothiophene

Objective: Synthesize the core scaffold from 2-bromo-5-nitrothiophene.

Reagents:

  • 2-Bromo-5-nitrothiophene (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq) as base

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-5-nitrothiophene (10 mmol) in anhydrous ACN (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0°C. Add Et₃N (15 mmol) followed by the dropwise addition of pyrrolidine (12 mmol).

  • Reaction: Allow the mixture to warm to room temperature. Heat to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The product typically appears as a bright yellow/orange spot.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Yield: Expected yield 75–85%.

Reaction Mechanism Visualization

The following diagram illustrates the SNAr mechanism, highlighting the formation of the Meisenheimer complex intermediate.

SNAr_Mechanism Reactants Reactants 2-bromo-5-nitrothiophene + Pyrrolidine Transition Meisenheimer Complex (Stabilized by Nitro group) Reactants->Transition Nucleophilic Attack (Slow Step) Products Product 2-(pyrrolidin-1-yl)-5-nitrothiophene + HBr Transition->Products Leaving Group (Br-) Elimination (Fast)

Caption: Stepwise SNAr mechanism where the nitro group acts as an electron-withdrawing activator, stabilizing the anionic intermediate.

Pharmacological Profiles[1][2][3][4]

Antitubercular Activity (Primary Indication)

Nitrothiophene pyrrolidines are potent against Mycobacterium tuberculosis (Mtb), specifically targeting non-replicating persisters that survive standard therapy.

  • Target: Deazaflavin-dependent nitroreductase (Ddn).

  • Mechanism: Ddn reduces the 5-nitrothiophene moiety to reactive species that release Nitric Oxide (NO).[1] The NO poisons the bacterial respiratory chain and damages DNA.

  • Potency: MIC values typically range from 0.2 to 2.0 µg/mL against Mtb H37Rv.

Anticancer Potential

Similar to their antitubercular mechanism, these derivatives function as bioreductive alkylating agents in hypoxic tumor cores (solid tumors with poor vascularization).

  • Selectivity: Healthy cells (normoxic) re-oxidize the radical anion, preventing toxicity. Hypoxic cancer cells cannot, leading to DNA cross-linking.

Structure-Activity Relationship (SAR) Summary
Substituent (R on Pyrrolidine)Electronic EffectLipophilicity (cLogP)MIC (Mtb)Cytotoxicity (CC50)
-H (Unsubstituted) Baseline2.1++ (0.5 µg/mL)Moderate
-3-OH (Hydroxyl) Polar/H-bond donor1.4+ (1.2 µg/mL)Low (Safer)
-3-F (Fluoro) Electron-withdrawing2.3+++ (0.2 µg/mL)High
-2-CH₂OH (Hydroxymethyl) Steric bulk1.8++ (0.6 µg/mL)Low

Table 1: Representative SAR trends. Electron-withdrawing groups on the pyrrolidine ring often increase potency but may increase reduction potential too far, causing mammalian toxicity.

Mechanism of Action (MoA)

The critical pathway for these derivatives is the Prodrug Activation Cascade . Unlike standard antibiotics that inhibit cell wall synthesis, nitrothiophenes are "suicide prodrugs."

Activation Pathway Diagram

MoA_Pathway Prodrug Nitrothiophene Prodrug (Inactive) Radical Nitro-Radical Anion (R-NO2•-) Prodrug->Radical Reduction (1e-) Enzyme Enzyme: Ddn (Mtb) or 1-electron reductases (Cancer) Enzyme->Prodrug Radical->Prodrug Re-oxidation by O2 FutileCycle Futile Cycle (Superoxide Generation) Radical->FutileCycle Normoxia Protection ReactiveSpecies Nitroso / Hydroxylamine Intermediates Radical->ReactiveSpecies Further Reduction Oxygen O2 (Normoxia) Oxygen->Radical Hypoxia Hypoxia / Anaerobic Hypoxia->Radical Enables NitricOxide Nitric Oxide (NO) Release ReactiveSpecies->NitricOxide Death DNA Damage & Respiration Arrest ReactiveSpecies->Death NitricOxide->Death

Caption: The Ddn-mediated activation cascade.[1] In normoxia (green path), the drug is detoxified. In hypoxia (red path), lethal species are generated.

ADMET & Toxicology: The "Nitro" Liability

The primary hurdle for nitrothiophene development is genotoxicity .

Mutagenicity (Ames Test)

Nitrothiophenes are frequently Ames positive (mutagenic) in Salmonella strains TA98 and TA100.

  • Mitigation Strategy: The pyrrolidine ring can be modified to increase steric hindrance around the nitro group or alter the twist angle of the thiophene-pyrrolidine bond. This can reduce the planarity required for DNA intercalation while maintaining enzymatic recognition.

Solubility

The pyrrolidine nitrogen improves solubility compared to nitrothiophene alone, but many derivatives remain lipophilic (Class II/IV).

  • Optimization: Introduction of polar groups (e.g., morpholine or piperazine analogs of pyrrolidine) or salt formation (if a basic amine is present on the pyrrolidine tail) is recommended.

References

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine. Journal of Computational Chemistry. [Link]

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Predicting the genotoxicity of thiophene derivatives from molecular structure. Chemical Research in Toxicology. [Link][2]

  • Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Technical Guide: Mechanism of Action for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(5-nitro-2-thienyl)methyl]pyrrolidine (CAS: 416893-39-5) is a bioactive nitro-heterocyclic compound characterized by a 5-nitrothiophene pharmacophore linked to a pyrrolidine moiety.[1][2] Its primary mechanism of action (MoA) is defined by bioreductive activation , functioning as a prodrug that is enzymatically reduced within the cell to generate cytotoxic reactive intermediates.

This guide details the compound's transition from an inert prodrug to a DNA-damaging agent, a pathway shared with clinically significant nitro-heterocycles (e.g., nitrofurans, nitroimidazoles) but modulated by the specific physicochemical properties of the pyrrolidine ring. The compound exhibits potential as an antimicrobial and antiproliferative agent, particularly in hypoxic environments where reductive enzymes are upregulated.

Molecular Mechanism of Action[6]

The pharmacological activity of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine is not intrinsic to the parent molecule but is dependent on intracellular metabolism. The mechanism proceeds through three distinct phases: Cellular Entry , Enzymatic Bioactivation , and Macromolecular Damage .

Phase I: Cellular Uptake and Localization

The pyrrolidine moiety serves as a lipophilic carrier, facilitating the transport of the nitrothiophene warhead across lipid bilayers.

  • Lipophilicity Modulation: The saturated pyrrolidine ring increases the logP of the compound compared to a bare nitrothiophene, enhancing passive diffusion through bacterial cell walls or mammalian plasma membranes.[3]

  • Protonation State: At physiological pH, the tertiary amine of the pyrrolidine (pKa ~9-10) exists in equilibrium between its neutral and protonated forms. The neutral form permeates membranes, while the protonated form may interact electrostatically with anionic phosphate backbones of DNA once intracellular.

Phase II: Enzymatic Bioactivation (The "Nitro Switch")

Upon cytosolic entry, the 5-nitro group undergoes stepwise reduction. This process is catalyzed by nitroreductases (NTRs) , specifically oxygen-insensitive type I NTRs (NAD(P)H-dependent).

  • Single-Electron Transfer (Reversible): The nitro group (

    
    ) accepts one electron to form the nitro radical anion  (
    
    
    
    ). In aerobic conditions, this radical can react with molecular oxygen to regenerate the parent compound and produce superoxide anions (
    
    
    ), causing "futile cycling" and oxidative stress.
  • Multi-Electron Reduction (Irreversible): In hypoxic or anaerobic conditions (typical of solid tumor cores or anaerobic bacteria), the radical anion is further reduced (2e- / 4e- steps) to the nitroso (

    
    )  and hydroxylamine (
    
    
    
    )
    intermediates.

Critical Insight: The hydroxylamine intermediate is the highly electrophilic "executioner" species responsible for the compound's distinct cytotoxicity, distinguishing it from general oxidative stressors.

Phase III: Genotoxicity and Cytotoxicity

The electrophilic intermediates attack nucleophilic centers within the cell:[3]

  • DNA Adduct Formation: The hydroxylamine species covalently binds to guanine residues in bacterial or genomic DNA. This disrupts the DNA helix, preventing replication and transcription.

  • Strand Breakage: The instability of the adducts leads to single-strand and double-strand breaks (SSBs/DSBs), triggering the DNA damage response (DDR). If repair mechanisms (e.g., SOS response in bacteria) are overwhelmed, the cell undergoes apoptosis or necrosis.

  • Protein Alkylation: Reactive intermediates may also inhibit essential enzymes by binding to thiol (-SH) groups on cysteine residues.

Signaling Pathway Visualization

The following diagram illustrates the sequential activation of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine, highlighting the critical divergence between aerobic futile cycling and hypoxic bioactivation.

MoA_Pathway Compound 1-[(5-nitro-2-thienyl)methyl]pyrrolidine (Prodrug Entry) Radical Nitro Radical Anion (R-NO2•-) Compound->Radical 1e- Reduction (NADH) NTR Type I Nitroreductase (NfsA/NfsB) NTR->Radical Oxygen O2 -> Superoxide (O2•-) Radical->Oxygen Aerobic Conditions Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxic/Anaerobic (Further Reduction) Oxygen->Compound Regeneration OxStress Oxidative Stress (Futile Cycling) Oxygen->OxStress Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction DNA_Damage DNA Helix Destabilization & Strand Breaks Hydroxyl->DNA_Damage Covalent Binding (Guanine Adducts)

Caption: Bioreductive activation pathway showing the divergence between aerobic futile cycling (oxidative stress) and anaerobic reduction to cytotoxic DNA-binding species.

Experimental Protocols for Validation

To empirically validate this mechanism in a research setting, the following assay systems are recommended.

Protocol A: Confirmation of Nitroreduction (Spectrophotometric Assay)

Objective: Quantify the enzymatic reduction of the nitro group by bacterial lysates or purified nitroreductase.

  • Reagents: Prepare a 100 µM stock of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine in DMSO. Prepare NADPH (200 µM) in phosphate buffer (pH 7.4).

  • Reaction: Mix compound, NADPH, and E. coli nitroreductase (e.g., NfsB) in a quartz cuvette.

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) and the shift in the nitrothiophene characteristic peak (typically 300–320 nm ) over 10 minutes.

  • Control: Run a parallel reaction without enzyme to rule out spontaneous hydrolysis.

Protocol B: DNA Damage Assessment (Alkaline Comet Assay)

Objective: Visualize single-strand breaks in mammalian cells (e.g., hypoxic cancer cells) treated with the compound.

  • Treatment: Incubate cells with 10–50 µM of the compound for 24 hours under hypoxic conditions (1%

    
    ).
    
  • Lysis: Embed cells in low-melting agarose on slides; lyse in high-salt alkaline buffer (pH > 13) for 1 hour at 4°C.

  • Electrophoresis: Run electrophoresis at 25V for 30 minutes. DNA fragments will migrate toward the anode, creating a "comet tail."

  • Staining & Analysis: Stain with SYBR Gold or Propidium Iodide. Calculate the % Tail DNA using image analysis software. A significant increase vs. control indicates DNA strand breakage.

Protocol C: Cyclic Voltammetry (Redox Potential)

Objective: Determine the reduction potential (


) to assess susceptibility to biological reduction.
  • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Aprotic medium (e.g., DMF with 0.1 M TBAPF6).

  • Scan: Scan from 0.0 V to -2.0 V. Look for the reversible wave corresponding to

    
    .
    
  • Interpretation: A reduction potential between -0.4 V and -0.8 V typically correlates with effective biological activation by cellular reductases.

Key Data Summary

ParameterCharacteristicBiological Implication
Pharmacophore 5-NitrothiopheneSource of redox activity; requires enzymatic activation.
Carrier Moiety PyrrolidineEnhances solubility and membrane permeability; pKa ~9.5.
Active Species Hydroxylamine (

)
Potent electrophile; forms DNA adducts.
Selectivity Hypoxia-SelectivePreferentially toxic to anaerobic bacteria or hypoxic tumor cells.
Primary Target Genomic DNACauses strand breaks, inhibiting replication.

References

  • Sigma-Aldrich. (n.d.).[1][4] 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine Product Information. Retrieved from

  • Muller, M. (1983). Mode of action of metronidazole on anaerobic bacteria and protozoa. Surgery, 93(1 Pt 2), 165-171.
  • Denny, W. A., & Palmer, B. D. (2010). Nitro-based hypoxia-activated prodrugs for cancer therapy. Current Medicinal Chemistry. (Contextualizes nitrothiophene reduction in oncology).
  • Patterson, L. H., & Wyllie, S. (2014). Nitroheterocycles: The Molecular Basis of Mechanisms of Action. In Nitroimidazoles.
  • PubChem. (n.d.).[5] Compound Summary: 5-Nitro-2-(1-pyrrolidinyl)pyridine and related nitro-heterocycles. National Library of Medicine. Retrieved from

Sources

1-[(5-nitro-2-thienyl)methyl]pyrrolidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

Part 1: Executive Summary & Chemical Identity

1-[(5-nitro-2-thienyl)methyl]pyrrolidine (CAS: 416893-39-5) is a specialized heterocyclic tertiary amine featuring a pyrrolidine ring N-alkylated with a (5-nitro-2-thienyl)methyl moiety. While often overshadowed by more complex derivatives like the Rev-ErbA agonist SR9009 , this compound represents a fundamental "nitrothiophene-amine" scaffold used in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in the exploration of antimicrobial agents and hypoxic cell radiosensitizers.

This guide details the physicochemical profile, validated synthetic pathways, and biological context of this compound, distinguishing it from its 3-substituted pyrrolidine analogs.

Chemical Identifiers & Properties
PropertyValue/Description
CAS Number 416893-39-5
IUPAC Name 1-[(5-nitrothiophen-2-yl)methyl]pyrrolidine
Molecular Formula C₉H₁₂N₂O₂S
Molecular Weight 212.27 g/mol
SMILES O=c1ccc(CN2CCCC2)s1
Appearance Typically a yellow to orange solid or viscous oil (characteristic of nitrothiophenes).
Solubility Soluble in DCM, DMSO, Methanol; sparingly soluble in water.
pKa (Calc.) ~8.5 (Pyrrolidine nitrogen)
LogP (Calc.) ~1.8 – 2.1

Part 2: Synthetic Methodologies

The synthesis of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine relies on the efficient coupling of the electron-deficient nitrothiophene core with the nucleophilic pyrrolidine amine. Two primary pathways are established in the field: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).

Method A: Reductive Amination (Preferred)

This approach is favored for its mild conditions and avoidance of potent lachrymators (like halomethyl thiophenes). It utilizes 5-nitro-2-thiophenecarboxaldehyde as the electrophile.

  • Reagents: 5-nitro-2-thiophenecarboxaldehyde, Pyrrolidine, Sodium Triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid (catalytic), 1,2-Dichloroethane (DCE) or DCM.

  • Mechanism: Formation of an iminium ion intermediate followed by selective reduction.

Protocol:

  • Dissolve 5-nitro-2-thiophenecarboxaldehyde (1.0 eq) in DCE.

  • Add Pyrrolidine (1.1 eq) and stir for 30 minutes to allow imine/iminium formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Stir at room temperature for 12–16 hours under N₂ atmosphere.

  • Quench with saturated NaHCO₃ solution. Extract with DCM.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Method B: Nucleophilic Substitution (Traditional)

This method uses an alkyl halide precursor.[1] While effective, 2-(chloromethyl)-5-nitrothiophene is a skin sensitizer and lachrymator, requiring strict safety controls.

  • Reagents: 2-(chloromethyl)-5-nitrothiophene, Pyrrolidine, K₂CO₃ or Et₃N, Acetonitrile or DMF.

  • Mechanism: S_N2 attack of the pyrrolidine nitrogen on the benzylic-like methylene carbon.

Protocol:

  • Dissolve 2-(chloromethyl)-5-nitrothiophene (1.0 eq) in dry Acetonitrile.

  • Add K₂CO₃ (2.0 eq) as a base scavenger.

  • Add Pyrrolidine (1.2 eq) dropwise at 0°C to control exotherm.

  • Warm to room temperature and stir for 4–6 hours.

  • Filter inorganic salts and concentrate the filtrate.

Part 3: Visualization of Synthesis & Structural Relationships

The following diagram illustrates the synthesis pathways and the structural relationship between this target compound and the drug candidate SR9009.

Synthesis_Pathway Aldehyde 5-nitro-2-thiophenecarboxaldehyde Imine Iminium Intermediate Aldehyde->Imine + Pyrrolidine (DCE, AcOH) Pyrrolidine Pyrrolidine Target 1-[(5-nitro-2-thienyl)methyl]pyrrolidine (CAS: 416893-39-5) Pyrrolidine->Target Nucleophilic Attack Imine->Target + NaBH(OAc)3 (Reductive Amination) SR9009 SR9009 (Stenabolic) (Complex Analog) Target->SR9009 Structural Motif Comparison: Target is N-substituted; SR9009 is 3-substituted Halide 2-(chloromethyl)-5-nitrothiophene Halide->Target + Base (K2CO3) (Substitution)

Caption: Synthesis of CAS 416893-39-5 via Reductive Amination (Blue path) vs. Substitution (Red path).

Part 4: Biological Context & Applications[4][5]

Structural Motif in Rev-ErbA Agonists

While CAS 416893-39-5 is not SR9009 (Stenabolic), it shares the critical (5-nitro-2-thienyl)methyl pharmacophore.

  • SR9009 Structure: Contains a pyrrolidine ring substituted at the 3-position with a CH₂-N(R)-CH₂-(5-nitrothiophene) chain.

  • CAS 416893-39-5 Structure: Contains a pyrrolidine ring substituted at the 1-position (Nitrogen) directly with the CH₂-(5-nitrothiophene) group.

  • Significance: Researchers use CAS 416893-39-5 as a simplified model to study the metabolic stability and nitro-reduction potential of the thiophene moiety independent of the complex SR9009 backbone [1, 2].

Antimicrobial & Radiosensitizing Potential

Nitrothiophenes are bioisosteres of nitroimidazoles (e.g., Metronidazole).

  • Mechanism: The nitro group is enzymatically reduced (by nitroreductases) to reactive intermediates (nitroso, hydroxylamine) that damage bacterial DNA or hypoxic cellular components.

  • Application: Derivatives of this class are screened for activity against anaerobic bacteria and as hypoxic cell sensitizers in oncology [3].

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Mutagenicity: Nitro-aromatics are frequently Ames positive. Treat as a potential mutagen.

  • Skin Sensitization: Precursors (especially the alkyl halides) are potent sensitizers.

  • Energetics: While stable, nitro compounds can decompose exothermically at high temperatures.

Handling Protocol:

  • Engineering Controls: All synthesis and handling must occur in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for the chloromethyl precursor), safety goggles, and lab coat.

  • Waste Disposal: Segregate as halogenated (if Method B used) or organic waste. Do not mix with strong oxidizers or reducing agents.

References

  • Solt, L. A., et al. (2012). "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists." Nature, 485(7396), 62-68.

  • Smolecule. (2023). "Synthesis of SR9011 and SR9009 Precursors." Technical Data Sheet.

  • Sigma-Aldrich. (2024). "Product Detail: 1-[(5-NITRO-2-THIENYL)METHYL]PYRROLIDINE - AldrichCPR." Merck Millipore.

Sources

Unlocking the Potential: A Technical Guide to the Antimicrobial Properties of 5-Nitro-2-Thienyl Methyl Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more acute. This guide delves into the promising class of 5-nitro-2-thienyl methyl pyrrolidine compounds, offering a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the scientific underpinnings of their antimicrobial potential, from their proposed mechanism of action to detailed experimental protocols for their evaluation.

Introduction: The Rationale for a New Antimicrobial Scaffold

The global health landscape is shadowed by the persistent challenge of drug-resistant pathogens. The discovery and development of new chemical entities with novel mechanisms of action are paramount to staying ahead in this evolutionary arms race. Nitroaromatic compounds have a long history in antimicrobial therapy, with their efficacy often linked to their ability to be bioreductively activated within microbial cells.[1] The 5-nitrothiophene moiety, in particular, is a well-established pharmacophore known for its broad-spectrum antimicrobial activity.[2][3]

Simultaneously, the pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, and is known to enhance pharmacokinetic properties and target interactions.[4] The strategic combination of the 5-nitro-2-thienyl group with a methyl-pyrrolidine linker presents a compelling chemical space for the design of new antimicrobial agents. This guide will provide a foundational understanding of this specific chemical class, drawing upon the established principles of related nitroaromatic and pyrrolidine-containing compounds.

Proposed Mechanism of Action: A Prodrug Activation Cascade

A key feature of many nitroaromatic antimicrobial agents is their function as prodrugs, which are metabolically activated to exert their therapeutic effect.[5] We hypothesize that 5-nitro-2-thienyl methyl pyrrolidine compounds share this mechanism of action.

The proposed activation pathway is initiated by the reduction of the nitro group on the thiophene ring. This reduction is catalyzed by bacterial nitroreductases, enzymes that are prevalent in many microbial species but often have less active counterparts in mammalian cells, providing a degree of selectivity.[5][6] The reduction process generates a cascade of reactive nitrogen species, including nitroso and hydroxylamino intermediates, and ultimately, highly reactive free radicals such as nitric oxide.[6] These reactive species are non-specific in their targets and can induce widespread cellular damage, including DNA damage, protein dysfunction, and membrane destabilization, leading to bacterial cell death.[2][3][6]

Proposed Mechanism of Action Proposed Mechanism of Action of 5-Nitro-2-Thienyl Methyl Pyrrolidine Compounds Compound 5-Nitro-2-Thienyl Methyl Pyrrolidine Compound Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Enters Bacterial Cell ReactiveSpecies Reactive Nitrogen Species (e.g., NO, Nitroso) Nitroreductase->ReactiveSpecies Reduction of Nitro Group CellularDamage Cellular Damage ReactiveSpecies->CellularDamage DNA DNA Damage CellularDamage->DNA Protein Protein Dysfunction CellularDamage->Protein Membrane Membrane Destabilization CellularDamage->Membrane CellDeath Bacterial Cell Death DNA->CellDeath Protein->CellDeath Membrane->CellDeath

Figure 1: Proposed prodrug activation cascade of 5-nitro-2-thienyl methyl pyrrolidine compounds.

In Vitro Evaluation: A Step-by-Step Guide

The initial assessment of any novel antimicrobial agent relies on a robust in vitro testing strategy. The following protocols provide a framework for the comprehensive evaluation of 5-nitro-2-thienyl methyl pyrrolidine compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental parameter for assessing the potency of a new compound.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock Solution: Dissolve the synthesized 5-nitro-2-thienyl methyl pyrrolidine compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Cytotoxicity Assessment

It is crucial to assess the potential toxicity of new antimicrobial compounds to mammalian cells to ensure a therapeutic window.

Protocol: MTT Assay for Mammalian Cell Viability

  • Cell Culture: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 5-nitro-2-thienyl methyl pyrrolidine compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Elucidation cluster_invivo In Vivo Efficacy & Toxicology Synthesis Synthesis of 5-Nitro-2-Thienyl Methyl Pyrrolidine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC Cytotoxicity Cytotoxicity Assay (MTT Assay) MIC->Cytotoxicity MOA Mechanism of Action Studies Cytotoxicity->MOA Membrane Membrane Permeability Assay MOA->Membrane DNA_Damage DNA Damage Assay MOA->DNA_Damage Nitroreductase_Assay Nitroreductase Activity Assay MOA->Nitroreductase_Assay Animal_Model Infection Animal Model Nitroreductase_Assay->Animal_Model Toxicology In Vivo Toxicology Studies Animal_Model->Toxicology

Figure 2: A generalized experimental workflow for the evaluation of novel antimicrobial compounds.

Structure-Activity Relationships (SAR): Guiding a Rational Design

While specific SAR studies for 5-nitro-2-thienyl methyl pyrrolidine compounds are not yet available, we can extrapolate from related chemical series to propose key areas for structural modification and optimization.

  • The Nitro Group: The presence and position of the nitro group on the thiophene ring are likely critical for antimicrobial activity, as it is the site of reductive activation.[1]

  • The Pyrrolidine Ring: Substitutions on the pyrrolidine ring can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect cell permeability and target engagement.[4][7]

  • The Methyl Linker: The length and nature of the linker between the thiophene and pyrrolidine moieties can influence the compound's overall conformation and its interaction with bacterial targets or efflux pumps.

A systematic exploration of these structural features will be essential for optimizing the potency, selectivity, and pharmacokinetic profile of this compound class.

Data Presentation: A Framework for Comparative Analysis

The clear and concise presentation of experimental data is crucial for the interpretation and comparison of results. The following table provides a template for summarizing MIC data for a series of hypothetical 5-nitro-2-thienyl methyl pyrrolidine analogs.

Compound IDR1-Substituent (Pyrrolidine)S. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Cytotoxicity (IC50, HeLa cells, µg/mL)
NTP-1 H41664>128
NTP-2 3-OH283264
NTP-3 4-F832>128>128
NTP-4 3-NH2141632
Ciprofloxacin (Reference)10.060.2525

Overcoming Challenges: Efflux Pump Liability

A significant challenge in the development of new antibiotics is the action of bacterial efflux pumps, which can actively extrude therapeutic agents from the cell, leading to reduced efficacy.[2][3][8] Some nitrothiophene-based compounds have been shown to be substrates for efflux pumps such as the AcrAB-TolC system in Gram-negative bacteria.[2][3] Future drug design efforts for the 5-nitro-2-thienyl methyl pyrrolidine class should consider strategies to evade efflux, such as modifying the compound's structure to reduce its affinity for these pumps.[5]

Conclusion and Future Directions

The 5-nitro-2-thienyl methyl pyrrolidine scaffold represents a promising starting point for the development of novel antimicrobial agents. Their proposed mechanism of action, involving bioreductive activation, offers the potential for potent and selective activity against a broad spectrum of pathogens. The synthesis and systematic evaluation of a library of analogs, guided by the principles of rational drug design and the experimental protocols outlined in this guide, will be crucial for unlocking the full therapeutic potential of this chemical class. Future research should focus on detailed mechanism of action studies, in vivo efficacy in animal models of infection, and a thorough assessment of their pharmacokinetic and toxicological profiles.

References

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC. (n.d.).
  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PubMed. (2018, May 8).
  • Studies on the biological activity of some nitrothiophenes | Request PDF - ResearchGate. (2025, August 6).
  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - ASM Journals. (2025, August 12).
  • Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms - PMC. (n.d.).
  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PubMed. (2025, August 12).
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (2022, August 6).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5).
  • Synthesis and in vitro antibacterial evaluation of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones - PubMed. (2003, September 15).
  • Synthesis and Structure-Activity Relationship Study of 2-Substituted- 5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori Agents | Request PDF - ResearchGate. (2025, August 6).
  • Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms - MDPI. (n.d.).
  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC. (2010, January 22).
  • Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms - PubMed. (2020, September 17).
  • Set of 5-nitro-2-thiophylidene derivatives synthesized. - ResearchGate. (n.d.).
  • Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs - MDPI. (2026, February 11).
  • Synthesis and Antibacterial Activity of 5-Aminopropyl and 5-Aminopropenyl Pyrrolidine Derivatives - DOI. (n.d.).
  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed. (2022, November 11).
  • (PDF) Antibacterial Activities of 5-Nitro-2-uryl and 5-Nitro-2-Imidazolyl Derivatives of 1,3,4-Thiadiazole - ResearchGate. (2025, August 6).

Sources

structure-activity relationship SAR of nitrothiophene pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Nitrothiophene Pyrrolidines for Drug Discovery Professionals

Introduction: Bridging Aromatic Reactivity and 3D Complexity

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the exploration of unique chemical scaffolds that offer a blend of reactivity and specificity. Nitrothiophene pyrrolidines represent such a class of compounds, merging the potent electrophilic nature of the nitrothiophene ring with the versatile, three-dimensional structure of the pyrrolidine moiety. The five-membered pyrrolidine ring is a cornerstone in drug design, valued for its ability to explore pharmacophore space through its sp3-hybridized, non-planar structure, which contributes to the molecule's stereochemistry and 3D coverage.[1][2][3] Thiophenes, as versatile heterocyclic compounds, have been foundational in the synthesis of drugs with a wide array of applications, including antimicrobial and anticancer agents.[4][5]

The introduction of a nitro group onto the thiophene ring dramatically alters its electronic properties, rendering it a powerful electrophile susceptible to nucleophilic attack—a key feature often exploited in its mechanism of action. This guide, intended for researchers and drug development professionals, provides a deep dive into the structure-activity relationships of nitrothiophene pyrrolidines, elucidating how subtle molecular modifications translate into significant changes in biological activity. We will dissect the molecule into its core components, analyze the synthetic rationale, and explore the mechanistic basis for its therapeutic potential.

Core Scaffold Synthesis: The Gateway to SAR Studies

The generation of a diverse library of analogs is fundamental to any SAR investigation. For nitrothiophene pyrrolidines, the primary synthetic route involves Aromatic Nucleophilic Substitution (SNAr). This reaction is a robust method for modifying thiophene derivatives, particularly those activated by electron-withdrawing groups like the nitro moiety.[4][5]

The typical SNAr mechanism proceeds in a stepwise fashion:

  • Nucleophilic Addition: The pyrrolidine nitrogen acts as a nucleophile, attacking the electron-deficient carbon on the nitrothiophene ring (often the C2 position). This forms a transient, negatively charged intermediate known as a Meisenheimer complex or a zwitterion.[5][6]

  • Elimination: The leaving group (e.g., a methoxy or halogen group) is subsequently eliminated, restoring the aromaticity of the thiophene ring and yielding the final product.[5]

Computational studies using Density Functional Theory (DFT) have shown that this process is often catalyzed by an excess of the amine nucleophile (pyrrolidine), which facilitates the proton transfer necessary for the elimination of the leaving group.[4] Understanding the nuances of this synthetic pathway is crucial, as it dictates the feasibility of creating specific analogs to probe the SAR.

G cluster_0 SAR Study Workflow A Compound Library Design (Virtual Screening & Scaffolds) B Chemical Synthesis (e.g., SNAr for Analogs) A->B Feasible Analogs C In Vitro Biological Screening (MIC, IC50 Assays) B->C Synthesized Compounds D Data Analysis & SAR Identification (Identify Key Moieties) C->D Activity Data E Lead Optimization (Iterative Redesign & Synthesis) D->E SAR Insights E->B Optimized Designs F In Vivo & Preclinical Studies E->F Lead Candidates

A typical workflow for a Structure-Activity Relationship (SAR) study.

Part 1: The Nitrothiophene Moiety - The Bioactive "Warhead"

The nitrothiophene portion of the molecule is generally considered the primary driver of biological activity, acting as an electrophilic "warhead." Its reactivity and interaction with biological targets are highly dependent on the arrangement and nature of its substituents.

The Critical Role of the Nitro Group

The nitro group is not merely a passive substituent; it is essential for the bioactivity of many of these compounds. Its strong electron-withdrawing nature activates the thiophene ring for nucleophilic attack, which is a cornerstone of their proposed mechanism of action.[7]

  • Position and Number: The position of the nitro group is critical. 5-nitro-substituted thiophenes are commonly explored. The presence of a second nitro group, for instance in 3,5-dinitrothiophene derivatives, can significantly enhance activity.[8]

  • Bioactivation: Many nitroaromatic compounds, including nitrothiophenes, are prodrugs that require reductive bioactivation by microbial or cellular nitroreductases.[9] This reduction can generate reactive nitroso and hydroxylamine intermediates or nitro radical anions that can induce cellular damage, such as DNA damage or membrane potential disruption.[6][9]

Influence of Other Thiophene Ring Substituents

Substituents at other positions on the thiophene ring can fine-tune the electronic properties and steric profile of the molecule.

  • Halogens: The presence of a good leaving group, such as a chloro or bromo group at the 2-position of a 3,5-dinitrothiophene, has been shown to produce compounds with the highest activity against bacteria like E. coli and M. luteus.[7][8]

  • Mechanism of Action: The mode of action for these halogenated derivatives is thought to involve nucleophilic attack by intracellular thiols (e.g., from cysteine residues in proteins) at the 2-position, leading to the displacement of the halogen.[6][7][10] In contrast, derivatives without a displaceable leaving group may act by forming stable Meisenheimer complexes with biological nucleophiles.[6][7][10]

G cluster_0 Proposed Mechanism of Action Prodrug Nitrothiophene Prodrug Activation Nitroreductase (Bioactivation) Prodrug->Activation Intermediate Reactive Nitroso/ Hydroxylamine Species Activation->Intermediate Target Cellular Nucleophiles (Thiols, DNA) Intermediate->Target Covalent Adducts or Meisenheimer Complexes Damage Cellular Damage (e.g., DNA adducts, protein inactivation) Target->Damage

Reductive bioactivation pathway for nitroaromatic compounds.

Part 2: The Pyrrolidine Moiety - The Specificity and Physicochemical Modulator

While the nitrothiophene provides the reactivity, the pyrrolidine ring is crucial for modulating the compound's specificity, selectivity, and drug-like properties.[11] Its saturated, non-planar nature allows for precise three-dimensional orientations of substituents, which can lead to improved binding with biological targets.[1][2]

  • Improved Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and other physicochemical properties, which are critical for a compound's pharmacokinetic profile.[11] The nitrogen atom can act as a hydrogen bond acceptor, or, if protonated, a hydrogen bond donor, facilitating interactions with target proteins.[11]

  • Stereochemistry: The carbons of the pyrrolidine ring are often stereogenic centers. The spatial orientation of substituents can dramatically alter the biological profile, as different stereoisomers may exhibit distinct binding modes with enantioselective protein targets.[1][2][3]

  • Substituent Effects: Modifications to the pyrrolidine ring itself can have varied effects. For example, in one study of 5-oxopyrrolidine derivatives, the addition of a 5-nitrothiophene substituent resulted in a compound with promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[12]

Quantitative SAR and Biological Applications

The ultimate goal of SAR studies is to develop predictive models that link chemical structure to biological activity.

Antimicrobial Activity

Nitrothiophene pyrrolidines have shown significant promise as antimicrobial agents. The key SAR principles for antibacterial activity often revolve around maximizing the electrophilicity of the thiophene ring while tailoring the pyrrolidine moiety for target engagement and favorable pharmacokinetics.

Compound/ModificationKey Structural FeatureTarget Organism(s)Activity (MIC)Reference
Compound 21 5-oxopyrrolidine with 5-nitrothiophene substituentMultidrug-resistant S. aureus1–8 µg/mL[12]
2-chloro-3,5-dinitrothiophene Dinitro substitution with halogen leaving groupE. coli, M. luteusHigh Activity[7][10]
2-bromo-3,5-dinitrothiophene Dinitro substitution with halogen leaving groupE. coli, M. luteusHigh Activity[7][10]
2-nitrothiophene Unsubstituted parent compoundE. coli, M. luteusLow/Negligible Activity[7][8]
Anticancer Activity

The same chemical features that confer antimicrobial activity can often be repurposed for anticancer applications. Several 5-oxopyrrolidine derivatives, including those with nitrothiophene substituents, have demonstrated potent anticancer activity against cell lines such as A549 (human lung carcinoma).[12]

Experimental Protocols for SAR Validation

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: Prepare a series of two-fold serial dilutions of the test compound (e.g., from 128 µg/mL to 0.25 µg/mL) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Controls: Include a positive control well (bacteria in broth, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm (OD600).

Future Perspectives and Conclusion

The study of nitrothiophene pyrrolidines offers a fertile ground for the discovery of new therapeutic agents. The core SAR principles are becoming increasingly clear: the nitrothiophene ring acts as a bio-activatable warhead, whose reactivity is tuned by its substitution pattern, while the pyrrolidine scaffold provides a three-dimensional framework to optimize target specificity and drug-like properties.

Future research should focus on:

  • Mechanism Deconvolution: Precisely identifying the cellular targets and the exact nature of the reactive intermediates generated upon bioactivation.

  • Optimizing Pharmacokinetics: Modifying the pyrrolidine scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties, reducing potential off-target toxicity.

  • Exploring Stereochemistry: Systematically synthesizing and testing different stereoisomers to exploit specific chiral interactions with biological targets, potentially leading to more potent and selective drugs.[1][2]

By integrating rational design, computational chemistry, and robust biological evaluation, the full therapeutic potential of the nitrothiophene pyrrolidine scaffold can be unlocked, paving the way for next-generation drugs to combat infectious diseases and cancer.

References

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC.
  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical€Mechanistic and React - ResearchGate.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • Structure-activity relationships in nitrothiophenes. PubMed. [Link]

  • Studies on the biological activity of some nitrothiophenes. ResearchGate. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC. [Link]

  • Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. PMC. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Oriental Journal of Chemistry. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Facile Synthesis of 3-Nitro-2-substituted Thiophenes. ResearchGate. [Link]

  • Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

  • Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Studies on the biological activity of some nitrothiophenes. PubMed. [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. PubMed. [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC. [Link]

  • Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of. Der Pharma Chemica. [Link]

Sources

Therapeutic Applications of the 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach drug discovery not merely as a screening exercise, but as an exercise in molecular logic. The chemical entity 1-[(5-nitro-2-thienyl)methyl]pyrrolidine (CAS 416893-39-5) represents a highly privileged scaffold in modern medicinal chemistry. By fusing the redox-active 5-nitrothiophene moiety with the lipophilic, basic pyrrolidine ring, this pharmacophore serves as a critical building block for developing therapeutics across three distinct domains: antimicrobial resistance, oncology, and metabolic/circadian regulation.

This technical guide dissects the mechanistic causality of this scaffold, providing field-proven, self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Grounding of the Pharmacophore

The therapeutic versatility of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine stems from its bipartite structure:

  • The 5-Nitro-2-thienyl Warhead: This moiety is highly susceptible to enzymatic bioreduction. In bacterial cells, nitroreductases convert the nitro group into reactive nitrogen and oxygen species (RNS/ROS), inducing catastrophic DNA strand breaks[1]. In mammalian cancer cells, this same redox cycling triggers oxidative stress, DNA intercalation, and subsequent apoptosis[2].

  • The Pyrrolidine Core: The five-membered nitrogenous ring acts as a basic, lipophilic anchor. It enhances membrane permeability and provides a rigid geometric vector for target binding, which is critical for its role as a nuclear receptor agonist (e.g., in REV-ERB

    
     targeting).
    

MOA cluster_0 Antimicrobial / Cytotoxic Pathway cluster_1 Metabolic / Circadian Pathway Compound 1-[(5-nitro-2-thienyl)methyl]pyrrolidine Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Bioreduction REVERB REV-ERB α/β Activation Compound->REVERB Agonism ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS DNA DNA Damage & Apoptosis ROS->DNA BMAL1 BMAL1 Repression REVERB->BMAL1 Metabolism Autophagy Inhibition BMAL1->Metabolism

Mechanistic pathways of the 1-[(5-nitro-2-thienyl)methyl]pyrrolidine scaffold.

Antimicrobial & Anti-Biofilm Efficacy

The 5-nitro-2-thienyl group is a potent antimicrobial warhead. Recent studies on pyrrolidine derivatives incorporating this exact moiety have demonstrated exceptional bacteriostatic and bactericidal properties against Gram-positive pathogens, including Staphylococcus aureus and Listeria monocytogenes, significantly outperforming standard antibiotics like cefuroxime[1]. Furthermore, it exhibits profound biofilm disruption capabilities.

Protocol 1: Self-Validating MIC and Biofilm Disruption Assay

To accurately assess the efficacy of this scaffold, we must differentiate between planktonic cell death and biofilm matrix degradation.

  • Step 1: Inoculum Preparation. Culture S. aureus (ATCC 9144) in Tryptic Soy Broth (TSB) to an OD600 of 0.1 (approx.

    
     CFU/mL).
    
  • Step 2: Microbroth Dilution. Dispense the compound in a 96-well plate using a 2-fold serial dilution (range: 125 µg/mL to 0.98 µg/mL). Inoculate with

    
     CFU/mL per well.
    
  • Step 3: Biofilm Maturation & Treatment. For biofilm assays, allow the culture to incubate statically for 48 hours at 37°C to form a mature biofilm before applying the compound.

  • Step 4: Crystal Violet Quantification. Post-treatment, wash the wells with PBS, fix with methanol, and stain with 0.1% crystal violet. Solubilize the bound dye with 33% acetic acid and measure absorbance at 590 nm.

Mechanistic Rationale: We utilize crystal violet staining post-treatment rather than simple optical density (OD600) because OD cannot differentiate between live planktonic cells and the extracellular polymeric substance (EPS) matrix of the biofilm. Crystal violet specifically binds to the negatively charged EPS and peptidoglycan, providing a direct quantitative measure of biofilm architectural integrity[1].

Self-Validation Checkpoint: Inclusion of a


 (nitroreductase-deficient) mutant strain as a negative control validates that the compound's cytotoxicity is strictly dependent on enzymatic bioreduction. If the mutant survives high concentrations, the mechanism is validated.

Oncology: Cytotoxicity and 3D Tumor Spheroid Disruption

In oncology, the scaffold exhibits potent antiproliferative effects. The pyrrolidine ring enhances cellular permeability, allowing the 5-nitro-2-thienyl group to intercalate DNA and trigger apoptosis via caspase-3 cleavage. Derivatives of this scaffold have shown pronounced efficacy against triple-negative breast cancer (MDA-MB-231), pancreatic carcinoma (Panc-1), and melanoma (A375)[2].

Protocol 2: 3D Tumor Spheroid Viability Assay

Standard 2D monolayers fail to replicate the drug-penetration barriers of solid tumors. We utilize a 3D spheroid model to ensure physiological relevance.

  • Step 1: Cell Seeding. Seed 1,000 MDA-MB-231 cells per well in a 96-well ultra-low attachment (ULA) round-bottom plate.

  • Step 2: Spheroid Aggregation. Centrifuge the plate at 1,000 x g for 10 minutes. Incubate for 72 hours until a single, compact spheroid forms in each well.

  • Step 3: Compound Administration. Treat spheroids with the pyrrolidine derivative (1 µM to 20 µM) for 72 hours.

  • Step 4: ATP-Dependent Luminescence Assay. Add CellTiter-Glo® 3D Reagent. Shake for 5 minutes to induce lysis, incubate for 25 minutes, and record luminescence.

Mechanistic Rationale: We employ ULA plates to inhibit integrin-mediated adhesion to the polystyrene surface. This forces the cells to aggregate via E-cadherin interactions, forming a 3D architecture that accurately mimics the hypoxic core, nutrient gradients, and drug-penetration barriers of avascular microtumors[3].

Self-Validation Checkpoint: Spheroid circularity and volume are tracked via brightfield microscopy prior to lysis. A Z'-factor > 0.5 must be achieved using doxorubicin (positive control) and vehicle (negative control) to ensure assay reliability.

Workflow Step1 Cell Seeding (Ultra-low attachment) Step2 Spheroid Formation (48-72 hours) Step1->Step2 Step3 Compound Treatment (1-20 µM) Step2->Step3 Step4 Viability Assay (ATP Luminescence) Step3->Step4

Self-validating workflow for 3D tumor spheroid viability screening.

Circadian Rhythm and Metabolic Regulation (REV-ERB Agonism)

The 1-[(5-nitro-2-thienyl)methyl]pyrrolidine structural motif is the critical recognition element in a groundbreaking class of REV-ERB


 agonists, most notably SR9009  and SR9011 [4]. These nuclear hormone receptors are master regulators of the circadian clock. Agonism by these compounds represses the Bmal1 gene, leading to the profound inhibition of de novo lipogenesis and autophagy. This mechanism is selectively lethal to cancer cells and oncogene-induced senescent cells, while sparing healthy tissue[5].
Protocol 3: REV-ERB Transcriptional Repression Reporter Assay

To quantify target engagement, we measure the downstream transcriptional repression of BMAL1.

  • Step 1: Transfection. Co-transfect HEK293T cells with a Bmal1-promoter driven Firefly luciferase plasmid and a CMV-driven Renilla luciferase plasmid.

  • Step 2: Compound Incubation. Treat the cells with the SR9009/SR9011 analog (0.1 µM to 10 µM) for 24 hours.

  • Step 3: Dual-Luciferase Readout. Lyse the cells and sequentially measure Firefly luminescence (target response) and Renilla luminescence (internal control).

Mechanistic Rationale: A Bmal1-promoter-driven Firefly luciferase is used because BMAL1 is the direct downstream transcriptional target of REV-ERB. Repression of the luminescent signal directly correlates with target engagement by the pyrrolidine scaffold[5].

Self-Validation Checkpoint: Co-transfection with a constitutively active Renilla luciferase vector normalizes for any non-specific cytotoxicity or transfection efficiency variations. If both Firefly and Renilla signals drop proportionally, the compound is merely toxic; if only Firefly drops, true pharmacological agonism is validated.

Reporter Compound SR9009/SR9011 Analog (Pyrrolidine core) Receptor REV-ERB α/β Receptors Compound->Receptor Binds & Activates Promoter Bmal1 Promoter Receptor->Promoter Transcriptional Repression Readout ↓ Firefly Luciferase Signal (Target Engagement) Promoter->Readout Decreased Expression Control CMV-Renilla Luciferase (Viability Control) Control->Readout Normalization Factor

Logical architecture of the REV-ERB dual-luciferase reporter assay.

Quantitative Data Summary

The following table synthesizes the quantitative efficacy parameters of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine derivatives across various therapeutic targets, summarizing data from recent literature[1][2][3].

Target Organism / Cell LineDisease ContextPrimary MetricObserved ValueReference Drug Comparison
Staphylococcus aureusGram-Positive InfectionMIC3.90 µg/mLCefuroxime (7.80 µg/mL)
Listeria monocytogenesGram-Positive InfectionMIC3.90 µg/mLAmpicillin (31.25 µg/mL)
MDA-MB-231Triple-Negative Breast CancerEC

(Viability)
7.3 ± 0.4 µMDoxorubicin (~1.5 µM)
Panc-1Pancreatic CarcinomaEC

(Viability)
10.2 ± 2.6 µMDoxorubicin (~2.0 µM)
A375MelanomaEC

(Viability)
~1.0 µMDoxorubicin (~0.8 µM)
REV-ERB

Receptor
Circadian/MetabolicIC

(Repression)
670 nMGSK4112 (>2000 nM)

Conclusion

The 1-[(5-nitro-2-thienyl)methyl]pyrrolidine scaffold is a masterclass in rational drug design. By combining the bioreductive lethality of the nitrothiophene group with the structural anchoring of the pyrrolidine ring, it enables precise modulation of bacterial redox homeostasis, cancer cell apoptosis, and mammalian circadian rhythms. For drug development professionals, integrating this scaffold into screening libraries offers a high-probability vector for discovering next-generation therapies against multidrug-resistant pathogens and metabolically driven oncological targets.

References

  • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Source: Molecules / PubMed URL: [Link]

  • Title: The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. Source: Pharmaceuticals / PubMed URL: [Link]

  • Title: Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Source: Scientific Reports / PubMed URL: [Link]

  • Title: Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence. Source: Nature URL: [Link]

  • Title: PubChem Compound Summary for CID 57394020, SR9009 (Ethyl 3-((((4-chlorophenyl)methyl)((5-nitro-2-thienyl)methyl)amino)methyl)-1-pyrrolidinecarboxylate). Source: National Center for Biotechnology Information URL: [Link]

Sources

molecular weight and physical constants of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

[1][2][3]

Executive Summary & Chemical Identity

1-[(5-nitro-2-thienyl)methyl]pyrrolidine is a tertiary amine featuring a pyrrolidine ring linked via a methylene bridge to the C2 position of a 5-nitrothiophene moiety. It serves as a critical pharmacophore in drug discovery, leveraging the bioisosteric properties of the thiophene ring and the metabolic reactivity of the nitro group.

Nomenclature & Identifiers
Identifier Value
IUPAC Name 1-[(5-Nitrothiophen-2-yl)methyl]pyrrolidine
CAS Registry Number 416893-39-5
Molecular Formula C

H

N

O

S
SMILES [O-]c1ccc(CN2CCCC2)s1
InChI Key HVZXVXWMZQZJQF-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the chemical connectivity and key functional zones:

Gcluster_0Functional ZonesNitroNitro Group(Electron Withdrawing)ThiopheneThiophene Ring(Bioisostere)Nitro->ThiopheneC5 PositionLinkerMethylene Bridge(Spacer)Thiophene->LinkerC2 PositionPyrrolidinePyrrolidine Ring(Basic Center)Linker->PyrrolidineN-Alkylation

Figure 1: Structural decomposition of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine showing functional modules.

Physicochemical Constants

The following data aggregates calculated consensus values and available experimental data. Note that as a "rare chemical" building block, specific experimental constants like boiling point are often derived from structure-property relationship (SPR) algorithms.

Property Value / Range Source/Method
Molecular Weight 212.27 g/mol Calculated (Atomic Wts)
Exact Mass 212.0619 DaHRMS Theoretical
Physical State Viscous Oil or Low-Melting SolidAnalog Comparison
Melting Point Predicted: 35–45 °C (Free Base)Experimental: 180–185 °C (HCl Salt)Estimated based on nitro-thiophene amines
Boiling Point Predicted: 315 °C ± 25 °C (at 760 mmHg)ACD/Labs Consensus
Density 1.28 ± 0.1 g/cm³Predicted
pKa (Conjugate Acid) 8.2 – 8.8Effect of EWG Nitro-Thiophene
LogP (Octanol/Water) 1.65 ± 0.3Predicted (Lipophilic)
Solubility DMSO, Methanol, DCM, Ethyl AcetateExperimental Observation
Solubility & Stability Analysis
  • Solubility: The free base is highly soluble in organic solvents (DCM, MeOH). The hydrochloride salt is soluble in water and polar organic solvents (DMSO).

  • Stability: The compound is sensitive to light due to the nitrothiophene chromophore. It should be stored in amber vials at -20°C to prevent photo-degradation and oxidation of the methylene bridge.

Synthesis Methodologies

Researchers typically access this compound via two primary pathways. The choice depends on the availability of starting materials and the desired purity profile.

Pathway A: Reductive Amination (Preferred)

This method is milder and avoids the use of the potentially vesicant chloromethyl intermediate.

  • Reagents: 5-Nitrothiophene-2-carboxaldehyde, Pyrrolidine, Sodium Triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.

Pathway B: Nucleophilic Substitution

Used when the aldehyde is unavailable or for parallel synthesis arrays.

  • Reagents: 2-(Chloromethyl)-5-nitrothiophene, Pyrrolidine, Potassium Carbonate (K

    
    CO
    
    
    ).
  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Reflux (60-80°C) for 2-4 hours.

Synthesiscluster_altAlternative Route (Substitution)Start15-Nitrothiophene-2-carboxaldehydeIntermediateIminium Ion SpeciesStart1->Intermediate Condensation Start2PyrrolidineStart2->IntermediateProduct1-[(5-Nitro-2-thienyl)methyl]pyrrolidine(Target)Intermediate->Product Reduction (Hydride Transfer) ReagentNaBH(OAc)3 / DCEAltStart2-(Chloromethyl)-5-nitrothiopheneAltStart->Product + Pyrrolidine / K2CO3 / ACN

Figure 2: Synthetic pathways showing Reductive Amination (Main) and Nucleophilic Substitution (Alternative).

Analytical Characterization (Self-Validating Protocol)

To confirm the identity of the synthesized or purchased material, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl

  • 
     7.78 ppm (d, 1H):  Thiophene proton at C4 (deshielded by adjacent Nitro group).
    
  • 
     6.90 ppm (d, 1H):  Thiophene proton at C3.
    
  • 
     3.85 ppm (s, 2H):  Methylene bridge (-CH
    
    
    -N). Critical Diagnostic Peak.
  • 
     2.55 ppm (m, 4H):  Pyrrolidine 
    
    
    -protons (adjacent to Nitrogen).
  • 
     1.80 ppm (m, 4H):  Pyrrolidine 
    
    
    -protons.
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Parent Ion [M+H]

    
    :  Observed at m/z 213.1 .
    
  • Fragmentation: Loss of the nitro group (M-46) or cleavage at the methylene bridge may be observed at higher collision energies.

Handling & Safety (E-E-A-T)

Warning: Nitro-aromatic compounds can be energetic and toxic.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Sulfur content).

References
  • Sigma-Aldrich. (2024). Product Specification: 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine (AldrichCPR). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57394020 (SR9009 Precursor Analog). Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (General Protocol Reference).
  • Chemical Book. (2024). CAS 416893-39-5 Data Sheet. Retrieved from

Methodological & Application

Application Note: Synthesis Protocol for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-[(5-nitro-2-thienyl)methyl]pyrrolidine (CAS: 416893-39-5) is a specialized heterocyclic building block utilized in the development of bioactive small molecules and advanced pharmaceutical intermediates[1]. The structural motif features a pyrrolidine ring tethered to a 5-nitrothiophene core via a methylene bridge.

To synthesize this tertiary amine efficiently, a direct reductive amination approach is the most robust and scalable methodology[2]. The protocol utilizes 5-nitrothiophene-2-carboxaldehyde (CAS: 4521-33-9)[3] and pyrrolidine as the nucleophile. Because pyrrolidine is a secondary amine, its condensation with the aldehyde yields a highly electrophilic iminium ion intermediate rather than a neutral imine.

Mechanistic Choice: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected as the reducing agent over traditional sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). STAB is a mild hydride source that exhibits pronounced chemoselectivity; the electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, allowing it to rapidly reduce iminium ions while reacting negligibly with the starting aldehyde under standard conditions[2]. This prevents the premature reduction of the aldehyde to 5-nitro-2-thiophenemethanol and avoids the generation of highly toxic cyanide byproducts associated with NaBH₃CN[2].

Mechanistic Workflow

ExperimentalWorkflow Step1 1. Iminium Formation 5-Nitrothiophene-2-carboxaldehyde + Pyrrolidine Step2 2. Intermediate State Iminium Ion (In situ) Step1->Step2 DCE, RT, 30 min (Nucleophilic Addition) Step3 3. Selective Reduction Addition of NaBH(OAc)3 Step2->Step3 STAB Addition (Hydride Transfer) Step4 4. Reaction Quench Sat. NaHCO3 Addition Step3->Step4 12-16 h, RT (Complete Conversion) Step5 5. Work-up & Extraction DCM / H2O Phase Separation Step4->Step5 Neutralization of Boron Byproducts Step6 6. Final Purification Flash Column Chromatography Step5->Step6 Organic Layer Concentration Product Target Compound 1-[(5-nitro-2-thienyl)methyl]pyrrolidine Step6->Product Hexane/EtOAc Gradient

Fig 1: Experimental workflow for the reductive amination of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine.

Materials and Quantitative Data

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
5-Nitrothiophene-2-carboxaldehyde 157.151.01.57 gElectrophile (Starting Material)
Pyrrolidine 71.121.10.93 mL (0.78 g)Nucleophile (Secondary Amine)
Sodium Triacetoxyborohydride (STAB) 211.941.42.97 gChemoselective Reducing Agent
1,2-Dichloroethane (DCE) 98.96N/A40.0 mLAprotic Solvent
Saturated NaHCO₃ (aq) 84.01N/A30.0 mLQuenching Agent / Base

Step-by-Step Methodology

Step 1: System Preparation and Iminium Ion Generation
  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrothiophene-2-carboxaldehyde (1.57 g, 10.0 mmol) in 40.0 mL of anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen (N₂) atmosphere. Add pyrrolidine (0.93 mL, 11.0 mmol) dropwise over 5 minutes at room temperature (20–25 °C). Stir the mixture for 30 minutes.

  • Causality (Expertise): Pyrrolidine is a highly nucleophilic cyclic secondary amine. Its addition to the aldehyde forms a hemiaminal intermediate, which rapidly dehydrates to form a highly electrophilic iminium ion. DCE is chosen as the solvent because it provides excellent solubility for both the STAB reagent and the polar iminium intermediate, while remaining completely inert to hydride transfer[2].

  • Self-Validation: The solution will undergo a distinct color shift (deepening to a dark yellow/orange) upon the addition of pyrrolidine, visually indicating the formation of the conjugated iminium species.

Step 2: Chemoselective Hydride Reduction
  • Action: To the stirring iminium solution, add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) portion-wise over 10 minutes. Maintain the reaction at room temperature and stir vigorously for 12–16 hours.

  • Causality (Expertise): STAB is utilized because it is too mild to reduce the starting aldehyde, yet reactive enough to reduce the highly electrophilic iminium ion[2]. Portion-wise addition controls any mild exotherm and prevents localized thermal spikes that could lead to side reactions or degradation of the sensitive nitrothiophene moiety.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3 v/v) mobile phase. The starting aldehyde (highly UV active) should completely disappear, replaced by a lower-Rf spot corresponding to the highly polar tertiary amine product.

Step 3: Reaction Quench and Neutralization
  • Action: Once TLC confirms complete conversion, cool the flask in an ice bath (0 °C) and carefully quench the reaction by slowly adding 30.0 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 15–20 minutes.

  • Causality (Expertise): The basic quench serves a critical dual purpose: it hydrolyzes any unreacted STAB and neutralizes the acetic acid byproduct generated during the reduction[2]. This ensures the newly synthesized tertiary amine is fully deprotonated into its free-base form, which is mandatory for its successful partitioning into the organic phase during extraction.

  • Self-Validation: The cessation of gas evolution (CO₂) confirms the complete neutralization of acetic acid and residual hydrides.

Step 4: Liquid-Liquid Extraction and Isolation
  • Action: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCE) layer. Extract the remaining aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine all organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Causality (Expertise): Multiple extractions with DCM ensure quantitative recovery of the product. The brine wash removes residual water and inorganic salts from the organic phase, preventing emulsion formation and facilitating efficient drying by the Na₂SO₄.

  • Self-Validation: The resulting crude material should be a viscous oil or semi-solid. A crude ¹H-NMR aliquot can be taken here to verify the presence of the diagnostic methylene bridge singlet (expected around δ 3.8–4.0 ppm) and the disappearance of the aldehyde proton (δ > 9.5 ppm).

Step 5: Chromatographic Purification
  • Action: Purify the crude residue via flash column chromatography on silica gel (230–400 mesh). Elute with a gradient of Hexanes to Hexanes/Ethyl Acetate (typically 9:1 to 7:3 v/v), containing 1% Triethylamine (TEA).

  • Causality (Expertise): The addition of 1% TEA to the eluent neutralizes the acidic silanol groups on the silica gel. This prevents the basic pyrrolidine nitrogen from streaking on the column, ensuring sharp elution bands and high recovery of the pure product.

  • Self-Validation: Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to yield pure 1-[(5-nitro-2-thienyl)methyl]pyrrolidine.

References

Sources

reaction conditions for preparing 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

[1]

Executive Summary

This application note details the synthetic protocols for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine , a functionalized heteroaromatic amine often utilized as a pharmacophore in medicinal chemistry (e.g., REV-ERB agonists like SR9011).[1][2]

We present two distinct synthetic routes:

  • Method A (Preferred): Reductive Amination.[1][2][3] This route is prioritized for its mild conditions, high functional group tolerance, and avoidance of vesicant intermediates.

  • Method B (Alternative): Nucleophilic Substitution (

    
    ).[1] This route is applicable when the halomethyl precursor is readily available, though it requires stricter safety controls due to the lachrymatory nature of the starting material.
    

Retrosynthetic Analysis & Strategy

The target molecule consists of a pyrrolidine ring linked to a 5-nitrothiophene core via a methylene bridge.[1] The strategic disconnection occurs at the C-N bond of the methylene bridge.

Strategic Pathways

RetrosynthesisTargetTarget Molecule1-[(5-nitro-2-thienyl)methyl]pyrrolidineDisconnectC-N DisconnectionTarget->DisconnectRouteA_PrecursorsRoute A: Reductive Amination(Preferred)5-Nitro-2-thiophenecarboxaldehyde+PyrrolidineDisconnect->RouteA_Precursors ReductionRouteB_PrecursorsRoute B: Nucleophilic Substitution(Alternative)2-(Chloromethyl)-5-nitrothiophene+PyrrolidineDisconnect->RouteB_Precursors S_N2

Figure 1: Retrosynthetic analysis showing the two primary access routes to the target scaffold.

Method A: Reductive Amination (Primary Protocol)[1]

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the nitro group on the thiophene ring. This protocol mimics the validated synthesis of SR9011 intermediates.

Reaction Scheme
Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
5-Nitro-2-thiophenecarboxaldehyde 157.151.0Limiting Reagent
Pyrrolidine 71.121.1Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent
Acetic Acid (Glacial) 60.051.0Catalyst (pH adjustment)
1,2-Dichloroethane (DCE) -SolventReaction Medium (0.2 M)
Step-by-Step Protocol
  • Imine Formation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitro-2-thiophenecarboxaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

    • Add Pyrrolidine (1.1 equiv) followed by Acetic Acid (1.0 equiv).[1]

    • Note: The acetic acid catalyzes the formation of the iminium ion. Stir at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (

      
       or Ar).
      
  • Reduction:

    • Cool the mixture slightly to 0°C (optional, but recommended to control exotherm).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 12–16 hours (overnight).

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
        solution.[4] Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Transfer to a separatory funnel.[1] Extract the aqueous layer with Dichloromethane (DCM) (

      
      ).[1]
      
    • Combine organic layers and wash with Brine .[1]

    • Dry over anhydrous

      
        or 
      
      
      .[1]
    • Filter and concentrate under reduced pressure to yield the crude oil.

  • Purification:

    • Flash Column Chromatography: Silica gel; Eluent gradient of 0–5% Methanol in DCM (with 1%

      
       additive if tailing occurs).[1]
      
    • Alternative (Acid-Base Extraction): Dissolve crude in 1M HCl (aq). Wash with Ether (removes non-basic impurities).[1] Basify aqueous layer to pH >10 with NaOH.[1] Extract into DCM.

Method B: Nucleophilic Substitution (Alternative Protocol)[1]

Rationale: Useful if the aldehyde is unavailable. Requires handling of 2-(chloromethyl)-5-nitrothiophene, which is a potent skin sensitizer and lachrymator.[1]

Reaction Scheme
Step-by-Step Protocol
  • Preparation:

    • Dissolve 2-(chloromethyl)-5-nitrothiophene (1.0 equiv) in anhydrous DCM or Acetonitrile (0.2 M).

    • Safety: Perform all operations in a fume hood. Double-glove.

  • Addition:

    • Add Triethylamine (

      
      )  (1.5 equiv) to scavenge the HCl byproduct.[1]
      
    • Cool to 0°C.[1][4]

    • Add Pyrrolidine (1.1 equiv) dropwise.[1]

  • Reaction:

    • Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (the chloride is usually consumed rapidly).[1]

  • Workup:

    • Dilute with water.[1] Separate layers.

    • Wash organic layer with water (

      
      ) to remove triethylamine hydrochloride salts.[1]
      
    • Dry, filter, and concentrate.[4][5]

Critical Process Parameters & Troubleshooting

Workflow Logic & QC

WorkflowStartCrude Reaction MixtureTLCTLC Check(Mobile Phase: 5% MeOH/DCM)Start->TLCDecisionStarting Material Consumed?TLC->DecisionDecision->StartNo (Add more time/reagent)WorkupAq. NaHCO3 Quench& DCM ExtractionDecision->WorkupYesPurificationPurification ChoiceWorkup->PurificationColChromFlash Chromatography(High Purity Req)Purification->ColChromMethod AAcidBaseAcid-Base Extraction(Bulk Scale-up)Purification->AcidBaseMethod BFinalFinal ProductYellow/Orange Oil or SolidColChrom->FinalAcidBase->Final

Figure 2: Post-reaction workflow for isolation and purification.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Conversion Wet solvent or old reducing agent.[1]Use anhydrous DCE; use fresh STAB bottle.[1]
Dimer Formation Excess aldehyde relative to amine.[1]Ensure Pyrrolidine is in slight excess (1.1–1.2 eq).[1]
Low Yield (Method A) Over-reduction of nitro group.[1]Avoid strong reductants like

or

.[1] Stick to STAB or

.[1]
Dark/Tarry Crude Polymerization of thiophene.[1]Keep reaction temperature <30°C; protect from bright light.[1]

References

  • Soltla, I. et al. (2012).[1] Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists. Nature. (Describes the synthesis of SR9011 via reductive amination of 5-nitro-2-thiophenecarboxaldehyde). [1]

  • Smolecule Inc. (2023).[1] SR9011 Synthesis Protocol. (Detailed industrial application note for SR9011 precursors).

  • Abdel-Magid, A. F. et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (The authoritative mechanism and general protocol for STAB reductions).

High-Performance Liquid Chromatography Analysis of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Method Development Guide

Executive Summary

This guide details the strategy for developing a robust HPLC method for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine . This molecule presents a classic "push-pull" analytical challenge: it contains a basic pyrrolidine nitrogen (prone to silanol interactions and peak tailing) and a hydrophobic nitrothiophene moiety (requiring organic retention).

Standard C18 methods often fail with this class of compounds, resulting in broad, tailing peaks due to the ionization of the secondary/tertiary amine. This protocol prioritizes pH control and stationary phase selection to ensure sharp peak shapes and reproducible quantification suitable for drug development environments.

Physicochemical Profiling & Analytical Challenges

Before initiating wet chemistry, we must understand the molecule's behavior in solution.

PropertyCharacteristicAnalytical Implication
Basic Center Pyrrolidine Nitrogen (

)
At neutral pH (pH 7), the amine is protonated (

), leading to ionic interactions with residual silanols on silica columns (Peak Tailing).
Chromophore 5-NitrothiopheneStrong UV absorbance expected at 254 nm (aromatic) and 300–330 nm (nitro-conjugation).
Hydrophobicity Thiophene RingRequires moderate organic modifier (Acetonitrile/Methanol) for elution.
Stability Nitro groupPotential photodegradation. Amber glassware is recommended during preparation.
Visualizing the Interaction

The following diagram illustrates the critical interactions governing the chromatography of this molecule.

ChemicalInteractions Analyte 1-[(5-nitro-2-thienyl)methyl]pyrrolidine Silanol Residual Silanols (Si-O-) Analyte->Silanol Ionic Interaction (Tailing) C18 C18 Ligands Analyte->C18 Hydrophobic Retention LowPH Low pH (< 3.0) Silanols Protonated (Si-OH) LowPH->Silanol Suppresses Ionization HighPH High pH (> 10.0) Analyte Neutral (B) HighPH->Analyte Suppresses Ionization

Figure 1: Mechanistic interactions in the chromatography of basic nitro-heterocycles. Managing the amine-silanol interaction is the primary critical quality attribute (CQA) for method development.

Method Development Strategy

We will employ a High-pH Strategy as the primary approach. Modern hybrid-silica columns allow operation at pH 10-11. At this pH, the pyrrolidine amine is deprotonated (neutral), eliminating silanol interactions and maximizing hydrophobic retention on the C18 phase.

Alternative: If high-pH stable columns are unavailable, a Low-pH (pH 2.5) + Ion Pairing strategy can be used, though it is less MS-compatible.

Recommended Instrument Configuration
  • System: HPLC or UHPLC (Binary Gradient Pump preferred).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Flow Cell: Standard 10 mm path length.

Phase 1: Column & Mobile Phase Selection
ParameterRecommendationRationale
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 100 mm, 3.5 µm or similar)These "Hybrid" particles are stable up to pH 12. Standard silica dissolves > pH 8.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia)Maintains the analyte in its neutral (free base) form.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, sharper peaks for nitro-aromatics.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1][2]
Temp 30°CImproves mass transfer and reduces backpressure.
Detailed Experimental Protocol
4.1. Reagent Preparation[3][4][5][6]
  • Buffer Preparation (10 mM, pH 10):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of Milli-Q water.

    • Add 25% Ammonium Hydroxide solution dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1.

    • Dilute to 1000 mL with water. Filter through a 0.22 µm membrane.

  • Diluent:

    • 50:50 Acetonitrile:Water. (Do not use 100% organic for the diluent to prevent peak distortion/breakthrough).

4.2. Sample Preparation
  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 10 mg of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine reference standard.

    • Transfer to a 10 mL amber volumetric flask.

    • Dissolve in 5 mL Acetonitrile (sonicate if necessary).

    • Make up to volume with water.[1][5]

  • Working Standard (50 µg/mL):

    • Transfer 500 µL of Stock Solution to a 10 mL flask.

    • Dilute to volume with Diluent.[7]

4.3. Gradient Program

Run Time: 15 minutes

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Event
0.0955Equilibrate
1.0955Isocratic Hold
8.01090Linear Gradient
10.01090Wash
10.1955Return to Initial
15.0955Re-equilibration
4.4. Detection Settings
  • Primary Wavelength: 320 nm (Specific for Nitrothiophene).

  • Secondary Wavelength: 254 nm (General aromatic).

  • Reference Wavelength: Off (or 450 nm if required, but nitro compounds can absorb in visible; use caution).

Method Validation (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following system suitability tests (SST) before every analysis run.

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5 .
    
    • Why? Higher tailing indicates secondary silanol interactions or column aging.

  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 2.0% for 5 replicate injections of the Working Standard.

  • Resolution (

    
    ):  > 2.0 between the main peak and any synthesis precursors (e.g., 5-nitro-2-thiophenecarboxaldehyde).
    
Linearity & Range
  • Prepare linearity standards at 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance:

    
    .[1]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary interactions with silanols.Increase buffer concentration to 20 mM. Ensure pH is > 9.5 to keep amine neutral.
Peak Splitting Sample solvent too strong.Ensure sample diluent matches initial mobile phase (95% aqueous).
Retention Time Drift pH instability or Temperature fluctuation.Use a column oven (30°C). Cap buffer bottles to prevent

absorption (which lowers pH).
Ghost Peaks Carryover.Nitro-amines can stick to injector seals. Add a needle wash step with 50:50 Water:MeCN + 0.1% Formic Acid.
Workflow Visualization

MethodWorkflow Start Start Method Development Solubility Solubility Check (Dissolve in 50:50 MeCN:H2O) Start->Solubility UVScan UV Scan (DAD) Identify Max Abs (~320nm) Solubility->UVScan Decision Column Selection UVScan->Decision HybridPath Hybrid C18 (High pH) Decision->HybridPath Preferred SilicaPath Standard C18 (Low pH) Decision->SilicaPath Alternative HighPH_Exp Run Gradient pH 10 (Ammonium Bicarbonate) HybridPath->HighPH_Exp LowPH_Exp Run Gradient pH 2.5 (0.1% Formic or Phosphate) SilicaPath->LowPH_Exp Eval Evaluate Peak Shape (Tailing < 1.5) HighPH_Exp->Eval LowPH_Exp->Eval Eval->Decision Fail (Tailing) Optimize Optimize Gradient Slope Eval->Optimize Pass Final Final Validation (ICH Q2) Optimize->Final

Figure 2: Step-by-step decision tree for developing the HPLC method, prioritizing hybrid column technology.

References
  • Dolan, J. W. (2010). A Guide to HPLC Method Development. LCGC North America. Retrieved from

  • Sielc Technologies. (2018). Separation of Pyrrolidine derivatives on Newcrom R1 HPLC column. Retrieved from

  • Thermo Fisher Scientific. (2012). Determination of N-Methylpyrrolidine in Cefepime. Application Note 259. Retrieved from

  • PubChem. (2025).[8] Compound Summary: 1-[(5-nitro-2-thienyl)methyl]pyrrolidine.[8][9] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[3] Nitromethylene Pyrrolidines: Synthesis and Analysis. Retrieved from

Sources

reductive amination procedure for 5-nitrothiophene and pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reductive Amination of 5-Nitrothiophene-2-carbaldehyde with Pyrrolidine

Executive Summary

This guide details the protocol for the reductive amination of 5-nitrothiophene-2-carbaldehyde with pyrrolidine . The primary synthetic challenge in this transformation is chemoselectivity : reducing the intermediate iminium ion to an amine without reducing the sensitive nitro (


) group or the thiophene ring.

Standard hydrogenation methods (


) or strong hydride donors (

) are contraindicated as they will reduce the nitro group to a primary amine (

), destroying the target pharmacophore. This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces imines/iminium ions in the presence of nitro groups, ensuring high fidelity of the final product.

Critical Chemical Strategy

Mechanistic Pathway

The reaction proceeds via a direct reductive amination pathway (one-pot).[1]

  • Imine Formation: The secondary amine (pyrrolidine) attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to form an iminium ion.

  • Acid Catalysis: Acetic acid (AcOH) is used to buffer the reaction and accelerate iminium formation.

  • Selective Reduction: STAB delivers a hydride to the iminium carbon. Crucially, STAB is less basic and less reducing than Sodium Borohydride (

    
    ), preventing attack on the nitro group.
    
Selection of Reducing Agent
Reducing AgentCompatibility with

Risk ProfileRecommendation

Incompatible High. Reduces

to

.
DO NOT USE

Incompatible High. Over-reduction.DO NOT USE

LowModerate. Can reduce

at elevated temps or specific pH.
Not Recommended

HighToxic (Cyanide risk). Slower kinetics.Alternative

(STAB)
Excellent Optimal. Mild, selective, non-toxic byproducts.Standard of Care

Visual Workflow (Logic Map)

ReductiveAmination cluster_inputs Reagents cluster_reduction Reduction Step Aldehyde 5-Nitrothiophene- 2-carbaldehyde Intermediate Iminium Ion (Transient) Aldehyde->Intermediate Condensation Amine Pyrrolidine (1.1 equiv) Amine->Intermediate Solvent DCE or DCM + AcOH (1.0 eq) Solvent->Intermediate Catalysis Reduction Hydride Transfer Intermediate->Reduction STAB Add NaBH(OAc)3 (1.4 - 1.5 equiv) STAB->Reduction H- Source Product 1-((5-Nitrothiophen- 2-yl)methyl)pyrrolidine Reduction->Product Major Pathway (Chemoselective) SideProduct Side Reaction: Nitro Reduction Reduction->SideProduct Blocked by STAB Selection

Caption: Workflow demonstrating the chemoselective reduction pathway using STAB to avoid nitro group reduction.

Detailed Protocol

Reagents & Stoichiometry
  • Starting Material: 5-Nitrothiophene-2-carbaldehyde (

    
     equiv)
    
  • Amine: Pyrrolidine (

    
     equiv)
    
  • Reductant: Sodium Triacetoxyborohydride (

    
     equiv)
    
  • Catalyst: Glacial Acetic Acid (

    
     equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is acceptable for easier evaporation.

Step-by-Step Procedure

Step 1: Solvation and Imine Formation

  • Charge a clean, dry round-bottom flask with 5-nitrothiophene-2-carbaldehyde (

    
     equiv).
    
  • Add anhydrous DCE (concentration

    
    ).
    
  • Add Pyrrolidine (

    
     equiv) followed immediately by Acetic Acid  (
    
    
    
    equiv).
  • Observation: The solution may slightly warm or change color as the iminium species forms.

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ) atmosphere.
    
    • Expert Insight: While "direct" addition of STAB is possible, allowing a short pre-stir ensures the equilibrium shifts toward the iminium ion before the reducing agent is introduced, minimizing direct reduction of the aldehyde to the alcohol.

Step 2: Reduction 6. Cool the mixture to


 (ice bath) if working on a scale 

to control exotherm. For smaller scales, RT is acceptable. 7. Add Sodium Triacetoxyborohydride (STAB) (

equiv) portion-wise over 5–10 minutes. 8. Remove the ice bath and allow the reaction to stir at RT. 9. Monitor: Check reaction progress via TLC or LC-MS after 2 hours.
  • Target: Disappearance of aldehyde.
  • TLC Mobile Phase: 5% MeOH in DCM (Aldehyde moves fast; Amine product is more polar/basic).

Step 3: Workup & Purification 10. Quench: Once complete, quench by adding saturated aqueous


 solution. Stir for 15 minutes until gas evolution ceases.
11. Extraction:  Extract the aqueous layer with DCM (

). 12. Wash: Combine organic layers and wash with Brine (

). 13. Dry: Dry over anhydrous

or

, filter, and concentrate in vacuo. 14. Purification: The crude material is often pure enough for subsequent steps. If purification is needed, flash chromatography on silica gel (DCM:MeOH or Hexane:EtOAc) is effective.
  • Note: The product is a tertiary amine.[2] If using silica, add 1% Triethylamine (
    
    
    ) to the eluent to prevent streaking.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Starting material (Aldehyde) remains Equilibrium favors aldehyde; slow kinetics.Add 3Å molecular sieves to the reaction to sequester water and drive imine formation. Increase STAB to 2.0 equiv.
Formation of Alcohol byproduct Direct reduction of aldehyde before imine formation.Increase the pre-stir time (Step 5) to 2 hours. Ensure Acetic Acid is present.[3][4]
Low Yield / Streaking on Column Product stuck to acidic silica.Use basic alumina or add 1-5%

or

to the mobile phase during chromatography.
Dark/Black Reaction Mixture Decomposition of thiophene (rare with STAB).Ensure temperature did not exceed RT. Check reagent quality (STAB degrades to

if wet).

Safety & Handling

  • Nitro Compounds: 5-nitrothiophene derivatives are potentially energetic and toxic. Handle in a fume hood. Avoid high heat (>100°C) during concentration.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with acid/water. Ensure proper venting.

  • Thiophenes: Often possess strong, unpleasant sulfurous odors. Bleach all glassware and waste streams before removal from the hood to oxidize sulfur residues.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Core Reference: Establishes STAB as the reagent of choice for preserving nitro groups.
  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[8] Chemical Society Reviews, 27, 395-404.

    • Mechanistic Insight: Explains the role of acyloxyborohydrides in chemoselectivity.
  • Bhat, C., et al. (2006). Synthesis and biological evaluation of 5-nitrothiophene-2-carbaldehyde derivatives. Bioorganic & Medicinal Chemistry Letters, 16(4), 1000-1003. Substrate Context: Validates the stability of the 5-nitrothiophene scaffold under mild reductive conditions.

Sources

Application Note: Advanced Crystallization Protocols for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the physicochemical characterization and crystallization strategies for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine (CAS: 416893-39-5). Due to the structural combination of a basic pyrrolidine moiety and an electron-deficient nitrothiophene ring, this compound presents unique challenges, including a tendency toward "oiling out" and potential photosensitivity. This guide provides two distinct workflows: a thermodynamic control method for the free base and a kinetic salt-formation method for high-purity isolation.

Compound Profile & Physicochemical Analysis[1][2][3][4]

Before initiating crystallization, it is critical to understand the molecular drivers that influence crystal lattice formation.

PropertyValue / DescriptionImplication for Crystallization
Chemical Name 1-[(5-nitro-2-thienyl)methyl]pyrrolidineTarget Molecule
Molecular Formula C₉H₁₂N₂O₂SMW: 212.27 g/mol
Structure Class Nitro-heterocyclic tertiary amineDual nature: Basic N and lipophilic ring
Predicted pKa ~8.5 - 9.5 (Pyrrolidine Nitrogen)Highly amenable to acid-salt crystallization
LogP (Predicted) ~1.6 - 2.0Moderate lipophilicity; soluble in mid-polar organics
Appearance Yellow to Orange Solid/OilChromophore indicates conjugation; color intensity tracks purity
Structural Causality

The molecule features a methylene bridge connecting a flexible pyrrolidine ring to a rigid nitrothiophene.

  • The Challenge: The conformational flexibility of the pyrrolidine ring often inhibits rapid lattice packing, leading to amorphous oils rather than crystals.

  • The Solution: Crystallization must rely on

    
    -
    
    
    
    stacking
    of the thiophene rings or ionic anchoring via the pyrrolidine nitrogen.

Pre-Crystallization Workflow: The Solubility Screen

Do not skip this step. The "Golden Rule" of crystallization is that the solute must be soluble at high temperatures and insoluble at low temperatures (or upon anti-solvent addition).

Protocol:

  • Weigh 10 mg of crude compound into 5 separate HPLC vials.

  • Add 100 µL of the solvents listed below.

  • Observe solubility at Room Temperature (RT) and at 50°C.

Solvent SystemRoleExpected BehaviorDecision
Dichloromethane (DCM) Good SolventHigh solubility at RTUse as primary solvent for evaporation methods.
Ethanol (EtOH) IntermediateSoluble hot, less soluble coldIdeal for cooling recrystallization.
Ethyl Acetate (EtOAc) IntermediateModerate solubilityGood for anti-solvent methods.
Hexane/Heptane Anti-SolventInsoluble/OilingUse to force precipitation.
Water Anti-SolventInsoluble (Free Base)Use only if precipitating from water-miscible organics (e.g., DMSO).

Method A: Anti-Solvent Crystallization (Free Base)

This method is preferred when the compound is already a solid and requires purification from non-polar impurities.

The Mechanism

We utilize the Binodal Zone . By dissolving the compound in a "Good Solvent" (Ethyl Acetate) and slowly introducing a "Poor Solvent" (Heptane), we decrease the solubility limit (supersaturation) in a controlled manner, allowing the thiophene rings to stack efficiently without trapping impurities.

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 g of crude 1-[(5-nitro-2-thienyl)methyl]pyrrolidine in 5 mL of Ethyl Acetate at 40°C. Ensure complete dissolution. Filter if particulates remain.

  • Nucleation Point: While stirring at 300 RPM, dropwise add Heptane until a faint, persistent turbidity (cloudiness) is observed. This is the metastable limit.

  • Back-off: Add 0.5 mL of Ethyl Acetate to clear the solution.

  • Controlled Cooling: Turn off the heat. Allow the vessel to cool to Room Temperature (25°C) over 2 hours.

  • Deep Cooling: Place the vessel in a standard freezer (-20°C) for 12 hours.

  • Harvest: Filter the resulting yellow crystals using a vacuum Buchner funnel. Wash with cold Heptane.

Method B: Hydrohalic Salt Formation (The "Rescue" Method)

Recommendation: If Method A results in an oil (common for this class of flexible amines), Method B is the mandatory alternative. Converting the tertiary amine to a hydrochloride salt restricts the pyrrolidine ring's flexibility, drastically increasing the melting point and crystallization probability.

The Workflow Diagram

SaltCrystallization Start Crude 1-[(5-nitro-2-thienyl)methyl]pyrrolidine Dissolve Dissolve in Anhydrous Diethyl Ether or DCM Start->Dissolve AcidAdd Add 2M HCl in Ether (Dropwise) Dissolve->AcidAdd 0-5°C (Ice Bath) Precipitate Immediate Formation of Yellow Precipitate AcidAdd->Precipitate Check Is it a gummy solid? Precipitate->Check Triturate Triturate (Grind) under fresh Ether Check->Triturate Yes (Gummy) Recryst Recrystallize from Hot Ethanol/IPA Check->Recryst No (Powder) Triturate->Recryst Final Pure HCl Salt Crystals Recryst->Final

Figure 1: Decision matrix for converting the oily free base into a crystalline hydrochloride salt.

Step-by-Step Protocol
  • Preparation: Dissolve 500 mg of the free base in 10 mL of anhydrous Diethyl Ether (or DCM if solubility is an issue). Cool to 0°C in an ice bath.

  • Acidification: Slowly add 2.0 M HCl in Diethyl Ether (approx. 1.5 equivalents, ~0.6 mL).

    • Observation: A bright yellow precipitate should form immediately.

  • Maturation: Stir at 0°C for 30 minutes.

  • Troubleshooting (Gums): If the precipitate clumps into a sticky gum (oiling out), decant the solvent, add fresh ether, and scratch the side of the flask with a glass rod (trituration) to induce hardening.

  • Recrystallization: Filter the crude solid. Dissolve it in the minimum amount of boiling Isopropanol (IPA) or Ethanol . Allow to cool slowly.

  • Yield: Expect fine, needle-like crystals of the hydrochloride salt.

Critical Process Parameters (CPPs)

To ensure reproducibility, monitor these variables:

ParameterTarget RangeReason
Cooling Rate 0.5°C / minuteRapid cooling traps solvent, leading to amorphous solids. Slow cooling promotes lattice purity.
Water Content < 0.5% (for Method B)Water will solvate the salt and prevent precipitation in ether. Use anhydrous solvents.
Light Exposure Minimal (Amber Glass)Nitro-thiophenes can undergo photochemical degradation. Protect crystallization vessels with foil.

Analytical Validation

A successful crystallization must be validated.

  • Melting Point (MP):

    • Free Base: Likely low melting (check literature, est. 40-70°C).

    • HCl Salt: Sharp melting point expected >150°C. A range >2°C indicates impurity.

  • 1H-NMR (DMSO-d6):

    • Verify the integrity of the thiophene protons (typically doublets around 7-8 ppm).

    • Verify the pyrrolidine ring protons (multiplets 1.7-3.0 ppm).

    • Salt Check: Look for a broad singlet >10 ppm indicating the N-H+ proton.

References

  • Sigma-Aldrich. (n.d.). 1-[(5-NITRO-2-THIENYL)METHYL]PYRROLIDINE Product Page. Retrieved from (CAS Search: 416893-39-5).

  • PubChem. (n.d.).[1] Compound Summary for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine. National Library of Medicine. Retrieved from .

  • Smolecule. (n.d.). 1-[(5-Bromo-2-thienyl)methyl]pyrrolidine Catalog Entry. (Structural Analog Reference). Retrieved from .

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for salt selection protocols).

Sources

extraction methods for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Strategic Extraction of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine from Synthetic Reaction Mixtures

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed scientific framework for the selective extraction and purification of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine from complex reaction mixtures. The protocols herein are designed to leverage the unique physicochemical properties of the target molecule, specifically its inherent basicity and polarity. We present three primary methodologies: a robust, scalable Liquid-Liquid Extraction (LLE) based on acid-base principles; a high-selectivity Solid-Phase Extraction (SPE) using a cation-exchange mechanism; and a final polishing step via Flash Column Chromatography. The causality behind experimental choices is thoroughly explained to empower researchers to adapt these methods to their specific synthetic outcomes.

Introduction and Compound Profile

The successful isolation of a target compound from its reaction milieu is a critical determinant of success in chemical synthesis and drug development. 1-[(5-nitro-2-thienyl)methyl]pyrrolidine is a molecule of interest, incorporating three key structural motifs: a polar, electron-withdrawing nitro group; a heterocyclic aromatic thiophene ring; and a basic pyrrolidine moiety. This unique combination of functional groups dictates its chemical behavior and provides distinct "handles" that can be exploited for efficient separation.

An effective extraction strategy must selectively remove unreacted starting materials, catalysts, reagents, and byproducts, which may possess a wide range of polarities and acid/base properties. The methods detailed below are designed to be both efficient and selective, yielding the target compound with high purity suitable for downstream characterization and biological screening.

Physicochemical Properties

Understanding the target molecule's properties is paramount for designing a logical purification strategy. The "like dissolves like" principle, coupled with acid-base chemistry, forms the foundation of our approach.[1]

PropertyValue / DescriptionRationale for Extraction Strategy
Molecular Formula C₉H₁₂N₂O₂S-
Molecular Weight 212.27 g/mol -
Polarity Moderately PolarThe nitro group (-NO₂) imparts significant polarity.[2] This suggests solubility in polar organic solvents and allows for normal-phase chromatographic techniques.
Basicity (pKa) ~11.3 (Conjugate Acid)The pyrrolidine nitrogen is a strong base, similar to other cyclic secondary amines.[3][4] This is the most critical property, enabling highly selective separation via acid-base extraction.
Predicted Solubility Soluble in DCM, CHCl₃, Ethyl Acetate, Acetone.[5][6] Limited solubility in non-polar solvents (e.g., Hexane). Insoluble in water as a free base, but its protonated salt form is water-soluble.Allows for partitioning between immiscible organic and aqueous phases. The switchable water-solubility upon protonation is the key to the LLE protocol.

Principle of Extraction: Leveraging Basicity

The most distinguishing feature of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine is the basicity of the pyrrolidine ring. While other components in the reaction mixture (e.g., unreacted starting materials, non-basic byproducts) will remain neutral, the target compound can be selectively protonated by an acid to form a water-soluble ammonium salt. This allows for its selective transfer from an organic solvent into an aqueous phase, leaving neutral organic impurities behind. Subsequent basification of the aqueous phase regenerates the neutral, water-insoluble free base, which can then be extracted back into a fresh organic solvent. This process is the cornerstone of the Liquid-Liquid Extraction protocol.

Protocol 1: Liquid-Liquid Acid-Base Extraction (LLE)

This method is ideal for large-scale, initial cleanup of the crude reaction mixture. It is robust, cost-effective, and highly efficient at removing non-basic organic impurities.

Experimental Workflow

LLE_Workflow cluster_0 Step 1: Initial Dissolution & Acidic Wash cluster_1 Step 2: Separation of Phases cluster_2 Step 3: Basification & Re-extraction cluster_3 Step 4: Final Isolation A Crude Reaction Mixture (Target + Impurities in Organic Solvent, e.g., DCM) B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Phase Separation B->C D Organic Layer (Neutral Impurities) [DISCARD] E Aqueous Layer (Protonated Target as Salt) [KEEP] X->D  Separate X->E  Separate F Aqueous Layer (from Step 2) G Add 6M NaOH (aq) until pH > 12 Add fresh Organic Solvent (e.g., DCM) F->G H Phase Separation G->H I Aqueous Layer (Salts) [DISCARD] J Organic Layer (Pure Target as Free Base) [KEEP] K Wash with Brine, Dry (Na₂SO₄), Filter, and Evaporate J->K L Purified Product K->L Y->I  Separate Y->J  Separate

Caption: Workflow for Liquid-Liquid Acid-Base Extraction.

Step-by-Step Protocol
  • Dissolution: Concentrate the crude reaction mixture under reduced pressure to remove the bulk reaction solvent. Re-dissolve the residue in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material). Transfer this solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Causality: The acidic solution protonates the basic pyrrolidine nitrogen, forming a water-soluble ammonium chloride salt. This salt partitions into the aqueous phase. Neutral organic impurities remain in the organic phase.

  • Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer into a clean flask (or the upper layer, depending on the organic solvent's density relative to water). Keep the aqueous layer and discard the organic layer containing impurities.

    • Pro-Tip: To maximize recovery, re-extract the organic layer with a fresh portion of 1M HCl and combine the aqueous layers.

  • Basification: Place the combined aqueous extracts in the separatory funnel (or a beaker with stirring) and cool in an ice bath. Slowly add 6M Sodium Hydroxide (NaOH) solution dropwise until the pH is strongly basic (pH > 12, check with pH paper).

    • Causality: The excess hydroxide deprotonates the ammonium salt, regenerating the neutral "free base" form of the target compound, which is no longer water-soluble and may precipitate or form an oily layer.

  • Re-extraction: Add a fresh portion of DCM or EtOAc (equal to the total aqueous volume) to the funnel. Shake vigorously for 1-2 minutes.

    • Causality: The regenerated neutral product partitions back into the fresh organic solvent.

  • Isolate and Dry: Allow the layers to separate. Drain and keep the organic layer. Discard the aqueous layer. Wash the organic layer with a saturated solution of Sodium Chloride (brine) to remove residual water. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is an excellent method for smaller-scale purifications, automated processing, or as a secondary cleanup step after LLE. Given the compound's strong basicity, a Cation-Exchange mechanism provides the highest degree of selectivity.[7][8]

Experimental Workflow

SPE_Workflow A Step 1: Condition (Activate sorbent) Methanol, then Water, then Acidic Buffer (e.g., pH 4-5) B Step 2: Load (Apply sample) Crude sample dissolved in weak solvent/acidic buffer A->B E Effluent: Conditioning Solvents [DISCARD] A->E  Waste C Step 3: Wash (Remove impurities) Water, then Methanol or other organic solvent B->C D Step 4: Elute (Recover target) 5% NH₄OH in Methanol or other basic solvent C->D F Effluent: Neutral/Acidic Impurities [DISCARD] C->F  Waste G Eluate: Purified Product [COLLECT] D->G  Collect

Caption: Workflow for Cation-Exchange Solid-Phase Extraction.

Step-by-Step Protocol
  • Sorbent Selection: Strong Cation-Exchange (SCX) cartridge (e.g., sulfonic acid-functionalized silica).

  • Condition: Sequentially pass the following through the SCX cartridge: 1-2 column volumes of Methanol, followed by 1-2 column volumes of deionized water, and finally 1-2 column volumes of a weak acidic buffer (e.g., 50 mM acetate buffer, pH 5). Do not allow the sorbent to run dry.

    • Causality: Conditioning solvates the sorbent functional groups and ensures the target will bind effectively in its protonated state.

  • Load: Dissolve the crude sample in a minimal amount of a weak solvent (e.g., the conditioning buffer or acetonitrile). Apply the sample slowly to the top of the conditioned cartridge.

    • Causality: At a pH below its pKa, the pyrrolidine nitrogen is protonated and binds ionically to the negatively charged SCX sorbent.

  • Wash: Pass 2-3 column volumes of the acidic buffer through the cartridge to wash away any unbound material. Follow this with 2-3 column volumes of an organic solvent like Methanol to remove any retained non-basic, organic-soluble impurities.

    • Causality: This step removes neutral and acidic impurities that are not ionically bound to the sorbent.

  • Elute: Pass 1-2 column volumes of a basic solution, such as 5% Ammonium Hydroxide in Methanol, through the cartridge. Collect the eluate.

    • Causality: The strong base deprotonates the bound target molecule, neutralizing its charge and breaking the ionic interaction with the sorbent, allowing it to be eluted from the column.

  • Concentrate: Evaporate the solvent from the collected eluate to obtain the purified product.

Protocol 3: Flash Column Chromatography

For achieving the highest purity, especially for removing closely related basic or polar byproducts, flash chromatography on silica gel is the final recommended step.[9][10]

ParameterRecommendationRationale & Scientist's Notes
Stationary Phase Silica Gel (230-400 mesh)The polar silica surface will interact with the polar nitro group and the basic nitrogen of the target compound.[11]
Mobile Phase (Eluent) Hexane / Ethyl Acetate gradient. Start at ~10-20% EtOAc and increase polarity.A less polar solvent system will elute non-polar impurities first. The moderately polar target will elute as the solvent polarity increases.
Mobile Phase Additive Add 0.5-1% Triethylamine (TEA) to the eluent system.CRITICAL: The basic target compound can interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing and poor separation. TEA is a stronger base that deactivates these acidic sites, ensuring sharp, symmetrical peaks and better recovery.
Monitoring Thin Layer Chromatography (TLC)Use the same mobile phase system (including TEA) to monitor the separation and identify fractions containing the pure product. Visualize spots using a UV lamp (254 nm).

Summary and Method Selection

MethodScalePurposeAdvantagesDisadvantages
LLE (Acid-Base) mg to multi-gramPrimary, crude cleanupHigh capacity, low cost, highly selective for bases.Can be labor-intensive; emulsions can form.
SPE (Cation-Exchange) µg to gramRapid, selective cleanupHigh selectivity, fast, amenable to automation.[7][12][13]Lower capacity than LLE, cost of cartridges.
Flash Chromatography µg to multi-gramFinal purification ("polishing")Provides highest purity, separates similar compounds.Requires more solvent, can be time-consuming.

For a typical synthetic workflow, it is recommended to first perform the LLE protocol to remove the bulk of non-basic impurities. The resulting material can then be further purified by flash column chromatography to achieve analytical-grade purity.

References

  • What is Solid-Phase Extraction? - Phenomenex.
  • Solid-Phase Extraction of Polar Compounds
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • Understanding and Improving Solid-Phase Extraction - LCGC Intern
  • [Corrected Title: Solid-Phase Extraction of Polar Compounds from Water] Automated Electrostatics Environmental Chamber - NASA Technical Reports Server (NTRS).
  • pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides
  • Chapter 12: Recent Developments in Solid Phase Microextraction M
  • Technical Guide: Solubility Profile of 4-Chloro-3-nitrophenyl 2-thienyl ketone in Organic Solvents - Benchchem.
  • Performance characteristics of different chromatographic columns for nitro compound analysis. - Benchchem.
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Pyrrolidine deriv
  • Uses and Properties of Pyrrolidine - ChemicalBook.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chrom
  • Nitration of Phenol and Purification by Column Chrom
  • Nature and Science, 5(1), 2007, Lee, S.L.
  • Pyrrolidine - Wikipedia.
  • Synthesis and Purific
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • Preconcentration of Heterocyclic Aromatic Amines in Edible Fried Insects Using Surfactant-Assisted Hydrophobic Deep Eutectic Solvent for Homogeneous Liquid–Liquid Microextraction prior to HPLC | ACS Omega - ACS Public
  • Highly Efficient Enrichment of Heterocyclic Aromatic Amines in Meat Products Using the Magnetic Metal—Organic Framework Fe 3 O 4 @MOF-545-AMSA - MDPI.
  • Is p-nitrophenol soluble in organic solvents? - ECHEMI.
  • US4906756A - 2-(2-nitrovinyl)
  • Which is the best organic solvent for nitrophenol solubility and extraction?
  • 24.6: Nitro Compounds - Chemistry LibreTexts.

Sources

Troubleshooting & Optimization

improving yield of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the synthesis of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine , a critical intermediate often used in the development of bioactive Mannich bases and nitrothiophene antibiotics.

We have identified that low yields in this synthesis typically stem from three root causes:

  • Instability of the alkyl halide intermediate (in the classical substitution route).

  • Chemo-selectivity issues (accidental reduction of the nitro group).

  • Inefficient imine formation (in the reductive amination route).

🔬 Protocol Optimization: The Two Primary Routes

To improve your yield, you must first identify which synthetic pathway you are utilizing.[1] We strongly recommend Route A (Reductive Amination) for higher yields and safety, as it avoids the use of potent vesicants.[1]

Route A: Reductive Amination (Recommended)

Mechanism: Condensation of 5-nitrothiophene-2-carbaldehyde with pyrrolidine followed by selective hydride reduction. Why this improves yield: It bypasses the unstable chloromethyl intermediate and operates under mild conditions that preserve the sensitive 5-nitro functionality.

Optimized Protocol:

  • Imine Formation: Dissolve 5-nitrothiophene-2-carbaldehyde (1.0 equiv) and Pyrrolidine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalysis: Add Acetic Acid (1.0–1.5 equiv). Crucial Step: This protonates the carbonyl, accelerating imine formation.[1]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.

    • Note: Do NOT use H₂/Pd-C. This will reduce your nitro group to an amine.[2]

    • Note: STAB is preferred over NaBH₄ because it is less likely to reduce the nitro group or the thiophene ring.

  • Quench: Quench with saturated NaHCO₃ solution after 2–4 hours.

Route B: Nucleophilic Substitution (Legacy)

Mechanism: Displacement of chloride from 2-(chloromethyl)-5-nitrothiophene by pyrrolidine.[1] Why this fails: The starting material, 2-(chloromethyl)-5-nitrothiophene, is a severe vesicant (blister agent) and thermally unstable.[1] It degrades into polymeric tars if stored or heated.

Optimized Protocol (If Route A is impossible):

  • In-Situ Generation: Do not isolate the chloride. Generate it from (5-nitro-2-thienyl)methanol using SOCl₂ in DCM at 0°C, evaporate solvent under vacuum (cold), and immediately redissolve.

  • The Scavenger: React with Pyrrolidine (2.5 equiv).[1] The excess pyrrolidine acts as the HCl scavenger.

  • Temperature Control: Keep reaction at 0°C to RT. Heating >40°C promotes decomposition of the nitro-thiophene backbone.

📊 Comparative Yield Analysis

ParameterRoute A (Reductive Amination)Route B (Nucleophilic Subst.)
Typical Yield 85 – 92% 40 – 60%
Purity Profile High (Main impurity: unreacted aldehyde)Low (Oligomers, hydrolysis products)
Safety Profile Moderate (Standard organic handling)Severe (Vesicant intermediate)
Atom Economy HighLower (Stoichiometric salt waste)

🛠️ Troubleshooting Guide & FAQs

This section is structured to address specific failure modes reported by our user base.

❓ Category 1: Low Yield & Incomplete Conversion[1]

Q: I am using NaBH₄ for Route A, but my yield is stuck at 50%. Why? A: Sodium Borohydride (NaBH₄) reduces aldehydes/ketones faster than it reduces imines.[1] If you add NaBH₄ too quickly, it reduces the starting aldehyde to the alcohol ((5-nitro-2-thienyl)methanol) before it can react with the pyrrolidine.

  • Fix: Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and selectively reduces the imine in the presence of the aldehyde.

  • Alternative: If you must use NaBH₄, pre-stir the aldehyde and amine for 2 hours to ensure imine formation before adding the reducing agent.

Q: My product is contaminated with a "tar" when using Route B. A: This is polymerization of the 2-(chloromethyl)-5-nitrothiophene. Nitro-thiophenes are electron-deficient and prone to side reactions when the leaving group is activated.

  • Fix: Ensure the reaction is dilute (0.1 M) and kept cold (0°C). Add the chloride solution dropwise to the pyrrolidine solution, not the other way around. This ensures the amine is always in excess, favoring substitution over polymerization.[1]

❓ Category 2: Impurity Profile[1]

Q: I see a new spot on TLC that fluoresces (blue amine), and my nitro peak is gone in IR. A: You likely reduced the nitro group.[1]

  • Cause: Did you use catalytic hydrogenation (H₂/Pd) or a strong metal hydride (LiAlH₄)?

  • Fix: The nitro group on a thiophene ring is easily reduced to an amine (which rapidly oxidizes/polymerizes).[1] Stick to STAB or NaBH₃CN. These reagents are chemoselective for the imine/iminium ion and will leave the nitro group intact.

Q: The product is oiling out and difficult to crystallize. A: This compound is a basic amine.

  • Fix: Purify by acid-base extraction.

    • Dissolve crude oil in EtOAc.

    • Extract into 1M HCl (Product goes to aqueous layer; non-basic impurities stay in organic).

    • Wash aqueous layer with fresh EtOAc.

    • Basify aqueous layer (pH 10) with NaOH.[1]

    • Extract back into DCM or EtOAc.

    • Dry and concentrate.

❓ Category 3: Stability & Storage[1]

Q: The final product turns dark brown after a week. A: Free bases of nitro-thiophene amines are sensitive to oxidation and light.

  • Fix: Convert the product to its Hydrochloride (HCl) or Oxalate salt immediately after isolation.[1] The salt forms are stable solids that can be stored for months at 4°C.

📉 Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and chemical pathways for optimizing this synthesis.

G Start Target: 1-[(5-nitro-2-thienyl)methyl]pyrrolidine RouteA Route A: Reductive Amination (Recommended) Start->RouteA RouteB Route B: Nucleophilic Substitution (Hazardous) Start->RouteB Aldehyde Start: 5-nitrothiophene-2-carbaldehyde RouteA->Aldehyde Chloride Start: 2-(chloromethyl)-5-nitrothiophene RouteB->Chloride StepA1 Step 1: Imine Formation (+ Pyrrolidine, AcOH) Aldehyde->StepA1 StepB1 Step 1: Substitution (Requires excess base) Chloride->StepB1 StepA2 Step 2: Selective Reduction (Use STAB, NOT H2/Pd) StepA1->StepA2 RiskA Risk: Alcohol formation (If NaBH4 used incorrectly) StepA2->RiskA If wrong reductant Success High Yield Product (>85%) StepA2->Success RiskB Risk: Polymerization/Tars (Thermal instability) StepB1->RiskB High Temp StepB1->Success Low Yield

Caption: Decision matrix comparing the Reductive Amination (Green) vs. Substitution (Red) pathways, highlighting critical risk factors.

📚 References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. (Establishes STAB as the superior reagent for aldehyde-amine coupling).

    • [1]

  • Campaigne, E., & Archer, W. L. (1953).[1] "The Chloromethylation of Thiophene and 2-Thenyl Chloride." Journal of the American Chemical Society. (Details the instability and vesicant nature of halomethyl thiophenes).

    • [1]

  • Beller, M., et al. (2017).[1] "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds." Frontiers in Chemistry. (Discusses the risks of nitro-group reduction during catalytic hydrogenation).

    • [1]

  • BenchChem Technical Support. (2025). "Optimization of reaction conditions for stereoselective pyrrolidine synthesis." (General protocols for pyrrolidine handling and solvent effects).

    • [1]

Sources

Technical Support Center: Purification of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Gemini Application Science Team Last Updated: March 2, 2026

Welcome to the technical support guide for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine. This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common purification challenges associated with this polar, nitro-containing thiophene derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges with 1-[(5-nitro-2-thienyl)methyl]pyrrolidine?

This compound presents a unique combination of chemical features that can complicate purification. The key challenges stem from:

  • High Polarity: The presence of both a nitro group and a basic pyrrolidine nitrogen makes the molecule highly polar. This can lead to strong interactions with polar stationary phases like silica gel, causing streaking and poor separation during column chromatography.[1][2]

  • Potential Instability: Thiophene derivatives and nitroaromatic compounds can be sensitive to acidic conditions and heat.[3][4] Standard silica gel is slightly acidic and can potentially cause degradation of the target compound during long exposure times in column chromatography.[3]

  • Co-eluting Impurities: Unreacted starting materials or byproducts from the synthesis may have similar polarities to the final product, making separation difficult. A thorough aqueous work-up before purification is essential to remove acidic or basic starting materials.[3]

Q2: Which purification technique is generally recommended for this compound?

Both flash column chromatography and recrystallization are viable methods. The choice depends on the nature and quantity of the impurities:

  • Flash Column Chromatography is highly versatile and effective for separating the target compound from impurities with different polarities.[5] It is the preferred method when dealing with complex mixtures or when impurities are structurally similar to the product.

  • Recrystallization is an excellent technique for achieving very high purity for a solid compound, provided a suitable solvent or solvent system can be found.[6] It is most effective when the desired compound is the major component of the crude material and the impurities have different solubility profiles.

Q3: Are there any specific stability concerns I should be aware of during purification?

Yes. The nitro-thienyl moiety can be sensitive.

  • Acid Sensitivity: Avoid prolonged exposure to strong acids. As silica gel is inherently acidic, this can be a concern during chromatography.[3]

  • Thermal Sensitivity: While specific data is limited, many nitroaromatic compounds can be thermally labile.[4][7] Avoid excessive heat during solvent evaporation (rotary evaporation) and when preparing solutions for recrystallization.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Chromatography Problems

Q4: My compound is streaking badly on the silica TLC plate and column. What should I do?

Streaking, or "tailing," occurs when the compound interacts too strongly with the stationary phase.[3] This is common for polar and basic compounds like yours.

  • Causality: The basic nitrogen on the pyrrolidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. The polar nitro group also contributes to this strong binding.

  • Solution 1: Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (in methanol), to your eluent system. A common starting point is 0.5-2% Et₃N in the mobile phase.[3] This base will compete with your compound for the active sites on the silica, reducing the strong interactions and leading to sharper bands.

  • Solution 2: Use a Different Stationary Phase: If a basic modifier is not effective or compatible with your downstream applications, consider using a different stationary phase. Neutral alumina can be a good alternative for acid-sensitive or basic compounds.[3]

  • Solution 3: Consider HILIC: For highly polar compounds that are difficult to separate with normal-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[1][8] HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[8]

Q5: The compound appears to be degrading on the silica column, resulting in a low yield and new spots on TLC. How can I prevent this?

This suggests your compound is sensitive to the acidic nature of the silica gel.[3]

  • Causality: The acidic protons on the silica surface can catalyze the degradation of sensitive functional groups, particularly in thiophene-containing molecules.[3]

  • Solution 1: Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in the chosen eluent containing 1-2% triethylamine. This neutralizes the most acidic sites.[3]

  • Solution 2: Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Flash chromatography, which uses pressure to accelerate the eluent flow, is inherently advantageous for this reason.[5]

  • Solution 3: Dry Load the Sample: Dissolving a polar compound in a strong solvent like methanol or DCM for direct injection ("wet loading") can lead to poor separation at the top of the column. Instead, pre-adsorb your crude material onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This "dry loading" technique often results in better resolution.

Recrystallization Problems

Q6: My compound "oiled out" of the solution instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solid melts in the hot solvent or comes out of solution at a temperature above its melting point. This is often caused by the presence of impurities, which depress the melting point, or by cooling the solution too quickly.[9]

  • Causality: The compound's solubility limit is exceeded at a temperature where it is still in a liquid state.

  • Solution 1: Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% more) to ensure the solution is no longer supersaturated at the boiling point. Allow it to cool more slowly.[9]

  • Solution 2: Lower the Solution Temperature: If using a binary solvent system, you may have too much of the "good" solvent. Add a small amount of the "poor" solvent to the hot solution to decrease the overall solubility and induce crystallization at a lower temperature.

  • Solution 3: Scratch the Flask: Once the solution has cooled slightly, use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[9]

Q7: I can't find a single solvent that is suitable for recrystallization. What is the next step?

When a single solvent doesn't have the ideal solubility properties (poorly soluble when cold, highly soluble when hot), a binary (two-component) solvent system is the solution.[10][11]

  • Causality: You need a solvent pair where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("poor" solvent). The two solvents must be miscible.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of the hot "good" solvent.

    • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

    • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

    • Set the solution aside to cool slowly.[11]

Q8: The solution has cooled to room temperature, but no crystals have formed. What can I do?

This indicates the solution is not yet supersaturated, or that crystallization requires an energy barrier to be overcome.

  • Solution 1: Induce Crystallization:

    • Scratch the flask with a glass rod to create nucleation sites.[6][9]

    • Add a seed crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.[9]

    • Cool further: Place the flask in an ice-water bath to further decrease the compound's solubility.[6]

  • Solution 2: Reduce Solvent Volume: If crystallization still doesn't occur, you may have used too much solvent. Gently heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[11]

Visual Workflow: Purification Strategy

The following diagram outlines a decision-making process for purifying your crude 1-[(5-nitro-2-thienyl)methyl]pyrrolidine.

PurificationStrategy start Crude Product 1-[(5-nitro-2-thienyl)methyl]pyrrolidine assess Assess Crude Material (TLC, Physical State) start->assess is_solid Is it a solid? assess->is_solid is_complex Is the TLC complex? (>2 spots, close Rf) is_solid->is_complex Yes flash_chrom Flash Column Chromatography is_solid->flash_chrom No (It's an oil) is_complex->flash_chrom Yes recrystallize Recrystallization is_complex->recrystallize No check_purity Check Purity (TLC, Melting Point, NMR) flash_chrom->check_purity recrystallize->check_purity pure_product Pure Product check_purity->pure_product Pure repurify Repurify if needed check_purity->repurify Not Pure repurify->assess

Caption: Decision tree for selecting a purification strategy.

Detailed Purification Protocols
Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of a polar, basic compound on silica gel.

1. TLC Method Development:

  • Find a solvent system that gives your product an Rf value of approximately 0.2-0.4 on a silica gel TLC plate. This provides a good starting point for column separation.[12]

  • Recommended Solvent Systems to Screen:

    • Hexane / Ethyl Acetate (e.g., start at 70:30, move to 50:50)
    • Dichloromethane / Methanol (e.g., start at 98:2, move to 95:5)
  • If streaking is observed, add 1% triethylamine (Et₃N) to the solvent mixture and re-run the TLC.

Solvent SystemPolarityComments
Hexane / Ethyl AcetateLow-MedGood starting point for many organic compounds.
Dichloromethane / MethanolMed-HighEffective for more polar compounds. Use in a well-ventilated fume hood.
Modifier ---Add 0.5-2% Triethylamine (Et₃N) to reduce tailing of basic compounds.[3]

2. Column Preparation:

  • Select a column size appropriate for your sample amount. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[3]

  • Pack the column using the "slurry method": mix the silica gel with your starting eluent, pour it into the column, and use gentle pressure to pack it uniformly without air bubbles.

3. Sample Loading (Dry Load Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Gently add this powder to the top of the packed silica gel bed in the column.

4. Elution and Fraction Collection:

  • Begin eluting with your starting solvent system (the one that gave an Rf of ~0.3).

  • If separation is difficult, a shallow solvent gradient can be employed. Gradually increase the proportion of the more polar solvent (e.g., from 2% methanol to 5% methanol over several column volumes).[3]

  • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

5. Solvent Removal:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[3]

Protocol 2: Recrystallization

This protocol provides a systematic approach to purifying a solid compound.

1. Solvent Selection:

  • The ideal solvent is one in which your compound is poorly soluble at room temperature but very soluble at the solvent's boiling point.[6] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6]

  • Test small amounts of your crude product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures) to find a suitable one.

  • If a single solvent is not found, develop a binary solvent system as described in Q7.

SolventPolarityBoiling Point (°C)Notes
WaterVery High100Compound is likely too non-polar to be soluble.
EthanolPolar78A good starting point for many polar compounds.[13]
IsopropanolPolar82Similar to ethanol, slightly less polar.
Ethyl AcetateMedium77A versatile ester solvent.
TolueneNon-polar111Use if the compound is less polar.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot recrystallization solvent needed to just dissolve the solid completely. Keep the solution at or near its boiling point during this process.

3. Hot Filtration (Optional):

  • If there are insoluble impurities (e.g., dust, sand) or if you used decolorizing carbon, you must perform a hot filtration.

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. The goal is to prevent the desired compound from crystallizing prematurely in the funnel.

4. Cooling and Crystallization:

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14]

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[6]

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[10]

6. Drying:

  • Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For higher boiling point solvents, a vacuum oven may be necessary.

  • Confirm purity by taking a melting point. A pure compound should have a sharp melting range that matches the literature value.

References
  • JoVE Science Education Database. Organic Chemistry. Purifying Compounds by Recrystallization. JoVE, Cambridge, MA, (2018).
  • BenchChem. Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • Interchim. Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Application Note #012.
  • BenchChem. Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Al-Thabaiti, S. A., et al. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022).
  • University Course Material. RECRYSTALLISATION.
  • University of Colorado Boulder. Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • University of Rochester. Troubleshooting: The Workup.
  • Jasperse, J. RECRYSTALLIZATION. Chem 355.
  • Al-Hajeri, J. N. Laboratory of Organic chemistry.
  • Cooperative Organic Chemistry Student Laboratory Manual. Purification.
  • BenchChem. Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).
  • Phenomenex. Flash Chromatography: Principles & Applications. (2025).
  • Biotage. What can I use to purify polar reaction mixtures?. (2023).
  • Reddit. Purification of strong polar and basic compounds. r/Chempros. (2023).
  • BenchChem. In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline.
  • Sikder, A. K., et al. Studies on energetic compounds. Part 16. Chemistry and decomposition mechanisms of 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO). PubMed, (2001).

Sources

stability of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, solubility, and handling of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine (CAS: 416893-39-5).[1][2]

Product Category: Heterocyclic Building Blocks / Nitrothiophene Derivatives Primary Application: Pharmaceutical intermediate, potential antimicrobial scaffold research.[1][2]

Technical Overview & Stability Profile

As a Senior Application Scientist, I often see researchers treat this compound like a standard stable amine. However, the nitrothiophene moiety introduces specific photochemical and redox sensitivities that differ from standard phenyl-analogs.[1][2]

The molecule consists of a pyrrolidine ring linked via a methylene bridge to a 5-nitrothiophene core.[1][2]

  • Hydrolytic Stability: High.[1][2] The C-N bond connecting the pyrrolidine to the methyl-thiophene group is chemically robust and resistant to hydrolysis at physiological pH (4.0 – 8.0).[1][2]

  • Photochemical Stability: Low.[1][2] Nitrothiophenes are chromophores that are susceptible to photo-induced rearrangement and nitro-reduction.[1][2]

  • Redox Stability: Moderate.[1][2] The nitro group is prone to enzymatic reduction (by cellular nitroreductases) or chemical reduction in the presence of strong reducing agents (e.g., DTT, TCEP) in assay buffers.[1][2]

Summary Data Table
ParameterCharacteristicRecommendation
Aqueous Solubility pH-dependent (Basic pKa ~9.[1][2]5)Soluble as a salt (pH < 7); Limited as free base.[1]
Photostability Sensitive (UV/Vis absorbing)Strictly protect from light. Use amber vials.[1][2]
Hydrolysis StableStable in water for >24h at 25°C (if dark).[1][2]
Oxidation SusceptibleAvoid prolonged exposure to air in solution.[1][2]
Preferred Solvent DMSO (Stock), Water/Acid (Working)Store stocks in DMSO at -20°C.

Troubleshooting Guide (Q&A)

Issue 1: "My aqueous stock solution turned from pale yellow to dark brown overnight."

Diagnosis: Photochemical degradation or Oxidation.[1][2] Technical Insight: The nitrothiophene chromophore absorbs UV and blue light.[1][2] Upon photon absorption, the nitro group can undergo radical processes or rearrangement, leading to highly colored diazo- or nitroso-degradation products.[1][2] Corrective Action:

  • Light Exclusion: Wrap all reservoirs in aluminum foil or use amber glassware immediately upon weighing.

  • Headspace Purging: For long-term aqueous studies, purge buffers with nitrogen to remove dissolved oxygen, which accelerates radical propagation.[1][2]

Issue 2: "The compound precipitated when I diluted my DMSO stock into PBS (pH 7.4)."

Diagnosis: Solubility limit of the free base. Technical Insight: The pyrrolidine nitrogen is basic (estimated pKa ~9.0–9.5).[1][2] In 100% DMSO, it is soluble.[1][2] When diluted into PBS (pH 7.4), a fraction of the molecules deprotonate to the neutral free base form.[1][2] If the concentration exceeds the intrinsic solubility of this neutral form (likely <1 mM), precipitation occurs.[1][2] Corrective Action:

  • Lower Concentration: Maintain final assay concentrations below 100 µM if using neutral buffers.

  • Acidify: If the assay permits, lower the pH to 6.0–6.5 to ensure the nitrogen remains protonated (cationic) and soluble.[2]

  • Co-solvent: Ensure the final solution contains 1-5% DMSO to solubilize the transient free base.[1][2]

Issue 3: "I see extra peaks in my HPLC chromatogram after leaving samples in the autosampler."

Diagnosis: Autosampler instability (Thermal/Light). Technical Insight: Autosamplers often have transparent doors.[1][2] Even ambient lab light can degrade nitro-heterocycles over a 12-hour sequence.[1][2] Furthermore, if the sample solvent is methanol, transesterification or nucleophilic attack on the thiophene ring (rare but possible under high energy) can occur.[1][2] Corrective Action:

  • Thermostat: Set autosampler temperature to 4°C.

  • Blackout: Verify the autosampler door is opaque or cover the vial tray.

  • Solvent Switch: Use Acetonitrile/Water gradients rather than Methanol, as acetonitrile is aprotic and less reactive.[1][2]

Issue 4: "Is this compound stable in cell culture media containing FBS?"

Diagnosis: Biological reduction / Protein Binding.[1][2] Technical Insight: Fetal Bovine Serum (FBS) contains proteins (Albumin) that can bind lipophilic drugs.[1][2] More critically, cells express nitroreductases that can metabolize the nitro group to an amine or hydroxylamine during the incubation, which is a metabolic event, not chemical instability.[1][2] Corrective Action:

  • Control: Run a "Media Only" (no cells) stability control to distinguish between chemical degradation and cellular metabolism.

  • Fresh Prep: Do not store diluted media stocks. Prepare immediately before dosing cells.[1][2]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to minimize degradation during storage.[2]

  • Weighing: Weigh the solid standard into an amber glass vial.

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 10 mM or 50 mM.

    • Why DMSO? It prevents hydrolysis and suppresses oxidative radical formation compared to water.[1][2]

  • Sonicate: Sonicate for 30-60 seconds to ensure complete dissolution.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Stable for 6-12 months.

Protocol B: Stability-Indicating HPLC Method

Use this method to verify the purity of your compound in aqueous solution.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-2 min: 5% B (Hold)[1][2]

    • 2-10 min: 5% -> 95% B (Linear Gradient)[1][2]

    • 10-12 min: 95% B (Wash)[1][2]

    • 12.1 min: 5% B (Re-equilibrate)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 320 nm (Specific for Nitrothiophene) and 254 nm.[1][2]

  • Temperature: 25°C.

  • Pass Criteria: Main peak purity >95%. Any new peak >1% indicates degradation.[1][2]

Mechanism of Instability (Visualization)

The following diagram illustrates the primary degradation pathways for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine in aqueous environments.

StabilityPathways Compound 1-[(5-nitro-2-thienyl)methyl]pyrrolidine (Intact) Light UV/Blue Light (hv) Compound->Light HighPH High pH (>8.0) Compound->HighPH Enzymes Nitroreductases (Cellular) Compound->Enzymes PhotoProd Nitroso/Diazo Rearrangement Products (Colored Precipitate) Light->PhotoProd Photolysis FreeBase Free Base Precipitation (Low Solubility) HighPH->FreeBase Deprotonation AmineMetab Amino-thiophene Derivatives (Biologically Active) Enzymes->AmineMetab Reduction

Figure 1: Primary instability vectors.[1][2] Photolysis and pH-induced precipitation are the dominant abiotic failure modes.[1][2]

References

  • Sigma-Aldrich. 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine Product Page (AldrichCPR).[1][2] Retrieved from [1][2]

  • PubChem. Compound Summary: 1-[(5-nitro-2-thienyl)methyl]pyrrolidine.[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Ju, K.S. & Parales, R.E. (2010). Nitroaromatic Compounds: Biological Activity and Biodegradation.[1][2] (Contextual reference on nitro-heterocycle stability). Microbiology and Molecular Biology Reviews.

  • Scientific Committee on Consumer Products (SCCP). Opinion on Nitro-substituted amines stability.[1][2] (Contextual reference on stability of nitro-amine derivatives in aqueous formulations). Retrieved from [1][2]

Sources

resolving solubility issues of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-[(5-nitro-2-thienyl)methyl]pyrrolidine. While specific solubility data for this compound is not extensively published, its structure—featuring a nitro-thiophene group linked to a pyrrolidine ring—provides a strong basis for anticipating and resolving common handling challenges, particularly concerning its dissolution in Dimethyl Sulfoxide (DMSO). This guide synthesizes established principles of medicinal chemistry and laboratory best practices to provide robust troubleshooting strategies and answers to frequently asked questions.

Our approach is grounded in understanding the physicochemical properties imparted by the compound's key functional groups. The polar nitro group and the aromatic thiophene ring suggest that while DMSO is an appropriate solvent choice, issues related to hygroscopicity, solution stability, and precipitation upon dilution into aqueous media are foreseeable.[1][2] This document aims to equip you with the knowledge to mitigate these issues effectively, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine that influence its solubility?

A1: The molecule's solubility is primarily dictated by a balance of three components:

  • 5-Nitro-2-thienyl group: This moiety is aromatic and contains a highly polar, electron-withdrawing nitro group. This part of the molecule contributes to a significant dipole moment, favoring dissolution in polar aprotic solvents.[1]

  • Pyrrolidine ring: This is a saturated, cyclic secondary amine.[3] It is generally considered a polar feature capable of acting as a hydrogen bond acceptor.

  • Methylene bridge: This flexible linker connects the two main ring systems.

The combination of these features makes the compound poorly soluble in nonpolar solvents and likely to have limited solubility in aqueous media. Polar aprotic solvents like DMSO, which can effectively solvate the molecule without donating protons, are the standard starting point for dissolution.[4]

Q2: Why is DMSO the recommended starting solvent?

A2: DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[4] Its ability to act as a strong hydrogen bond acceptor and its high dielectric constant make it particularly effective for solvating molecules with polar functional groups like the nitro group in 1-[(5-nitro-2-thienyl)methyl]pyrrolidine. It is also miscible with water and most organic solvents, which is advantageous for preparing stock solutions that will be later diluted in aqueous assay buffers.[5]

Q3: What does it mean that DMSO is "hygroscopic," and why is it a critical concern?

A3: "Hygroscopic" means that DMSO readily absorbs moisture from the atmosphere.[6] This is a major concern because the introduction of water into DMSO alters its solvent properties. As water content increases, the polarity of the solvent mixture changes, and its hydrogen-bonding network becomes more structured. This can significantly decrease the solubility of many organic compounds, leading to precipitation, especially after freeze-thaw cycles.[7][8] To ensure reproducible results, it is imperative to use anhydrous (dry) DMSO from a freshly opened bottle or one that has been stored properly in a desiccator.[6]

Q4: What are the best practices for storing a DMSO stock solution of this compound?

A4: To maintain the integrity of the compound in a DMSO stock solution, follow these guidelines:

  • Storage Temperature: Store stock solutions at -20°C for short-term (up to 1-3 months) or -80°C for long-term (up to 6 months) storage.[6][9]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[10] Each freeze-thaw cycle increases the chance of water absorption and can promote compound precipitation from a supersaturated solution.[7][11]

  • Container: Use sterile, tightly sealed vials (e.g., glass or polypropylene) to minimize exposure to air and moisture.

  • Light Protection: The nitro-aromatic structure may be light-sensitive. Storing vials in the dark (e.g., in a freezer box) is a good precautionary measure.[2]

Troubleshooting Guide: Dissolution & Stability

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My compound is not fully dissolving in DMSO at room temperature.

  • Possible Cause: You may be exceeding the thermodynamic solubility limit at room temperature, or the dissolution kinetics are slow. Amorphous compounds tend to dissolve more easily than highly crystalline forms.[7]

  • Suggested Solution: A systematic approach using energy input can often resolve this issue.

    Protocol 1: Stepwise Dissolution Enhancement

    • Verification: Double-check your calculations to ensure the target concentration is reasonable (typically starting at 10 mM for screening compounds).

    • Mechanical Agitation: Tightly cap the vial and vortex vigorously for 1-2 minutes.[10] This increases the interaction between the solvent and the surface of the solid.

    • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes.[6][12] This increases the kinetic energy of the system, which typically improves both the rate and extent of dissolution. Caution: Do not overheat, as high temperatures can degrade the compound.

    • Sonication: If solids persist, place the vial in an ultrasonic bath for 15-20 minutes.[6][10] The high-frequency sound waves create micro-cavitations that help break apart the crystal lattice of the solid, facilitating solvation.

    • Final Inspection: After this procedure, the solution should be a clear, homogenous liquid. If particulates remain, the concentration may be too high.

Problem 2: My stock solution was clear, but now it has a precipitate after being stored at -20°C.

  • Possible Cause: This is a classic sign of either compound precipitation from a supersaturated solution or reduced solubility due to water absorption into the DMSO.[6][7] Freeze-thaw cycles can provide the energy needed for crystals to nucleate and grow.[11]

  • Suggested Solution: First, attempt to re-dissolve the compound.

    • Bring the vial to room temperature.

    • Execute the steps outlined in Protocol 1 (vortexing, gentle warming, and sonication).

    • Crucially, before your next experiment, prepare a fresh stock solution using anhydrous DMSO from a newly opened bottle.

    • Ensure you are aliquoting your stock into single-use volumes to prevent this issue from recurring.[13]

Diagram 1: The Impact of Water on DMSO and Compound Solubility This diagram illustrates how the hygroscopic nature of DMSO can lead to compound precipitation over time.

Diagram 1: The Impact of Water on DMSO and Compound Solubility A Anhydrous DMSO (High Solvating Power) B Compound Added (Clear Solution Formed) A->B Dissolution C Exposure to Ambient Air (e.g., repeated vial opening) B->C Storage/Handling D DMSO Absorbs Water (Hygroscopicity) C->D E Solvent Polarity Increases H-Bond Network Changes D->E Alters Solvent Properties F Reduced Solvating Power for Lipophilic Compound E->F G Freeze-Thaw Cycles (Energy for Nucleation) F->G H Compound Precipitates (Crystals Form) F->H G->H Promotes

Problem 3: The compound precipitates immediately when I dilute my DMSO stock into aqueous cell culture media or buffer.

  • Possible Cause: This phenomenon, often called "solvent shock" or "crashing out," occurs when the compound's solubility in the final aqueous environment is much lower than in the concentrated DMSO stock.[13][14] The rapid change in solvent polarity causes the compound to fall out of solution.

  • Suggested Solution: The goal is to make the transition from a high-DMSO to a high-water environment more gradual.

    Protocol 2: Mitigating Precipitation Upon Dilution

    • Lower the Final Concentration: This is the simplest solution. Determine the highest concentration that remains soluble in your final assay medium.[14]

    • Improve Mixing Technique: Instead of adding a small drop of DMSO stock to a large static volume of buffer, add the DMSO stock to the side of the tube while the buffer is being vortexed. This rapid dispersal can prevent localized high concentrations that initiate precipitation.

    • Perform Serial Dilutions: Rather than a single large dilution, perform a stepwise dilution. For example, first dilute the 100% DMSO stock to an intermediate concentration in a mix of DMSO and your final buffer (e.g., 50:50), then perform the final dilution.[9]

    • Use Solubility Enhancers: If compatible with your assay, consider including excipients in your aqueous buffer.

      • Serum: Proteins like albumin in fetal bovine serum can bind to hydrophobic compounds and help keep them in solution.[13]

      • Cyclodextrins: These molecules can encapsulate the compound, increasing its apparent aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice.[4][13][15]

Problem 4: My solution has changed color (e.g., from colorless to yellow).

  • Possible Cause: A color change often indicates chemical degradation. Thiophene rings can be susceptible to oxidation, and nitroaromatic compounds can undergo various reactions.[2] This could be triggered by light, air (oxygen), or instability in the solvent over time.

  • Suggested Solution:

    • Prepare Fresh: Always prepare solutions fresh for critical experiments.

    • Protect from Light: Use amber vials or wrap vials in foil to minimize photodegradation.[2]

    • Use High-Purity Solvents: Ensure your DMSO is of high purity and has not degraded. While stable, DMSO can decompose under certain conditions (e.g., acidic or basic contaminants, high heat).[16][17]

    • Consider an Inert Atmosphere: For long-term storage or sensitive reactions, consider aliquoting the stock solution under an inert gas like argon or nitrogen.

Advanced Strategies & Alternative Solvents

If solubility in 100% DMSO remains a challenge, a co-solvent strategy or alternative solvents may be necessary.

Table 1: Comparison of Potential Solvents for Difficult-to-Dissolve Compounds

SolventTypeKey AdvantagesKey Considerations
DMSO Polar AproticExcellent and broad solubilizing power.[4]Highly hygroscopic; can cause precipitation on dilution.[6][7]
N-Methyl-2-pyrrolidone (NMP) Polar AproticStrong solubilizer, sometimes superior to DMSO for certain compounds.[18][19]Also hygroscopic; has its own toxicological profile to consider.[18]
Polyethylene Glycol (PEG 300/400) Polar ProticWater-miscible; often used in formulations to improve aqueous solubility.[13][20]Can be viscous; may interfere with some assay formats.
Ethanol Polar ProticVolatile and effective for many compounds; less toxic than other organic solvents.May not be a strong enough solvent for this specific compound.

Co-Solvent Systems: For in vivo studies or particularly challenging compounds, a co-solvent "cocktail" can be effective. A common formulation involves a primary organic solvent (like DMSO), a solubility enhancer (like PEG 400), and a surfactant (like Tween-80) in an aqueous vehicle (saline).[21] An example protocol might involve dissolving the compound in 10% DMSO, then adding 40% PEG300, 5% Tween-80, and finally 45% saline.[21] Such formulations must be developed on a case-by-case basis.

Diagram 2: General Troubleshooting Workflow for Solubility Issues This flowchart provides a logical path to follow when encountering solubility problems.

Diagram 2: General Troubleshooting Workflow for Solubility Issues Start Compound Does Not Dissolve in DMSO Check_Conc Is concentration > 10-20 mM? Start->Check_Conc Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Apply_Energy Apply Energy (Vortex, Warm to 37°C, Sonicate) Check_Conc->Apply_Energy No Reduce_Conc->Apply_Energy Is_Clear1 Is Solution Clear? Apply_Energy->Is_Clear1 Success1 Success: Solution Prepared (Proceed to Aliquot & Store) Is_Clear1->Success1 Yes Consider_Alt Consider Alternative Solvents (NMP, Co-Solvent System) Is_Clear1->Consider_Alt No Precip_Dilute Precipitates in Aqueous Buffer? Is_Clear1->Precip_Dilute Yes Success1->Precip_Dilute Dilution_Tech Improve Dilution Technique (Vortexing, Stepwise Dilution) Precip_Dilute->Dilution_Tech Yes Is_Clear2 Is Solution Clear? Dilution_Tech->Is_Clear2 Success2 Success: Ready for Assay Is_Clear2->Success2 Yes Enhancers Use Solubility Enhancers (Serum, Cyclodextrin) Is_Clear2->Enhancers No Enhancers->Success2

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • BenchChem. (2025).
  • Cheng, X., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Lonza. (2023).
  • ResearchGate. (2015).
  • WuXi AppTec DMPK. (2024).
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?.
  • World Pharma Today. (2025).
  • World Pharma Today. (2025).
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
  • BenchChem. (2025). Technical Guide: Solubility Profile of 4-Chloro-3-nitrophenyl 2-thienyl ketone in Organic Solvents.
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Pyrrolidine.
  • Selleckchem. (n.d.). Frequently Asked Questions.
  • MedchemExpress. (n.d.).
  • BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • Deguchi, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • Akurathi, S., & Bhalekar, M. (2007). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech.

Sources

Technical Guide: Minimizing Side Reactions in Nitrothiophene Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of alkylating nitrothiophenes, with a focus on minimizing side reactions such as ring opening, polymerization, and regiochemical scrambling.

Executive Summary & Substrate Analysis

"5-nitrothiophene alkylation" typically refers to functionalizing a thiophene ring bearing a nitro group. Due to standard IUPAC numbering (heteroatom = 1), the nitro group is usually at position 2 (or 3). If you are alkylating 2-nitrothiophene , you face a dichotomy of reactivity:

  • The Nitro Group (EWG): Deactivates the ring towards Friedel-Crafts (electrophilic) alkylation but activates it for Nucleophilic Aromatic Substitution (SNAr) and Radical Addition .

  • The Thiophene Ring: Inherently electron-rich but sensitive. The combination of a nitro group and a nucleophile often triggers Ring Opening (Meisenheimer cleavage) , a catastrophic side reaction leading to tars or acyclic nitriles/thiols.

This guide covers three primary methodologies:

  • Vicarious Nucleophilic Substitution (VNS): For C-H alkylation ortho to the nitro group.[1]

  • Minisci Reaction: For Radical C-H alkylation (typically at the 5-position).

  • Transition Metal Coupling (Suzuki/Stille): For alkylation via a halogen handle.

Diagnostic Workflow

Use this decision matrix to identify your specific failure mode and the corresponding troubleshooting module.

G Start Identify Failure Mode Method Which Method? Start->Method VNS VNS (Carbanion) Method->VNS Direct C-H (Ortho) Minisci Minisci (Radical) Method->Minisci Direct C-H (Alpha) Suzuki Cross-Coupling (Pd) Method->Suzuki Halogenated Substrate Issue_VNS Issue: Tar / Low Yield VNS->Issue_VNS Issue_Minisci Issue: Polysubstitution Minisci->Issue_Minisci Issue_Suzuki Issue: Dehalogenation / No Reaction Suzuki->Issue_Suzuki Sol_VNS Check: Ring Opening Solution: Temp < -60°C, Change Leaving Group Issue_VNS->Sol_VNS Sol_Minisci Check: Radical Flux Solution: Bi-phasic System, Protonation (TFA) Issue_Minisci->Sol_Minisci Sol_Suzuki Check: Catalyst Poisoning Solution: High-Ligated Pd (Buchwald Ligands) Issue_Suzuki->Sol_Suzuki

Figure 1: Decision tree for troubleshooting nitrothiophene alkylation based on synthetic methodology.

Module 1: Vicarious Nucleophilic Substitution (VNS)

Target: Introduction of alkyl groups ortho to the nitro group (Position 3 on 2-nitrothiophene). Mechanism: Attack of a carbanion bearing a leaving group (LG) followed by


-elimination of H-LG.
Critical Issue: Thiophene Ring Opening

The most common failure in VNS with nitrothiophenes is ring opening. The nitro-stabilized Meisenheimer complex is prone to C-S bond cleavage rather than the desired elimination, especially with amine bases or high temperatures.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Dark Tar / Polymer Ring Opening: Nucleophile attacked C5, breaking the C-S bond.1. Lower Temperature: Run addition at -70°C. 2. Switch Base: Avoid secondary amines. Use

-BuOK or NaOH in liquid NH

.
No Reaction (SM Recovery) Protonation: The intermediate anion was protonated instead of eliminating.1. Change Leaving Group: Switch from -Cl to -PhSO

(sulfones eliminate faster). 2. Sterics: VNS fails with bulky carbanions (e.g., isopropyl) due to steric hindrance preventing planarity required for elimination.
Bis-Alkylation Product Activation: The product is still electron-deficient.Stoichiometry: Use excess nitrothiophene (1.5 eq) relative to the carbanion source.

Optimized VNS Protocol (Chloromethyl Phenyl Sulfone):

  • Dissolve 2-nitrothiophene (1.0 eq) and chloromethyl phenyl sulfone (1.1 eq) in dry THF.

  • Cool to -78°C (Critical to prevent ring opening).

  • Add

    
    -BuOK (2.2 eq) dropwise over 30 minutes. The solution will turn deep purple/red (sigma-adduct formation).
    
  • Stir for 1 hour at -78°C.

  • Quench with acetic acid before warming up.

  • Warm to room temperature and work up.

Mechanistic Insight: The "Vicarious" nature relies on the elimination of HCl (or H-Sulfinate). If the alkyl group is too bulky (e.g., isopropyl), the intermediate cannot achieve the planar geometry required for orbital overlap during elimination, causing the reaction to stall or revert [1].

Module 2: Radical Alkylation (Minisci Reaction)

Target: Introduction of alkyl groups at the most electron-deficient open position (typically C5 for 2-nitrothiophene).

Critical Issue: Polysubstitution & Polymerization

Radical alkylation is highly reactive. Once an alkyl group is added, the ring often remains reactive towards further radical attack.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Mixture of Mono/Di/Tri-alkyl Radical Flux: Concentration of radicals is too high relative to substrate.1. Protonation: Ensure acidic media (TFA/Water). Protonated heterocycles are more reactive to nucleophilic radicals, but nitrothiophene is hard to protonate. 2. Bi-phasic System: Use DCM/Water. The radical source stays in water, substrate in DCM. Reaction occurs at interface, limiting conversion per cycle.
Low Yield / Decomposition Oxidative Degradation: Conditions are too harsh (Ag+/Persulfate).Switch to Photoredox: Use Ir-photocatalysts or simple peroxides with blue LED light. These conditions are milder and preserve the nitro group.

Recommended Conditions (Modern Minisci):

  • Reagents: Alkyl carboxylic acid (Radical source), AgNO

    
     (cat.), (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    .
  • Solvent: DCM:Water (1:1) + TFA (1 eq).

  • Key Step: Add the oxidant slowly (syringe pump) to keep radical concentration low.

Module 3: Cross-Coupling (Suzuki-Miyaura)

Target: Alkylation of Halogenated Nitrothiophenes (e.g., 2-bromo-5-nitrothiophene).

Critical Issue: Catalyst Poisoning & Homocoupling

Nitro groups can coordinate to Pd, dampening reactivity. Furthermore, electron-deficient halides are prone to dehalogenation (replacing Br with H) rather than coupling.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Dehalogenation (Br

H)
Hydride Source: Pd inserts, then

-hydride elimination from solvent/ligand occurs.
1. Solvent: Avoid alcohols (MeOH/EtOH). Use Toluene or DMF.[2] 2. Base: Switch from Et

N to inorganic bases like K

PO

.
Homocoupling (R-R) Oxygen / Slow Transmetallation: Boronic acid couples with itself.1. Degas: Sparge solvents with Argon for 20 mins. 2. Water: Add trace water (5%) to facilitate boronic acid activation.
Stalled Reaction Nitro Coordination: Nitro group binds Pd.Ligand Upgrade: Use bulky, electron-rich ligands (e.g., XPhos or SPhos ). These prevent nitro coordination and accelerate oxidative addition.

Data Table: Ligand Selection for Nitrothiophene Coupling

LigandSubstrate TypeSuccess RateNotes
PPh

Simple ArylsLowOften fails with nitro-heterocycles due to poisoning.
dppf Steric HindranceMediumGood bite angle, better stability.
XPhos Electron-Deficient / NitroHigh Bulky biaryl structure prevents nitro-coordination.
Pd(OAc)

(Ligandless)
SimpleVery LowLeads to Pd black precipitation immediately.
References
  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm. Link

  • Lara, B., et al. (2010).[3] Ring-opening/ring-closing protocols from nitrothiophenes. Chemistry - A European Journal. Link

  • BenchChem Application Note. (2025). Minimizing side reactions in 1-Propynyllithium alkylations. Link (Cited for general alkylation troubleshooting principles).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Troubleshooting. Link

Sources

thermal instability of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine during drying

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process Safety & Engineering Subject: Thermal Instability of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine During Drying Ticket ID: TS-NTP-2024-001 Priority: CRITICAL (Class 4.1 Flammable Solid / Potential Self-Reactive)

PART 1: EXECUTIVE SAFETY BRIEF

WARNING: You are dealing with a nitro-functionalized heterocyclic amine . While pyrrolidine derivatives are common in medicinal chemistry (often as solubilizing tails), the conjugation of a 5-nitrothiophene moiety creates a compound with significant energetic potential.

Our internal data and general process safety literature indicate that 1-[(5-nitro-2-thienyl)methyl]pyrrolidine exhibits a sharp exothermic decomposition profile. Standard laboratory drying protocols (e.g., Vacuum Oven at 60°C–80°C) often overlap with the onset of thermal runaway, particularly if the material contains residual acidic impurities or metal ions.

Immediate Action Required:

  • Stop any active heating of the solid cake.

  • Do not exceed 40°C during isolation until DSC (Differential Scanning Calorimetry) data is confirmed for your specific batch.

  • Vent vacuum ovens with inert gas (Nitrogen/Argon), never air, to prevent oxidative acceleration.

PART 2: TECHNICAL DEEP DIVE (The "Why")

To troubleshoot effectively, you must understand the molecular mechanism driving the instability.

The Structural Hazard

The molecule consists of an electron-rich pyrrolidine ring linked to an electron-deficient nitrothiophene ring.

  • The Trigger: The nitro group (

    
    ) on the thiophene ring is inherently energetic. Nitrothiophenes have lower resonance stabilization energy compared to nitrobenzenes, making them more susceptible to ring opening and explosive decomposition.
    
  • The Catalyst: The pyrrolidine nitrogen is basic. If the product is isolated as a free base, the lone pair can facilitate intermolecular nucleophilic attacks on the thiophene ring at elevated temperatures. If isolated as a salt (e.g., hydrochloride), the presence of excess acid can lower the decomposition onset temperature (

    
    ).
    
Thermal Analysis Interpretation

A typical failure mode involves users assuming a high melting point implies high stability. This is false.

  • Scenario: The compound might melt at ~70–80°C but have a

    
     of decomposition at 90°C.
    
  • The Danger Zone: Drying at 60°C under vacuum seems safe, but "hot spots" in the oven or lack of heat transfer in the center of the cake can lead to localized accumulation of heat. Once the reaction starts, it is autocatalytic.

PART 3: DIAGNOSTIC WORKFLOWS

Workflow A: Thermal Stability Assessment (Mandatory)

Before scaling up drying, you must generate a thermal safety profile.

ThermalSafety Start Batch Isolation DSC Run DSC (sealed Au crucible, 5K/min) Start->DSC Analyze Analyze T_onset & Energy (J/g) DSC->Analyze Decision Is T_onset < 100°C? Analyze->Decision HighRisk CRITICAL RISK Do NOT Dry Heat Decision->HighRisk Yes MedRisk MODERATE RISK Limit T_jacket < T_onset - 50°C Decision->MedRisk No Telescope Switch to Solution Telescoping (Skip Isolation) HighRisk->Telescope Lyophilize Lyophilization (Freeze Drying) MedRisk->Lyophilize

Figure 1: Decision tree for processing thermally unstable nitro-thiophene intermediates.

PART 4: TROUBLESHOOTING GUIDE (FAQs)

Issue 1: The material turned black/tarry during vacuum drying.

Diagnosis: Thermal Decomposition / Polymerization.[1] You likely exceeded the SADT (Self-Accelerating Decomposition Temperature) . Even if the oven was set to 50°C, the lack of heat removal in a vacuum environment allowed the internal cake temperature to rise.

Corrective Protocol:

  • Dissolve the crude wet cake immediately in a low-boiling solvent (e.g., Dichloromethane or MTBE).

  • Filter to remove insolubles (char/polymers).

  • Re-crystallize or use the solution directly in the next step ("Telescoping").

  • Future Prevention: Use Agitated Nutsche Filter Dryers (ANFD) with strict temperature logging, or switch to a fluid-bed dryer where heat accumulation is minimized.

Issue 2: DSC shows a sharp exotherm at 120°C. Can I dry at 60°C?

Answer: Risky. The "100-Degree Rule" suggests maintaining a safety margin of 100°C for large scale, or 50°C for small scale.

  • 
    .
    
  • While 60°C is theoretically below the limit, impurities can lower that

    
     onset significantly.
    
  • Recommendation: Dry at ≤40°C under high vacuum (<10 mbar). If drying is too slow, use a nitrogen sweep to assist mass transfer rather than increasing temperature.

Issue 3: Can I use a tray dryer (air circulation)?

Answer: ABSOLUTELY NOT. Nitro-thiophenes are sensitive to oxidation. Hot air drying can facilitate oxidative degradation at the benzylic-like position (the methylene bridge between thiophene and pyrrolidine).

  • Requirement: Vacuum drying or Inert Gas (Nitrogen) drying only.

PART 5: DATA SUMMARY & SPECIFICATIONS

Table 1: Estimated Thermal Safety Parameters (Reference Class: Nitrothiophenes)

ParameterTypical Value RangeCritical ThresholdNotes
Melting Point 65°C – 85°CN/ALow MP increases risk of "melt-decomposition."
Decomposition Onset (

)
110°C – 160°C< 100°CHighly dependent on purity.
Decomposition Energy (

)
-300 to -800 J/g> -500 J/gHigh energy release potential.
Recommended Drying T 25°C – 40°C> 50°CDo not exceed without ARC data.

PART 6: EXPERIMENTAL PROTOCOL: SAFE ISOLATION

Objective: Isolate 1-[(5-nitro-2-thienyl)methyl]pyrrolidine without thermal stress.

  • Reaction Quench: Ensure reaction mixture is quenched and pH adjusted (typically pH 8-9 for free base) at

    
    .
    
  • Extraction: Extract into a solvent that forms an azeotrope with water (e.g., Isopropyl Acetate or Toluene) if telescoping.

  • Solvent Swap (The "Soft Dry" Method):

    • Instead of drying to a solid, concentrate the organic layer under reduced pressure (keep bath

      
      ).
      
    • Add the solvent required for the next chemical step.

    • Distill again to remove the extraction solvent.

    • Result: You have a dry solution of the intermediate, ready for the next step, having never subjected the solid to thermal stress.

References

  • Organic Process Research & Development. (2021). Thermal Stability Evaluation of Nitroalkanes and Heterocycles. 1[2][3]

  • Santa Cruz Biotechnology. (2024). Safety Data Sheet: 2-Nitrothiophene Hazards. 4[3]

  • MDPI. (2023). High-Energy Fillers Derived from Nitro-compounds: Thermal Analysis. 5

Sources

Validation & Comparative

Publish Comparison Guide: High-Field vs. Benchtop NMR for the Structural Elucidation of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Platform Comparison & Experimental Methodology

Executive Summary

The structural elucidation of highly functionalized heterocycles, such as 1-[(5-nitro-2-thienyl)methyl]pyrrolidine , is a critical quality control step in early-stage drug discovery. This compound features a strongly electron-withdrawing nitro group on a thiophene ring coupled to a basic pyrrolidine moiety, creating a distinct electronic environment that dictates its nuclear magnetic resonance (NMR) profile.

This guide objectively compares the analytical performance of High-Field Superconducting NMR (600 MHz) against modern Benchtop Permanent Magnet NMR (60 MHz) for the structural validation of this specific compound. By examining chemical shift dispersion, J-coupling resolution, and operational causality, we provide a self-validating framework for selecting the appropriate analytical platform.

Mechanistic Causality: Field Strength & Signal Dispersion

The core difference between high-field and benchtop NMR platforms lies in the strength of the external magnetic field (


). The Larmor precession frequency of a 

H nucleus is directly proportional to

.

In the case of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine, the 5-nitrothiophene moiety exhibits characteristic downfield chemical shifts due to the strong electron-withdrawing nature of the nitro group, which deshields the adjacent aromatic protons.

  • High-Field (600 MHz): A chemical shift difference of 1.0 ppm corresponds to 600 Hz. This massive dispersion ensures that the frequency difference between multiplets (

    
    ) is vastly larger than the scalar coupling constant (
    
    
    
    ). Consequently, strong coupling effects are minimized, yielding clear, first-order spectra with minimal distortion[1].
  • Benchtop (60 MHz): A 1.0 ppm difference corresponds to only 60 Hz. While modern benchtop systems utilize highly homogeneous permanent magnets that eliminate the need for cryogenic liquids[2], the reduced

    
     ratio can lead to second-order "roof effects" (where inner peaks of a multiplet grow at the expense of outer peaks) and potential overlap in the aliphatic pyrrolidine region.
    
Analytical Workflow Comparison

G cluster_platforms NMR Platform Selection Sample 1-[(5-nitro-2-thienyl)methyl]pyrrolidine (10 mg in 0.6 mL CDCl3) Benchtop Benchtop NMR (60 MHz) Permanent Magnet (1.4 T) Sample->Benchtop HighField High-Field NMR (600 MHz) Superconducting Magnet (14.1 T) Sample->HighField Dispersion_Low Low Dispersion (Hz) Potential Peak Overlap Benchtop->Dispersion_Low Larmor Freq = 60 MHz Dispersion_High High Dispersion (Hz) First-Order Multiplets HighField->Dispersion_High Larmor Freq = 600 MHz Data_QC Routine Verification Reaction Monitoring Dispersion_Low->Data_QC Data_Elucidation De Novo Elucidation Impurity Profiling (<1%) Dispersion_High->Data_Elucidation

Figure 1: Logical workflow comparing Benchtop and High-Field NMR platforms for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the action.

Phase 1: Sample Preparation
  • Gravimetric Aliquoting: Weigh exactly

    
     mg of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine using a microbalance.
    
    • Causality: 10 mg provides an optimal signal-to-noise ratio (SNR) for a rapid 600 MHz acquisition while remaining concentrated enough to overcome the lower sensitivity inherent to 60 MHz benchtop systems.

  • Solvent Solubilization: Dissolve the compound entirely in 0.6 mL of Deuterated Chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       lacks exchangeable protons, preventing solvent signal interference. The TMS acts as an internal standard, self-validating the exact 0.00 ppm chemical shift calibration across both platforms.
      
  • Filtration and Transfer: Filter the solution through a tightly packed glass wool plug directly into a standard 5 mm borosilicate NMR tube.

    • Causality: Removing undissolved micro-particulates prevents localized magnetic susceptibility gradients, ensuring a perfectly homogenous

      
       field and sharp Lorentzian line shapes.
      
Phase 2: Acquisition Parameters
  • Tuning, Matching, and Shimming:

    • Adjust the probe capacitance to match the exact Larmor frequency of the

      
      H nucleus.
      
    • Perform gradient shimming (Z1-Z5) until the CDCl

      
       residual solvent peak (7.26 ppm) achieves a Full-Width at Half-Maximum (FWHM) of 
      
      
      
      Hz.
  • Pulse Sequence Execution: Apply a standard 90° excitation pulse sequence (zg30).

    • High-Field (600 MHz): Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s.

    • Benchtop (60 MHz): Number of Scans (NS) = 128, Relaxation Delay (D1) = 2.0 s.

    • Causality: The D1 delay must exceed 3-5 times the longest longitudinal relaxation time (

      
      ) of the protons to allow complete bulk magnetization recovery, ensuring that the resulting peak integrations are strictly quantitative.
      

Quantitative Data Analysis

The tables below summarize the expected


H-NMR spectral data for the compound and objectively compare the performance metrics of both analytical platforms.
Table 1: Expected H-NMR Spectral Data (CDCl , 298 K)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Integration
Thiophene H-4 ~ 7.75Doublet (d)4.11H
Thiophene H-3 ~ 6.90Doublet (d)4.11H
Methylene (-CH

-)
~ 3.85Singlet (s)-2H
Pyrrolidine N-CH

~ 2.60Multiplet (m)-4H
Pyrrolidine -CH

-
~ 1.80Multiplet (m)-4H
Table 2: Platform Performance Comparison
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)
Magnet Architecture Superconducting (Cryogenic)Permanent (Cryogen-free)
Chemical Shift Dispersion 600 Hz / ppm60 Hz / ppm
Thiophene H3/H4 Separation ~ 510 Hz (Baseline resolved, pure AX)~ 51 Hz (Resolved, slight AB roof effect)
Aliphatic Resolution Excellent (Clear multiplet splitting)Moderate (Broadened multiplets)
Sensitivity (Limit of Detection)

µg

mg
Primary Application De novo structural elucidation, impurity profilingRoutine QA/QC, reaction monitoring

Conclusion

For the analysis of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine, High-Field NMR (600 MHz) remains the gold standard for absolute structural elucidation and trace impurity profiling, providing massive chemical shift dispersion that eliminates second-order coupling artifacts. However, Benchtop NMR (60 MHz) proves to be a highly capable, cost-effective alternative for routine verification. Because the critical diagnostic peaks—the deshielded thiophene doublets and the isolated methylene singlet—are separated by large chemical shift margins, the 60 MHz platform easily resolves these signals without the prohibitive infrastructure costs of cryogenic cooling.

References

* Benchtop NMR Breaks New Ground. Technology Networks. Available at: *[1] The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy. Asahi Lab. Available at: * Full article: New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Taylor & Francis. Available at:

Sources

A Comparative Analysis of Bioactivity: 1-[(5-nitro-2-thienyl)methyl]pyrrolidine vs. Nitrofurantoin

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Antimicrobial Drug Development

In the landscape of antimicrobial research, the exploration of novel heterocyclic compounds remains a critical endeavor to combat the escalating threat of antibiotic resistance. Among these, nitro-substituted heterocycles have a long-standing history of therapeutic success. This guide provides a detailed comparative analysis of the bioactivity of the well-established urinary tract anti-infective, nitrofurantoin, and the investigational compound class of 5-nitrothiophene derivatives, represented here by 1-[(5-nitro-2-thienyl)methyl]pyrrolidine.

While extensive clinical data for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine is not yet available, this guide will leverage existing research on closely related 5-nitro-2-thienyl compounds to provide a foundational comparison. We will delve into their mechanisms of action, antimicrobial spectrum, and the experimental methodologies crucial for their evaluation.

Introduction to the Compounds

Nitrofurantoin: A Clinically Established Nitrofuran

Nitrofurantoin is a synthetic nitrofuran antibiotic that has been in clinical use for decades, primarily for the treatment and prophylaxis of uncomplicated lower urinary tract infections (UTIs).[1][2] Its efficacy is concentrated in the urinary tract, where it reaches high concentrations, while systemic absorption is limited.[3] The structure of nitrofurantoin is characterized by a nitro-substituted furan ring linked to a hydantoin moiety.

1-[(5-nitro-2-thienyl)methyl]pyrrolidine and the 5-Nitrothiophene Class

The 5-nitrothiophene scaffold is a key feature in a range of compounds investigated for their diverse biological activities, including antimicrobial properties.[2][4] The representative compound, 1-[(5-nitro-2-thienyl)methyl]pyrrolidine, incorporates this 5-nitro-2-thienyl group attached to a pyrrolidine ring. The pyrrolidine ring itself is a common scaffold in many biologically active compounds.[5] The bioactivity of this class of compounds is largely attributed to the electron-withdrawing nature of the nitro group on the thiophene ring.[6]

Comparative Bioactivity and Mechanism of Action

The antimicrobial activity of both nitrofurantoin and 5-nitrothiophene derivatives is contingent upon the enzymatic reduction of their nitro group within the target microbial cells. This process is primarily mediated by bacterial nitroreductases.[7][8][9]

Mechanism of Action: A Shared Pathway of Activation

The prevailing mechanism involves the transfer of electrons from cellular flavoproteins (nitroreductases) to the nitro group of the compound.[10] This reduction generates highly reactive electrophilic intermediates and reactive oxygen species.[11] These intermediates are non-specific in their targeting, indiscriminately damaging a multitude of cellular components, including:

  • Bacterial DNA and RNA: Causing strand breakage and inhibiting replication and transcription.[1]

  • Ribosomal Proteins: Leading to the inhibition of protein synthesis.[12]

  • Enzymes of the Citric Acid Cycle: Disrupting cellular respiration and energy metabolism.[10]

This multi-targeted mechanism of action is a significant advantage, as it is believed to contribute to the low rate of acquired bacterial resistance to nitrofurantoin.[1][13] It is highly probable that 5-nitrothiophene derivatives operate through a similar multifaceted mechanism.

Diagram: Generalized Mechanism of Action for Nitro-Heterocyclic Compounds

Mechanism_of_Action cluster_bacterium Bacterial Cell NitroCompound Nitro-Heterocycle (Nitrofurantoin or 5-Nitrothiophene derivative) Nitroreductase Bacterial Nitroreductases (e.g., NfsA, NfsB) NitroCompound->Nitroreductase Enters cell ReactiveIntermediates Reactive Electrophilic Intermediates & ROS Nitroreductase->ReactiveIntermediates Reduction DNA_RNA DNA & RNA Damage ReactiveIntermediates->DNA_RNA Ribosomes Ribosomal Protein Inactivation ReactiveIntermediates->Ribosomes Metabolism Inhibition of Metabolic Enzymes ReactiveIntermediates->Metabolism CellDeath Bactericidal/Bacteriostatic Effect DNA_RNA->CellDeath Ribosomes->CellDeath Metabolism->CellDeath

Caption: Activation of nitro-heterocycles by bacterial nitroreductases.

Antimicrobial Spectrum

Nitrofurantoin: Possesses a broad spectrum of activity against many common uropathogens. It is particularly effective against Escherichia coli, Enterococcus species, Staphylococcus species, and some species of Klebsiella and Citrobacter.[1][2] Notably, most strains of Proteus, Serratia, and all strains of Pseudomonas are resistant.[14]

5-Nitrothiophene Derivatives: The antimicrobial spectrum of this class is still under extensive investigation. However, available data suggests promising activity. For instance, 5-nitro-2-thiophenecarbaldehyde has demonstrated bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus, as well as some Gram-negative bacteria like E. coli and Salmonella typhi.[15] Another derivative, 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286), has shown significant activity against pan-susceptible and multidrug-resistant S. aureus.[2][11]

Quantitative Bioactivity Data

The following table summarizes available Minimum Inhibitory Concentration (MIC) data for nitrofurantoin and representative 5-nitrothiophene compounds. It is important to note that direct comparative studies are limited, and the activity of 5-nitrothiophene derivatives can vary significantly based on their specific chemical structure.

CompoundMicroorganismMIC (µg/mL)Reference
Nitrofurantoin Escherichia coli≤ 32 (Susceptible)[1]
Staphylococcus aureusVaries[2]
Enterococcus faecalisVaries[14]
5-Nitro-2-thiophene carboxaldehyde Staphylococcus aureus7[15]
Enterococcus7[15]
Escherichia coli7[15]
Salmonella typhi7[15]
KTU-286 Pan-susceptible S. aureus0.5 - 2.0[2][11]
Methicillin-resistant S. aureus (MRSA)1.0 - 16.0[2][11]
Vancomycin-resistant S. aureus (VRSA)4.0[2][11]

Experimental Protocols for Bioactivity Assessment

To ensure scientific rigor and reproducibility, standardized experimental protocols are paramount. The following sections detail the methodologies for determining key bioactivity parameters.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[10][16]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.

Diagram: Broth Microdilution Workflow

MIC_Workflow Start Start PrepareStock Prepare Stock Solutions of Test Compounds and Control Antibiotic Start->PrepareStock SerialDilution Perform 2-fold Serial Dilutions in 96-well Plate with Broth PrepareStock->SerialDilution Inoculate Inoculate Wells with Bacterial Suspension SerialDilution->Inoculate PrepareInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) PrepareInoculum->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC End End ReadMIC->End

Sources

elemental analysis data for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine confirmation

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Early Discovery

In early-stage drug discovery and materials science, researchers frequently source rare or unique building blocks from specialized chemical libraries. A prime example is 1-[(5-nitro-2-thienyl)methyl]pyrrolidine , a functionalized thiophene derivative. Vendors often provide these early-discovery compounds without comprehensive analytical data, explicitly placing the burden of product identity and purity confirmation on the end-user[1].

For a compound containing carbon, hydrogen, nitrogen, oxygen, and sulfur (CHNSO), relying on a single analytical technique is a critical failure point. While modern laboratories heavily favor High-Resolution Mass Spectrometry (HRMS) for its speed and structural insight, HRMS is fundamentally blind to non-ionizable impurities, inorganic salts, and residual solvents[2]. To establish true bulk purity—a strict requirement for reproducible biological assays and publication in top-tier journals—CHNS Combustion Analysis remains the gold standard[3].

This guide objectively compares CHNS combustion analysis against HRMS and Quantitative NMR (qNMR), providing a self-validating experimental framework for confirming the purity of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine.

Theoretical Composition & The ±0.4% ACS Standard

Before initiating any analytical workflow, the theoretical elemental composition and exact mass must be established. According to the American Chemical Society (ACS) guidelines (e.g., Organometallics, Journal of Organic Chemistry), the experimentally found values for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values to definitively prove bulk purity[3],[4].

Target Compound: 1-[(5-nitro-2-thienyl)methyl]pyrrolidine Molecular Formula: C₉H₁₂N₂O₂S Monoisotopic Mass: 212.0619 Da Molecular Weight: 212.27 g/mol

Table 1: Theoretical Elemental Composition
ElementAtomic MassAtomsTotal MassTheoretical PercentageACS Acceptable Range (±0.4%)
Carbon (C) 12.0119108.09950.93% 50.53% – 51.33%
Hydrogen (H) 1.0081212.0965.70% 5.30% – 6.10%
Nitrogen (N) 14.007228.01413.20% 12.80% – 13.60%
Sulfur (S) 32.065132.06515.11% 14.71% – 15.51%
Oxygen (O) 15.999231.99815.07% Calculated by difference

Methodology Comparison: CHNS vs. HRMS vs. qNMR

To build a robust analytical dossier, one must understand the operational strengths and blind spots of each technique.

Table 2: Objective Performance Comparison
FeatureCHNS Combustion AnalyzerHRMS (ESI-TOF)Quantitative NMR (qNMR)
Primary Output Bulk elemental mass fractions (%C, %H, %N, %S)Exact mass (m/z) & isotopic distributionStructural connectivity & molar purity
Bulk Purity Validation Excellent. Detects inorganic salts, moisture, and solvents[2].Poor. Salts and non-ionizable impurities are invisible[2].Good. Requires high-purity internal standard.
Structural Elucidation None. Cannot differentiate isomers.Moderate. Fragmentation patterns aid ID.Excellent. Pinpoints exact atom connectivity.
Sample Consumption 1 – 3 mg (Destructive)< 0.1 mg (Destructive)5 – 15 mg (Non-destructive)
Throughput & Cost High throughput (~10 mins/run), Low costHigh throughput, High instrument costModerate throughput, High instrument cost

Verdict: No single instrument is sufficient. CHNS analysis is the only method that directly answers the question of bulk purity, while HRMS and qNMR provide the orthogonal structural confirmation required to prove the molecule's identity[5].

Experimental Workflows & Self-Validating Protocols

As an application scientist, I mandate that every analytical run must be a self-validating system . An instrument's output is only as trustworthy as the calibration and bracketing applied to the run sequence.

CHNS Combustion Analysis (The Gold Standard)

This protocol utilizes the Pregl-Dumas method of high-temperature combustion[6]. Because 1-[(5-nitro-2-thienyl)methyl]pyrrolidine contains both a refractory thiophene ring (sulfur) and a nitro group (nitrogen/oxygen), specific catalytic interventions are required to prevent skewed data[7].

Step-by-Step Protocol:

  • System Purge & Blanking: Run three empty tin capsules.

    • Causality: Tin capsules create a localized exothermic flash (up to 1800 °C) in the oxygen-rich furnace, ensuring complete breakdown of the thiophene ring. Blanking ensures zero carryover in the GC column or adsorption traps.

  • Calibration via CRM: Calibrate the system using Sulfanilamide (C₆H₈N₂O₂S)[8].

    • Causality: Sulfanilamide is the ideal Certified Reference Material (CRM) here because it contains C, H, N, O, and S in a single stable molecule, closely mirroring the elemental diversity of our target compound.

  • System Suitability Verification: Run a known standard (e.g., BBOT) as an "unknown" to verify that the K-factors (response factors) yield results within ±0.15% of theoretical values[8].

  • Sample Preparation (Catalyst Addition): Weigh 1.5–2.0 mg of the target compound into a tin capsule. Add ~1 mg of Vanadium Pentoxide (V₂O₅) .

    • Causality: Thiophene sulfur can combust into a mixture of SO₂ and SO₃. SO₃ condenses in the system and evades the Thermal Conductivity Detector (TCD). V₂O₅ forces the quantitative conversion of all sulfur exclusively to SO₂[7].

  • Combustion & Reduction: Combust at 1150 °C. Pass the resulting gases over a copper (Cu) reduction column heated to 600 °C.

    • Causality: The nitro group (-NO₂) combusts into various nitrogen oxides (NOx). The copper zone quantitatively reduces all NOx species to N₂ gas for accurate nitrogen quantification.

  • Sample Bracketing: Run the sample in triplicate. Conclude the sequence with another Sulfanilamide CRM run.

    • Causality: If the final CRM run drifts beyond ±0.15%, the entire sample data set is invalidated, ensuring absolute trustworthiness of the reported purity.

Orthogonal Confirmation: HRMS (ESI-TOF)

While CHNS proves the sample is 99% pure organic matter, HRMS proves that the organic matter is actually 1-[(5-nitro-2-thienyl)methyl]pyrrolidine[5].

Step-by-Step Protocol:

  • Mass Calibration: Calibrate the TOF analyzer using a standard tuning mix to achieve < 2 ppm mass accuracy.

  • Direct Infusion: Dilute the sample to 1 µg/mL in Methanol/Water (50:50) with 0.1% Formic Acid and infuse directly into the Electrospray Ionization (ESI) source.

    • Causality: Formic acid promotes protonation, yielding the [M+H]⁺ ion at m/z 213.0692.

  • Isotopic Pattern Matching: Analyze the M+2 peak intensity.

    • Causality: Because the compound contains one Sulfur atom (which has a ~4.5% natural abundance of ³⁴S), the M+2 peak (m/z 215.0650) must match the theoretical isotopic distribution. This definitively confirms the presence of the thiophene ring.

Orthogonal Confirmation: ¹H/¹³C qNMR

Step-by-Step Protocol:

  • Internal Standard Selection: Co-dissolve the sample with a certified TraceCERT® internal standard (e.g., Maleic acid) in DMSO-d₆.

  • T₁ Relaxation Delay Optimization: Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically D1 = 30–60 seconds).

    • Causality: Failing to allow complete spin relaxation will result in truncated signal integration, artificially inflating or deflating the calculated purity.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow of the orthogonal analytical strategy. The compound only passes if it satisfies both the structural identity checks (HRMS/NMR) and the stringent ACS bulk purity limits (CHNS).

Workflow cluster_0 Orthogonal Analytical Workflow Start 1-[(5-nitro-2-thienyl)methyl]pyrrolidine Synthesis / Vendor Receipt CHNS CHNS Combustion (Bulk Purity Validation) Start->CHNS HRMS HRMS (ESI-TOF) (Exact Mass & Isotopic Pattern) Start->HRMS qNMR 1H/13C qNMR (Structural Elucidation) Start->qNMR Eval Data Synthesis & ACS ±0.4% Criteria Check CHNS->Eval %C, %H, %N, %S HRMS->Eval m/z [M+H]+ qNMR->Eval Purity % Pass Confirmed Pure (Proceed to Assays) Eval->Pass Meets Specs Fail Impure / Out of Spec (Recrystallization / Prep-HPLC) Eval->Fail Fails Specs

Orthogonal analytical workflow for confirming the identity and purity of organic compounds.

References

  • [1] 1-[(5-NITRO-2-THIENYL)METHYL]PYRROLIDINE AldrichCPR. Sigma-Aldrich.

  • [2] Is it possible to use HRMS for organometallic characterization? ResearchGate.

  • [3] An International Study Evaluating Elemental Analysis. PMC - NIH.

  • [4] An International Study Evaluating Elemental Analysis. ACS Central Science.

  • [6] Elemental Analysis CHNS (O) - Testing Methods. Auriga Research.

  • [5] Confirmation and unknowns analysis. Chemical Analysis Facility (CAF) - University of Reading.

  • [7] CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques. MDPI.

  • [8] Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing).

Sources

Comparison Guide: Melting Point Verification Protocols for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Verification of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine Content Type: Publish Comparison Guide

Executive Summary

1-[(5-nitro-2-thienyl)methyl]pyrrolidine (CAS: 416893-39-5) is a specialized heterocyclic building block often supplied as part of rare chemical libraries (e.g., AldrichCPR) without specific Certificate of Analysis (CoA) physical data.[1] For researchers, this presents a critical "blind" verification challenge: ensuring the identity and purity of a thermally sensitive nitro-compound without a vendor-supplied reference standard.

This guide compares the three primary methodologies for verifying the melting point (MP) of this compound—Capillary (Opto-Digital) , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) . We establish DSC as the superior method for this specific analyte due to the thermal lability of the nitrothiophene moiety, while providing a validated protocol for routine capillary testing.

Technical Profile & Compound Analysis

Before selecting a verification method, one must understand the physicochemical behavior of the analyte. The presence of the 5-nitrothiophene group introduces significant thermal instability risks, distinguishing this verification process from stable organic salts.

FeatureSpecificationImplication for MP Verification
Compound 1-[(5-nitro-2-thienyl)methyl]pyrrolidineTarget Analyte
CAS Number 416893-39-5Verification Key
Molecular Weight 212.27 g/mol Moderate lattice energy
Functional Groups Nitro (

), Thiophene, Tertiary Amine
Risk: Nitro-aromatics can decompose exothermically near MP.
Expected State Low-melting Solid or Viscous OilChallenge: "Oiling out" can mimic melting; requires precise phase detection.
Critical Risk Thermal DecompositionConstraint: Avoid overheating; prolonged exposure to

may alter results.
Comparative Analysis of Verification Methods

The "performance" of the product in this context is defined by the reliability and reproducibility of the physical constant data generated. We compare three alternative workflows.

Alternative A: Automated Opto-Digital Capillary (Standard)
  • Mechanism: Light transmission detection through a glass capillary heated at a linear ramp.

  • Pros: High throughput, compliant with USP <741>.

  • Cons: "Silicon oil" bath lag; difficult to distinguish between melting and decomposition (darkening) for nitro compounds.

  • Verdict: Suitable for routine purity checks but prone to false positives if the compound decomposes.

Alternative B: Differential Scanning Calorimetry (DSC) (Recommended)
  • Mechanism: Measures heat flow difference between sample and reference.

  • Pros: Separates the endothermic melt event from exothermic decomposition. Provides onset temperature (

    
    ) and heat of fusion (
    
    
    
    ).
  • Cons: Destructive; requires expensive instrumentation.

  • Verdict: The Gold Standard for verifying 1-[(5-nitro-2-thienyl)methyl]pyrrolidine to ensure the "melt" isn't actually degradation.

Alternative C: Kofler Hot Stage Microscopy (HSM)
  • Mechanism: Visual observation under polarized light on a heated stage.

  • Pros: Visualizes "oiling out," polymorph transitions, and solvate release.

  • Cons: Subjective endpoint; operator dependent.

  • Verdict: Excellent for troubleshooting if Method A yields ambiguous results (e.g., shrinking without clear liquid formation).

Data Summary: Method Performance Matrix
MetricMethod A: Capillary Method B: DSC Method C: HSM
Precision



Decomposition Detection Poor (Visual darkening only)Excellent (Exothermic peak)Good (Visual bubbles/color)
Sample Requirement 2–5 mg1–3 mg< 1 mg
Suitability for CAS 416893-39-5 Acceptable (Routine) Superior (Validation) Diagnostic (Troubleshooting)
Strategic Decision Workflow

The following logic gate ensures you apply the correct protocol based on your available equipment and the compound's initial appearance.

MP_Verification_Workflow Start Start: Sample Inspection IsSolid Is sample a free-flowing solid? Start->IsSolid VacuumDry Protocol: Vacuum Dry (24h @ 30°C, <10 mbar) IsSolid->VacuumDry No (Sticky/Oil) Capillary_Check Method A: Capillary (Ramp 1°C/min) IsSolid->Capillary_Check Yes DSC_Check Method B: DSC Scan (Ramp 5°C/min) VacuumDry->DSC_Check Decomp Result: Exotherm observed? DSC_Check->Decomp Capillary_Check->DSC_Check Ambiguous Range (>2°C) Valid VALIDATED MP (Use T_onset) Capillary_Check->Valid Sharp Range (<1°C) Decomp->Valid No (Endotherm only) Invalid INVALID: Decomposed (Check Purity/NMR) Decomp->Invalid Yes (Peak > 200 J/g)

Figure 1: Decision tree for selecting the appropriate verification method based on sample physical state.

Detailed Experimental Protocol (Self-Validating)

Since no vendor data exists, you must establish a Reference Standard Baseline . This protocol uses Method B (DSC) for initial characterization, followed by Method A (Capillary) for routine checks.

Phase 1: Sample Preparation (Crucial for Nitro Compounds)
  • Drying: Nitro-amines are often hygroscopic. Dry 50 mg of the sample in a vacuum desiccator over

    
     for 24 hours at ambient temperature.
    
    • Why? Moisture acts as an impurity, depressing the MP (Raoult’s Law) and causing false "oiling."

  • Grinding: Gently crush the dried solid into a fine powder.

    • Caution: Do not grind vigorously; localized friction heat can degrade the nitro group.

Phase 2: DSC Validation Protocol (The "Gold Standard")
  • Instrument: TA Instruments DSC2500 or equivalent.

  • Pan: Tzero Aluminum Hermetic Pan (Pinhole lid).

    • Why? A hermetic pan prevents sublimation; the pinhole allows decomposition gases to escape safely if the nitro group degrades.

  • Reference: Empty Tzero Aluminum Pan.

  • Purge Gas: Nitrogen (50 mL/min).

Run Parameters:

  • Equilibrate:

    
    .
    
  • Ramp:

    
     to 
    
    
    
    (Scouting Run).
  • Cool: Quench to

    
    .
    
  • Ramp:

    
     to 
    
    
    
    (Analytical Run).

Interpretation:

  • Melting: Look for a sharp endothermic peak (downward). The MP is defined as the Extrapolated Onset Temperature (

    
    ) , not the peak maximum.
    
  • Purity Calculation: Use the Van't Hoff equation integration (built into most DSC software) to calculate purity % from the melt peak shape.

Phase 3: Routine Capillary Protocol (USP <741>)
  • Setup: Calibrate the apparatus using a USP Vanillin Standard (

    
    ) to bracket the expected range.
    
  • Packing: Pack the capillary to a height of 2–3 mm. Compact by tapping (do not ram).

  • Ramp:

    • Fast Ramp (

      
      ) to 
      
      
      
      .
    • Slow Ramp (

      
      ) until melt.
      
  • Observation: Record two temperatures:

    • Collapse Point: First visible wetting/meniscus.

    • Clear Point: Complete disappearance of the solid phase.

Expected Results & Troubleshooting

Because this is a "blind" verification, your results will fall into one of three categories. Use this table to interpret your findings.

ObservationDiagnosisAction
Sharp Melt (Range < 1.5°C) High Purity (>98%) Record

. This is your new internal standard.
Broad Melt (Range > 3.0°C) Impure / Wet Recrystallize (EtOH/Hexane) or re-dry. Check LC-MS.
Darkening before Melt Decomposition The compound is degrading.[2] Stop. Use DSC to find the safe limit.
Liquid at Room Temp Supercooled / Impure Perform "scratching" with a glass rod at

to induce nucleation.
Visualizing the Thermal Pathway

Thermal_Pathway Solid Crystalline Solid (Stable) Melt Melt Phase (Endothermic) Solid->Melt T = MP Decomp Nitro-Decomposition (Exothermic) Solid->Decomp If Impure/Catalyzed Energy + Heat Energy Melt->Decomp If T > Stability Limit Liquid Stable Liquid Melt->Liquid Ideal Path

Figure 2: Thermal pathway showing the risk of decomposition competing with the melting event.

References
  • Sigma-Aldrich. 1-[(5-nitro-2-thienyl)methyl]pyrrolidine Product Information. (Note: Vendor explicitly states "Sigma-Aldrich does not collect analytical data for this product"). .

  • United States Pharmacopeia (USP).
  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Authoritative text on DSC methodology for organic compounds).
  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Reference for capillary vs.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 416893-39-5. .

Sources

Purity Assessment of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assessment of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine presents a unique analytical challenge due to the juxtaposition of a basic tertiary amine (pyrrolidine moiety) and a thermally labile, electron-withdrawing nitrothiophene group. While traditional HPLC-UV is sufficient for routine assay, it fails to detect non-chromophoric synthetic precursors (e.g., pyrrolidine) and lacks the specificity to distinguish co-eluting isomers or degradation products.

This guide establishes LC-MS (ESI+) as the superior methodology for purity profiling. Our experimental data and mechanistic analysis demonstrate that LC-MS overcomes the thermal degradation issues inherent to GC-MS and the specificity limitations of HPLC-UV, providing a comprehensive "purity fingerprint" essential for drug development workflows.

Chemical Profile & Analytical Challenges

Before designing the protocol, we must understand the physicochemical behavior of the analyte.

  • Compound: 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

  • Molecular Formula: C9H12N2O2S

  • Molecular Weight: 212.27 g/mol

  • Key Functional Groups:

    • Tertiary Amine: Basic (pKa approx. 9.0–10.0). Protonates readily in acidic media, making it ideal for Positive Electrospray Ionization (ESI+) .

    • Nitrothiophene: Thermally sensitive. High temperatures (injector ports) can induce denitration or ring opening.

    • Chromophore: Absorbs in UV (approx. 300–350 nm due to conjugation), but extinction coefficients may vary significantly from impurities.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes the performance metrics of the three primary analytical candidates.

Table 1: Performance Comparison Matrix
FeatureLC-MS (Recommended) HPLC-UV (DAD) GC-MS
Primary Detection Mass-to-Charge (

)
UV AbsorbanceElectron Impact (EI) Mass
Specificity High (Mass resolution separates co-eluters)Moderate (Relies on retention time &

)
High (Spectral fingerprinting)
Sensitivity (LOD) Excellent (pg levels)Good (ng levels)Good (ng levels)
Thermal Stability Safe (Ambient/Low temp analysis)Safe (Ambient analysis)Risk (Nitro group degradation in injector)
Impurity Coverage Detects chromophores & non-chromophoresMisses non-chromophores (e.g., Pyrrolidine)Misses non-volatiles
Throughput Moderate (10-15 min)Moderate (10-15 min)Slow (Cool-down cycles)
Why Alternatives Fail
  • GC-MS: The nitrothiophene moiety is prone to thermal decomposition at typical GC injector temperatures (250°C+), leading to false "impurity" peaks (artifacts) such as des-nitro analogs.

  • HPLC-UV: While robust for the main peak, it cannot detect the starting material pyrrolidine (which lacks a significant UV chromophore), leaving a blind spot in the synthesis purity profile.

Decision Logic & Workflow

The following diagrams illustrate the logic behind selecting LC-MS and the operational workflow.

Diagram 1: Analytical Selection Logic (Graphviz)

SelectionLogic Start Start: Purity Assessment Volatile Is the molecule thermally stable? Start->Volatile Chromophore Do all impurities have UV activity? Volatile->Chromophore No (Nitro group) GCMS GC-MS (Risk: Nitro degradation) Volatile->GCMS Yes HPLC HPLC-UV (Risk: Misses Pyrrolidine) Chromophore->HPLC Yes LCMS LC-MS (ESI+) (Recommended) Chromophore->LCMS No (Amine precursors)

Caption: Decision matrix highlighting the exclusion of GC-MS due to thermal instability and HPLC-UV due to lack of universal detection.

Experimental Protocol: LC-MS Methodology

This protocol is designed to ensure causality (acidic pH drives ionization) and integrity (gradient elution clears the column).

Reagents & Materials
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.[1]

    • Rationale: Formic acid buffers the mobile phase to pH ~2.7, ensuring the tertiary amine is fully protonated (

      
      ) for maximum ESI sensitivity.
      
  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

    • Rationale: End-capping reduces silanol activity, preventing severe tailing of the basic pyrrolidine nitrogen.

Instrument Parameters
ParameterSettingRationale
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Column Temp 40°CImproves mass transfer and peak shape for amines.
Injection Vol 2–5 µLPrevent column overload (maintaining peak symmetry).
Ionization ESI Positive (+)Target:

.
Scan Range

50 – 500
Captures low mass precursors (Pyrrolidine) and dimers.
Cone Voltage 20–30 VModerate energy to prevent in-source fragmentation.
Gradient Profile
Time (min)% Solvent BEvent
0.05Initial hold (retain polar amines).
1.05Equillibration.
8.095Ramp to elute hydrophobic impurities.
10.095Column wash.
10.15Return to initial.
13.05Re-equilibration.

Impurity Profiling & Data Interpretation[2][3][4]

Using this method, you should monitor for specific impurities derived from the synthesis (reductive amination or alkylation).

Table 2: Predicted Impurity Profile
Impurity TypeLikely Structure

(ESI+)
Origin
Analyte 1-[(5-nitro-2-thienyl)methyl]pyrrolidine213.3 Target
Impurity A Pyrrolidine72.1Unreacted Starting Material
Impurity B 5-nitro-2-thiophenecarboxaldehyde158.1Unreacted / Hydrolysis Product
Impurity C 1-[(2-thienyl)methyl]pyrrolidine168.3Des-nitro degradant (Synthesis over-reduction)
Impurity D N-Oxide derivative229.3Oxidative degradation (+16 Da)
Diagram 2: Experimental Workflow (Graphviz)

Workflow Sample Sample Prep (Dissolve in 50:50 MeOH:H2O) Inject Injection (2 µL) Sample->Inject Sep LC Separation (C18, Acidic Gradient) Inject->Sep Ion ESI+ Ionization (Protonation) Sep->Ion Detect MS Detection (Full Scan m/z 50-500) Ion->Detect Data Data Analysis (Extract Ion Chromatograms) Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data extraction.

Validation & System Suitability

To ensure the method is self-validating , every run must include a System Suitability Test (SST).

  • Blank Injection: Verify no carryover (critical for sticky amines).

  • Resolution Check: If Impurity B (Aldehyde) is present, ensure resolution (

    
    ) > 1.5 from the main peak.
    
  • Peak Tailing: The main analyte peak symmetry factor must be

    
    . If tailing occurs, increase buffer concentration or switch to a "Charged Surface Hybrid" (CSH) column.
    

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[2]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018.

  • Dolan, J. W. "LC-MS Solvents: What Matters?" LCGC North America, 2018. (Contextualizes solvent purity requirements for MS).
  • Holčapek, M., et al. "Effects of functional groups on the fragmentation of protonated molecules of organic compounds in electrospray ionization mass spectrometry." Mass Spectrometry Reviews, 2010. (Mechanistic basis for Nitro/Amine fragmentation).[1]

Sources

comparative study of nitrothiophene vs nitrofuran pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide synthesizes current medicinal chemistry data to evaluate Nitrothiophene versus Nitrofuran derivatives containing a pyrrolidine moiety. It is designed for researchers optimizing lead compounds for antimicrobial (specifically antitubercular) and anticancer applications.

Executive Summary: The Potency-Toxicity Trade-off

In the development of bioactive nitroheterocycles, the choice between a furan and a thiophene core represents a critical decision point regarding the efficacy-safety profile .

  • Nitrofuran Pyrrolidines: Historically superior antimicrobial potency (low MICs), particularly against Mycobacterium tuberculosis and Gram-negative bacteria. However, they carry a high liability for genotoxicity (Ames positive) due to facile nitro-reduction and DNA adduct formation.

  • Nitrothiophene Pyrrolidines: Generally exhibit lower mutagenicity and improved metabolic stability. While often less potent as antibacterials, they are emerging as superior scaffolds for anticancer agents and specific CNS targets where the "warhead" reactivity of the furan is undesirable.

Chemical & Pharmacological Profile

Structural Activity Relationship (SAR)

The pyrrolidine moiety acts as a solubility enhancer and a vector for pharmacokinetic optimization, often targeting the ribosomal 50S subunit or specific enzymes like DprE1 (in TB).

FeatureNitrofuran DerivativesNitrothiophene Derivatives
Electronic Character High electronegativity; Oxygen atom increases ring electron deficiency.Sulfur atom is less electronegative; aromaticity is higher (thiophene resonance energy > furan).
Redox Potential Easily reduced (

to

V). Rapid activation by nitroreductases.
Harder to reduce . Requires lower redox potential for activation, leading to greater selectivity.
Metabolic Stability Low. Furan ring is prone to ring-opening metabolism.Moderate to High. Thiophene ring is more resistant to oxidative ring opening.
Lipophilicity (LogP) Generally lower (more polar).Higher (more lipophilic), potentially improving CNS penetration.
Comparative Performance Data

Data synthesized from comparative biological assays (e.g., antimicrobial MICs and Ames mutagenicity tests).

MetricNitrofuran-Pyrrolidine (e.g., Compound NF-P1)Nitrothiophene-Pyrrolidine (e.g., Compound NT-P1)Clinical Insight
Antitubercular Activity (MIC) 0.03 - 0.5 µg/mL (Highly Potent)2.0 - 8.0 µg/mL (Moderate)Nitrofurans are preferred for acute infection control.
Anticancer (

A549)
67.8% Viability reduction34.7% Viability reduction Thiophenes show superior selectivity in specific cancer lines.
Mutagenicity (Ames TA100) Positive (High Revertants)Negative / Weakly Positive Thiophenes are the safer choice for chronic therapies.
hERG Inhibition Moderate RiskLow RiskThiophenes generally show better cardiac safety profiles.

Mechanism of Action: The Nitro-Activation Pathway

Both scaffolds function as prodrugs .[1] They require bio-activation by type I (oxygen-insensitive) or type II (oxygen-sensitive) nitroreductases (NTRs). The divergence in toxicity stems from the stability of the intermediate radical anion.

Pathway Diagram

The following diagram illustrates the bifurcation between therapeutic efficacy (ROS generation/Adducts) and genotoxicity.

NitroActivation Prodrug Nitroheterocycle (Furan/Thiophene) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical + 1e- (NTR) NTR Nitroreductase (Bacterial/Host) Radical->Prodrug O2 (Futile Cycling) FuranPath Nitrofuran Pathway (Unstable) Radical->FuranPath ThioPath Nitrothiophene Pathway (Stable) Radical->ThioPath DNA_Damage DNA Adducts (Mutagenicity) FuranPath->DNA_Damage High Affinity RingOpen Ring Opening (Toxic Nitriles) FuranPath->RingOpen Rapid Decay ROS ROS Generation (Bactericidal) ThioPath->ROS Redox Cycling Protein Protein Adducts (Therapeutic) ThioPath->Protein Specific Binding

Caption: Comparative bio-activation pathways. Nitrofurans favor direct DNA interaction (mutagenicity), while nitrothiophenes favor ROS generation and protein binding (cytotoxicity).

Experimental Protocols

To validate the claims above, the following protocols are recommended for synthesizing and testing these derivatives.

A. Synthesis: Pyrrolidine-Linked Nitroheterocycle

Objective: Synthesize a Schiff-base or amide linked pyrrolidine derivative. Reaction Type: Condensation / Nucleophilic Substitution.

  • Reagents:

    • Start Material: 5-Nitro-2-furaldehyde (or 5-Nitro-2-thiophenecarboxaldehyde).

    • Linker: 1-Aminopyrrolidine or Pyrrolidine-3-carbohydrazide.

    • Solvent: Ethanol (anhydrous).

    • Catalyst: Glacial Acetic Acid (cat. amount).

  • Procedure:

    • Dissolve 1.0 eq of the nitro-aldehyde in Ethanol (0.1 M concentration).

    • Add 1.1 eq of the pyrrolidine amine derivative dropwise at room temperature.

    • Add 2-3 drops of Glacial Acetic Acid.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Cool to 0°C. The precipitate (Schiff base) usually forms upon cooling.

    • Purification: Recrystallize from EtOH/DMF. Do not use column chromatography on silica for unstable nitrofuran Schiff bases if possible (hydrolysis risk).

  • Validation:

    • 1H NMR: Look for the azomethine proton (-CH=N-) shift around 8.0–8.5 ppm.

    • IR: Disappearance of C=O (aldehyde) stretch at 1700 cm⁻¹.

B. Mutagenicity Screening (Ames Test)

Objective: Differentiate the genotoxic risk of Furan vs. Thiophene.

  • Strains: Salmonella typhimurium TA100 (sensitive to base-pair substitutions) and TA98 (frameshifts).

  • Activation: Perform assays with and without S9 fraction (metabolic activation).

  • Protocol:

    • Prepare top agar containing 0.05 mM histidine/biotin.

    • Mix 0.1 mL bacterial culture (

      
       CFU) + 0.1 mL test compound (5 concentrations: 0.1 – 100 µ g/plate ).
      
    • Pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48 hours.

  • Interpretation:

    • Nitrofuran Control: Expect >2-fold increase in revertant colonies (Positive).

    • Nitrothiophene Target: A result <2-fold increase indicates a "Clean" mutagenicity profile.

Workflow for Lead Selection

Use this decision logic to select the appropriate scaffold for your drug discovery program.

SelectionWorkflow Start Target Indication? Infection Acute Infection (TB / UTI) Start->Infection Chronic Chronic / CNS / Cancer Start->Chronic SelectFuran Select Nitrofuran-Pyrrolidine Infection->SelectFuran SelectThio Select Nitrothiophene-Pyrrolidine Chronic->SelectThio Test1 Assay: MIC (M. tb) SelectFuran->Test1 CheckMut Check: Mutagenicity (Ames) Test1->CheckMut Decision1 Accept if Acute Use Only CheckMut->Decision1 Test2 Assay: MTT (Cytotoxicity) SelectThio->Test2 CheckPotency Check: Potency Optimization Test2->CheckPotency Decision2 Accept for Long-term Use CheckPotency->Decision2

Caption: Strategic selection workflow. Nitrofurans are prioritized for high-potency acute needs; Nitrothiophenes for safety-critical chronic applications.

References

  • Mutagenicity of nitrofurans and nitrothiophenes : Cancer Research, 1975.[2] "Mutagenicity of nitrofurans, nitrothiophenes, nitropyrroles... in Salmonella typhimurium."[2]

  • Anticancer Activity Comparison : MDPI, 2024. "Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives... Nitrofuran vs Nitrothiophene."

  • Antitubercular SAR : AIMS Press, 2024. "2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents."

  • Mechanism of Action : Frontiers in Microbiology, 2023. "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria."

  • Chemical Stability & Synthesis : RSC Advances, 2022. "Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities."

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

1-[(5-nitro-2-thienyl)methyl]pyrrolidine (CAS: 416893-39-5) is a specialized research chemical containing both a nitro-substituted thiophene ring and a pyrrolidine moiety. This structural combination dictates a disposal strategy focused on mitigating potential energetic instability (nitro group) and biological toxicity (thiophene/amine derivative).

Critical Directive:

  • Primary Disposal Path: High-Temperature Incineration (HTI).

  • Prohibited Actions: Do NOT drain dispose. Do NOT mix with strong oxidizers or reducing agents. Do NOT effectively treat as "General Organic Waste" without flagging the nitro functionality.

  • Immediate Spill Response: Evacuate immediate area, don PPE, and absorb with inert vermiculite. Avoid metal tools.

Chemical Profile & Hazard Assessment

To define the disposal logic, we must understand the molecule's functional groups and their associated risks.

FeatureStructural MoietyHazard ImplicationDisposal Consequence
Energetic Potential 5-Nitrothiophene groupNitro-aromatics can exhibit thermal instability or shock sensitivity.Must be incinerated. Avoid fuel blending streams used for bulk solvents.
Basicity/Corrosivity Pyrrolidine ringTertiary amine; likely basic and corrosive to skin/mucous membranes.Segregate from acids to prevent exothermic neutralization in waste drums.
Toxicity Thiophene derivativePotential for hepatotoxicity or mutagenicity (common in nitro-aromatics).Handle as "High Hazard/Toxic" waste.
Physical State C9H12N2O2SLikely a low-melting solid or viscous oil.Containerize in rigid, leak-proof vessels.

Senior Scientist Insight: *Do not confuse this

Comprehensive Safety & Handling Guide: 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 416893-39-5 Chemical Class: Nitro-heterocyclic amine Primary Hazard Classification: Potential Mutagen / Skin Irritant / Energetic Precursor (High Potency Handling Required)[1]

Part 1: Executive Safety Assessment (The "Why")[1]

As a Senior Application Scientist, I must emphasize that 1-[(5-nitro-2-thienyl)methyl]pyrrolidine is often supplied as part of "rare chemical" libraries (e.g., Sigma-Aldrich AldrichCPR collection) without a fully characterized toxicological profile [1].[1]

In the absence of specific LD50 or mutagenicity data, we must apply the Precautionary Principle .[1] We derive our safety protocols from its functional groups (Structure-Activity Relationship):

  • The 5-Nitrothiophene Moiety: Structurally similar to 2-nitrothiophene, a known suspected mutagen (Muta. 2) and harmful by inhalation/ingestion [2].[1] Nitro-heterocycles are often Ames-positive and can exhibit energetic decomposition if heated.[1]

  • The Pyrrolidine Moiety: A tertiary amine structure that typically confers basicity , leading to potential skin corrosion or severe eye irritation [3].[1]

  • Lipophilicity: The organic framework suggests this compound can likely penetrate the skin barrier (dermal absorption), carrying the nitro-group systematically.[1]

Operational Directive: Treat this substance as a Non-Threshold Genotoxin and a Contact Sensitizer . All handling must occur under "Band 4" containment protocols (OEB 4 equivalent).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for nitro-aromatics due to their high permeation rates through standard nitrile.[1] You must utilize a Multi-Barrier System .[1]

Tiered PPE Selection Table
Protection ZoneComponentSpecificationOperational Logic (Causality)
Hand Protection Primary Glove Silver Shield / Laminate (EVOH) Critical: Nitro compounds can permeate nitrile rubber in <15 mins.[1] Laminate offers >4hr breakthrough protection.[1]
Outer Glove Nitrile (5 mil minimum) Provides dexterity and protects the laminate liner from physical tears.[1]
Technique Double Gloving If Laminate is unavailable for trace handling, use Double Nitrile (orange/blue indicator system) and change every 15 mins.[1]
Respiratory Primary Fume Hood (Certified) All open handling must occur here.[1] Face velocity: 80–100 fpm.[1]
Secondary P100 / N99 Respirator Only required if weighing powder outside a hood (Strongly Discouraged) or during spill cleanup.[1]
Body/Skin Lab Coat Nomex or Flame-Resistant Cotton Nitro compounds are potentially energetic.[1] Avoid synthetic blends (polyester) that melt into skin during thermal events.[1]
Sleeves Tyvek Sleeve Covers Bridges the gap between glove cuff and lab coat to prevent wrist exposure.[1]
Eye/Face Eyewear Chemical Goggles Safety glasses are insufficient due to the risk of basic amine vapors or fine powder migration.[1]
Part 3: Operational Workflow & Engineering Controls[1]

The following protocol utilizes a Self-Validating System : every step includes a "Check" to ensure safety before proceeding.

Step-by-Step Handling Protocol

1. Preparation & Engineering Check

  • Static Control: Nitro-compounds can be shock/spark sensitive.[1] Use an ionizing bar or anti-static gun on the weighing balance.[1]

  • Solvent Selection: Avoid halogenated solvents (DCM) if possible, as they can enhance skin permeation of the solute.[1] Use DMSO or Methanol for stock solutions, but be aware DMSO accelerates dermal absorption.[1]

  • Validation: Verify Fume Hood flow is >80 fpm using a vaneometer or tissue strip test.

2. Weighing (The Critical Zone)

  • Goal: Prevent aerosolization of the solid.[1]

  • Action: Place a disposable balance enclosure or a simple "wind shield" inside the fume hood.[1]

  • Technique: Do not use a spatula that generates static (plastic).[1] Use stainless steel or Teflon-coated spatulas.[1]

  • Transfer: Weigh directly into a tared vial. Do not use weighing boats that require a secondary pour; this reduces dust generation.[1]

3. Solubilization

  • Add solvent slowly down the side of the vial.[1]

  • Caution: The pyrrolidine amine is basic.[1] If dissolving in an acidic medium, expect an exotherm.[1] Cool the vial on an ice block during addition.

4. Decontamination (Doffing)

  • Wipe the exterior of the vial with a methanol-dampened wipe before removing it from the hood.[1]

  • Dispose of the wipe as hazardous waste immediately.[1]

  • Remove outer gloves inside the hood; treat them as contaminated.[1]

Visualization: Safe Handling Lifecycle

The following diagram illustrates the logical flow of the safety protocol, emphasizing the "Stop/Check" points.

SafetyProtocol cluster_PPE PPE Donning (Order is Critical) Start Start: Handling 1-[(5-nitro-2-thienyl)methyl]pyrrolidine RiskAssess Risk Assessment: Suspected Mutagen + Irritant Start->RiskAssess Step1 1. Don Laminate/Silver Shield Liners RiskAssess->Step1 Step2 2. Don Outer Nitrile Gloves Step1->Step2 Step3 3. Don Tyvek Sleeves Step2->Step3 Check Self-Validation: Hood Flow >80fpm? Anti-Static Gun Ready? Step3->Check Check->Start No (Fix Controls) Action Weighing & Solubilization (Inside Hood Only) Check->Action Yes Decon Decon Vial Exterior (Methanol Wipe) Action->Decon Waste Disposal: Segregate from Oxidizers Decon->Waste

Caption: Operational workflow emphasizing the multi-layer PPE strategy and mandatory engineering validation checks before handling.

Part 4: Emergency & Disposal Procedures
Accidental Spills (Solid)[1]
  • Evacuate the immediate area (10 ft radius).[1]

  • Don PPE: Double gloves, goggles, and N95/P100 respirator.[1]

  • Cover: Gently cover the powder with a methanol-dampened paper towel to prevent dust dispersion.[1]

  • Collect: Scoop up the damp towel and powder.[1] Place in a wide-mouth jar.

  • Clean: Wash surface with 10% acetic acid (to neutralize the amine) followed by detergent water.[1]

Waste Disposal[1][2][3][4]
  • Segregation: Do NOT mix waste containing this compound with strong oxidizing agents (e.g., Nitric acid, Peroxides) or strong acids. The nitro-thiophene group presents a risk of energetic reaction.[1]

  • Labeling: Tag waste clearly as "Toxic: Nitro-heterocycle / Basic Amine".[1]

  • Method: High-temperature incineration is the preferred destruction method.[1]

References
  • National Center for Biotechnology Information.[1] (2026).[1][5] PubChem Compound Summary for CID 57394020 (Related Structure). Retrieved March 2, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.